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  • Product: 2-Hydroxymethylphenylhydroxylamine
  • CAS: 41882-63-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Structure, Physical Properties, and Synthetic Utility of 2-Hydroxymethylphenylhydroxylamine

Executive Summary As pharmaceutical synthesis and impurity profiling become increasingly stringent, understanding the mechanistic behavior of reactive intermediates is paramount. 2-Hydroxymethylphenylhydroxylamine (also...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As pharmaceutical synthesis and impurity profiling become increasingly stringent, understanding the mechanistic behavior of reactive intermediates is paramount. 2-Hydroxymethylphenylhydroxylamine (also systematically named (2-(hydroxyamino)phenyl)methanol) is a bifunctional aromatic compound featuring both a benzylic alcohol and a highly reactive hydroxylamine moiety. This whitepaper provides an in-depth technical analysis of its structural properties, chemo-selective synthetic methodologies, and its critical role in pharmaceutical quality control as a known degradation product and synthetic impurity (Mianserin Impurity 10).

Structural Elucidation and Physicochemical Properties

The chemical architecture of 2-Hydroxymethylphenylhydroxylamine ( C7​H9​NO2​ ) is defined by an ortho-substituted benzene ring. The proximity of the electron-donating hydroxymethyl group ( −CH2​OH ) and the hydroxylamine group ( −NHOH ) creates a unique electronic environment. This ortho-relationship facilitates intramolecular hydrogen bonding, which significantly influences the molecule's conformational stability, solubility profile, and nucleophilic reactivity.

To facilitate rapid reference for analytical and synthetic chemists, the core quantitative data and physical properties are summarized in Table 1.

Table 1: Quantitative Physicochemical Data of 2-Hydroxymethylphenylhydroxylamine

PropertyValue / Description
Chemical Name 2-Hydroxymethylphenylhydroxylamine
IUPAC Name (2-(hydroxyamino)phenyl)methanol
CAS Registry Number 41882-63-7
Molecular Formula C7​H9​NO2​
Molecular Weight 139.15 g/mol
Melting Point 131–133 °C
Appearance Light yellow to orange crystalline solid
Solubility Soluble in polar solvents (MeOH, EtOH, DMSO); sparingly soluble in hexanes

Mechanistic Reactivity and Pharmaceutical Relevance

The reactivity of 2-Hydroxymethylphenylhydroxylamine is dictated by the −NHOH functional group. Hydroxylamines are potent alpha-effect nucleophiles, but they are also highly susceptible to oxidation.

Causality of Instability: The nitrogen lone pair is activated by the adjacent oxygen atom (the alpha-effect), making it highly reactive toward electrophiles. However, in the presence of ambient oxygen or cytochrome P450 enzymes (in biological systems), the hydroxylamine is readily oxidized to a reactive nitroso intermediate ( −N=O ). This nitroso species can undergo rapid condensation reactions or further degradation 1.

Role in Drug Development: In the context of pharmaceutical manufacturing, this compound is rigorously monitored as Mianserin Impurity 10 2. Mianserin is a tetracyclic antidepressant (TeCA). During its synthesis or long-term storage, hydrolytic or oxidative cleavage of the azepine ring system can yield 2-hydroxymethylphenylhydroxylamine. Identifying and quantifying this impurity is a critical regulatory requirement to ensure drug safety and efficacy.

Experimental Methodology: Chemo-Selective Synthesis

Synthesizing arylhydroxylamines is notoriously difficult because standard reduction of nitroarenes typically proceeds all the way to the corresponding aniline. To arrest the reduction at the hydroxylamine stage, a highly chemo-selective protocol must be employed.

The following step-by-step methodology utilizes solid-supported Platinum(0) nanoparticles to achieve this delicate transformation 3. This protocol is designed as a self-validating system , ensuring that the chemist can verify the success of the reaction at multiple checkpoints.

Step-by-Step Protocol
  • Precursor Preparation: Dissolve 2-nitrobenzyl alcohol (150 mg, 1.111 mmol) in a compatible solvent system.

    • Causality: The solvent must fully solubilize the nitroarene while allowing optimal interaction with the heterogeneous catalyst surface.

  • Catalyst Introduction: Introduce the solid-supported Pt(0) nanoparticle catalyst.

    • Causality: The solid support modulates the electronic density of the Pt(0) core. This specific electronic environment promotes the rapid desorption of the intermediate hydroxylamine from the catalyst surface before the N-O bond can be cleaved to form the unwanted aniline.

  • Chemo-selective Reduction: Conduct the reaction under a controlled hydrogen atmosphere.

    • Validation Checkpoint 1: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (50:50) mobile phase. The complete disappearance of the higher-Rf nitro starting material validates the forward progression of the reaction.

  • Isolation & Purification: Filter the catalyst and purify the crude mixture using silica gel (60-120 mesh) column chromatography (Hexane:EtOAc = 50:50).

    • Causality: Silica gel effectively separates the target hydroxylamine from trace amounts of over-reduced aniline based on the distinct hydrogen-bonding polarity of the −NHOH group.

  • Analytical Validation (Self-Validating Checkpoint 2): The protocol yields the target compound as an orange crystalline solid (152.90 mg, ~99% yield).

    • Melting Point: Confirm the MP is between 131–133 °C.

    • 1 H NMR (300 MHz, MeOD): δ 4.58 (s, 2H, benzylic −CH2​ ), 4.88 (brs, 1H, −NH ), 6.85-6.90 (m, 1H), 7.15-7.30 (m, 3H), 8.48 (brs, 1H, −N−OH ) . The presence of the 8.48 ppm broad singlet is the definitive proof that the reduction was successfully arrested at the hydroxylamine stage.

    • 13 C NMR (75 MHz, MeOD): δ 62.88, 114.78, 121.53, 127.09, 128.84, 129.41, 150.39.

Workflow and Reactivity Visualization

The following diagram maps the synthetic workflow, the critical role of chemo-selective catalysis, and the subsequent reactivity/degradation pathways of the molecule.

G N1 2-Nitrobenzyl alcohol (Precursor) N2 Chemo-selective Reduction (Pt(0) NPs, Controlled H2) N1->N2 Reduction Phase N3 2-Hydroxymethylphenylhydroxylamine (Target Molecule) N2->N3 Arrested Reduction (High Yield >90%) N4 Oxidation Pathway (O2 / CYP450 in vivo) N3->N4 Spontaneous or Enzymatic Oxidation N6 Pharmaceutical Impurity Profiling (Mianserin Impurity 10) N3->N6 QA/QC Degradation Analysis N5 2-Nitrosobenzyl alcohol (Reactive Intermediate) N4->N5 -H2O

Fig 1: Synthetic workflow and reactivity pathways of 2-Hydroxymethylphenylhydroxylamine.

Conclusion

2-Hydroxymethylphenylhydroxylamine is a structurally fascinating intermediate that demands precise synthetic control due to its inherent reactivity. By employing chemo-selective catalysts such as solid-supported Pt(0) nanoparticles, researchers can reliably synthesize this compound without over-reduction. Furthermore, understanding its oxidative lability is crucial for analytical chemists tasked with monitoring it as Mianserin Impurity 10 in pharmaceutical quality control workflows.

References

  • Metabolic Bioactivation of Antidepressants: Advance and Underlying Hepatotoxicity.National Institutes of Health (NIH) / PMC.
  • 米安色林杂质10 (Mianserin Impurity 10) | CAS:41882-63-7.Molcoo Chemical Database.
  • Solid Supported Platinum(0) Nanoparticles Catalyzed Chemo-selective Reduction of Nitroarenes to N-Arylhydroxylamines.Green Chemistry, The Royal Society of Chemistry.

Sources

Exploratory

Structural Characterization and NMR Reference Standards for 2-Hydroxymethylphenylhydroxylamine

Executive Summary 2-Hydroxymethylphenylhydroxylamine (also known as (2-(Hydroxyamino)phenyl)methanol) is a highly valuable, yet transient, chemical intermediate utilized in the synthesis of bioactive pharmaceuticals, azo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Hydroxymethylphenylhydroxylamine (also known as (2-(Hydroxyamino)phenyl)methanol) is a highly valuable, yet transient, chemical intermediate utilized in the synthesis of bioactive pharmaceuticals, azoxybenzenes, and complex heterocyclic frameworks such as indazoles[1][2]. Because hydroxylamines are highly susceptible to over-reduction into their corresponding anilines, synthesizing and isolating them requires strict chemoselective control[1].

This technical whitepaper provides an authoritative guide for researchers and drug development professionals. It details a self-validating synthesis protocol and provides the definitive 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral reference data required to verify the structural integrity of 2-hydroxymethylphenylhydroxylamine.

Chemical Identity & Physical Properties

Before initiating synthesis or spectral analysis, it is critical to establish the baseline physical parameters of the target compound:

  • Chemical Name: 2-Hydroxymethylphenylhydroxylamine[3][4]

  • CAS Number: 41882-63-7[4]

  • Molecular Formula: C 7​ H 9​ NO 2​ [4]

  • Molecular Weight: 139.15 g/mol [4]

  • Physical State: Orange crystalline solid[3]

  • Melting Point: 131–133 °C[3]

Chemoselective Synthesis Protocol

The primary mechanistic challenge in synthesizing N-arylhydroxylamines is arresting the reduction process before the nitro group is fully reduced to an amine[1]. To achieve this, we utilize a heterogeneous catalytic system developed by Shil and Das, which employs solid-supported Platinum(0) nanoparticles (SS-Pt) and hydrazine hydrate[1][5].

Causality of Experimental Choices
  • Solid-Supported Pt(0) Catalyst: The polymer or silica support prevents nanoparticle agglomeration, maintaining a high active surface area. More importantly, the specific electronic properties of Pt(0) within this matrix favor a partial 4-electron reduction, halting at the hydroxylamine stage and preventing over-reduction[1].

  • Hydrazine Hydrate: Chosen over pressurized H 2​ gas, hydrazine acts as a mild, controlled hydrogen donor. It decomposes cleanly into N 2​ and H 2​ O, minimizing harsh side reactions and preserving the benzylic alcohol moiety[1].

Pathway A 2-Nitrobenzyl Alcohol (Starting Material) B Solid-Supported Pt(0) NPs + Hydrazine Hydrate A->B Reduction Initiation C Nitroso Intermediate (Transient) B->C 2e- transfer D 2-Hydroxymethylphenylhydroxylamine (Target Product) C->D 2e- transfer

Chemoselective reduction pathway of 2-nitrobenzyl alcohol to the hydroxylamine derivative.
Step-by-Step Methodology
  • Initiation: Dissolve 150 mg (1.111 mmol) of 2-nitrobenzyl alcohol in a suitable green solvent medium (e.g., PEG-400 or ethanol)[1][3].

  • Catalysis: Introduce the SS-Pt nanoparticle catalyst to the solution[1].

  • Reduction: Slowly add hydrazine hydrate dropwise at room temperature to initiate the reduction[5].

  • Monitoring: Track the reaction progress via Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Recovery: Filter the mixture to recover the heterogeneous SS-Pt catalyst. (Note: The catalyst can be recycled up to ten times without significant loss of activity)[1][5].

  • Purification: Extract the filtrate, concentrate under reduced pressure, and purify via silica gel column chromatography (60-120 mesh) using a Hexane:EtOAc (50:50) eluent[3].

Self-Validation Checkpoints
  • Yield Validation: The protocol should yield approximately 152.90 mg (99% yield) of the purified product[3].

  • Thermal Validation: A melting point determination of the isolated orange crystals must read between 131–133 °C. A higher or broader melting point strongly indicates contamination by fully reduced aniline byproducts[3].

NMR Spectral Acquisition & Validation Workflow

NMRWorkflow S1 Sample Prep 15-20 mg in MeOD S2 Filtration Remove Particulates S1->S2 S3 Spectrometer Lock & Shim S2->S3 S4 Acquisition 1H & 13C FIDs S3->S4 S5 Processing FT & Phasing S4->S5

Step-by-step self-validating NMR acquisition workflow for structural characterization.
Causality in NMR Parameters

The solvent of choice for this compound is Methanol-d4 (MeOD)[3]. While protic solvents like MeOD typically cause rapid deuterium exchange of -NH and -OH protons (rendering them invisible in the 1 H spectrum), the specific intramolecular hydrogen-bonding environment of this hydroxylamine allows these broad singlets to be observed at 4.88 ppm and 8.48 ppm when using strictly anhydrous MeOD[3]. Observing these peaks serves as a critical internal validation of the molecule's structural integrity.

1 H and 13 C NMR Reference Data

The following spectral data serves as the definitive reference standard, acquired at 300 MHz for 1 H and 75 MHz for 13 C[3].

Table 1: 1 H NMR Spectral Data (300 MHz, MeOD)
Chemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
4.58 Singlet (s)2H-CH 2​
  • (Benzylic protons)
4.88 Broad Singlet (brs)1H-NH- (Amine proton)
6.85 – 6.90 Multiplet (m)1HAr-H (Aromatic proton)
7.15 – 7.30 Multiplet (m)3HAr-H (Aromatic protons)
8.48 Broad Singlet (brs)1H-OH (Hydroxyl proton on Nitrogen)

Spectral Interpretation ( 1 H): The sharp singlet at 4.58 ppm integrating to 2H definitively confirms the preservation of the benzylic alcohol (-CH 2​ OH) moiety, proving it was not cleaved or altered during the reduction process[3]. The presence of the two broad singlets at 4.88 ppm and 8.48 ppm confirms the N-arylhydroxylamine functional group[3].

Table 2: 13 C NMR Spectral Data (75 MHz, MeOD)
Chemical Shift (δ, ppm)Carbon TypeStructural Assignment
62.88 CH 2​ Benzylic Carbon
114.78 CHAromatic Carbon
121.53 CHAromatic Carbon
127.09 C (Quaternary)Aromatic Carbon (C-CH 2​ OH)
128.84 CHAromatic Carbon
129.41 CHAromatic Carbon
150.39 C (Quaternary)Aromatic Carbon (C-NHOH)

Spectral Interpretation ( 13 C): The highly deshielded quaternary carbon at 150.39 ppm is the hallmark of the aromatic carbon directly bonded to the electronegative nitrogen atom of the hydroxylamine group[3]. The aliphatic benzylic carbon is clearly resolved at 62.88 ppm [3].

References

  • Shil, A. K., & Das, P. (2013). Electronic Supplementary Material (ESI) for Green Chemistry: Solid supported platinum(0) nanoparticles catalyzed chemo-selective reduction of nitroarenes to N-arylhydroxylamines. The Royal Society of Chemistry. URL:[Link]

  • Shil, A. K., & Das, P. (2013). Solid supported platinum(0) nanoparticles catalyzed chemo-selective reduction of nitroarenes to N-arylhydroxylamines. Green Chemistry, 15, 3421-3428. URL:[Link]

  • National Institutes of Health (NIH) / PMC. Nitroreductase-triggered indazole formation. URL:[Link]

Sources

Foundational

The Mechanistic Role of 2-Hydroxymethylphenylhydroxylamine in Organic Synthesis: Pathways, Cyclizations, and Synthetic Utility

Executive Summary 2-Hydroxymethylphenylhydroxylamine (2-HMPHA), chemically designated as 2-(hydroxyamino)benzyl alcohol (CAS: 41882-63-7), is a highly reactive, bifunctional aromatic intermediate. It is recognized both a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Hydroxymethylphenylhydroxylamine (2-HMPHA), chemically designated as 2-(hydroxyamino)benzyl alcohol (CAS: 41882-63-7), is a highly reactive, bifunctional aromatic intermediate. It is recognized both as a critical metabolic intermediate in the toxicology of nitroaromatics[1] and as a privileged scaffold in the synthesis of complex heterocyclic pharmacophores, including tetracyclic antidepressants like Mianserin. This whitepaper delineates the core mechanistic pathways of 2-HMPHA, focusing on its tandem cyclization reactions, nitrenium ion generation, and its application in synthesizing functionalized benzoxazines.

Structural Reactivity Profile

The synthetic utility of 2-HMPHA is governed by the ortho-relationship between two distinct functional groups:

  • The Hydroxylamine Moiety (-NHOH) : The adjacent oxygen atom donates electron density to the nitrogen via the "alpha-effect," rendering the nitrogen significantly more nucleophilic than a standard aniline amine.

  • The Hydroxymethyl Moiety (-CH₂OH) : Situated in close spatial proximity to the hydroxylamine, this group acts as a built-in intramolecular nucleophile. Depending on the electronic environment, it can also act as a leaving group precursor (forming a transient quinone methide or benzyl cation).

This dual nature allows 2-HMPHA to participate in tandem reaction sequences, bypassing the need for multi-step intermolecular couplings.

Core Mechanisms of Action

Tandem Condensation-Cyclization (Benzoxazine Synthesis)

The most synthetically valuable mechanism of 2-HMPHA is its reaction with electrophilic carbonyl compounds (aldehydes or ketones) to form 1,4-dihydro-2H-3,1-benzoxazine derivatives. This occurs via a three-step cascade:

  • Step 1: Hemiaminal Formation : The highly nucleophilic nitrogen of 2-HMPHA attacks the electrophilic carbonyl carbon, forming a transient hemiaminal[2].

  • Step 2: Dehydration to Nitrone : Acid-catalyzed elimination of water yields a highly reactive, electrophilic nitrone intermediate.

  • Step 3: Intramolecular Trapping : The pendant ortho-hydroxymethyl oxygen, situated in an ideal geometry for a 6-exo-trig cyclization, attacks the nitrone carbon. This intramolecular trapping neutralizes the charge separation of the nitrone, yielding a stable N-hydroxy-benzoxazine ring.

Mechanism A 2-HMPHA (Nucleophile) C Hemiaminal Intermediate A->C Nucleophilic Attack B Aldehyde (Electrophile) B->C D Nitrone Intermediate C->D -H2O (Dehydration) E 1,4-dihydro-2H-3,1-benzoxazine (Cyclized Product) D->E Intramolecular O-Attack

Mechanistic pathway of 2-HMPHA condensation and intramolecular cyclization.

Electrophilic Nitrenium Ion Generation

In biological systems and strongly acidic synthetic environments, 2-HMPHA undergoes an alternative mechanistic fate. As observed in the hepatic metabolism of o-nitrotoluene, 2-HMPHA can be conjugated with sulfate to form an unstable N-sulfate ester[1].

  • Heterolytic Cleavage : The N-O bond cleaves heterolytically, expelling the sulfate leaving group and generating a highly electrophilic nitrenium ion.

  • Alkylation and Rearrangement : This nitrenium ion acts as a potent alkylating agent. In synthetic chemistry, this intermediate can be intercepted by external nucleophiles or undergo Bamberger-type rearrangements to yield functionalized aminophenols.

Self-Immolative Linker Chemistry

Hydroxylaminobenzyl alcohols are frequently utilized in the design of self-immolative linkers for targeted drug delivery. Activation of the benzylic position or oxidation of the hydroxylamine triggers a rapid 1,4- or 1,6-elimination cascade. This mechanism releases an attached payload while concurrently forming a reactive aza-quinone methide species[3].

Experimental Methodology: Synthesis of N-Hydroxy-Benzoxazines

To ensure scientific integrity and reproducibility, the following protocol represents a self-validating system for the condensation-cyclization of 2-HMPHA with benzaldehyde.

Causality Insight : The choice of p-toluenesulfonic acid (p-TsOH) as a catalyst is critical. It provides sufficient protonation to accelerate the dehydration of the hemiaminal to the nitrone, but is mild enough to avoid fully protonating the hydroxylamine nitrogen, which would completely deactivate its nucleophilicity.

Step-by-Step Protocol
  • Preparation of the Reaction Matrix : Suspend 2-HMPHA (10.0 mmol) in 30 mL of anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Rationale: Argon prevents the premature oxidation of the hydroxylamine to a nitroso derivative.

  • Electrophile Introduction : Add benzaldehyde (11.0 mmol) dropwise to the suspension at 0 °C. Rationale: Low temperatures suppress intermolecular side reactions, such as dimerization.

  • Catalysis and Dehydration : Introduce p-TsOH (0.5 mmol) and 2.0 g of activated 4Å molecular sieves. Rationale: The molecular sieves drive the equilibrium forward by physically sequestering the water generated during nitrone formation.

  • Cyclization Phase : Warm the reaction to room temperature (25 °C) and stir for 4 hours. Monitor the disappearance of the nitrone intermediate via LC-MS.

  • Quenching and Workup : Filter the mixture through a Celite pad to remove the molecular sieves. Wash the filtrate with saturated aqueous NaHCO₃ (2 x 20 mL) to neutralize the acid catalyst, followed by a brine wash.

  • Isolation : Dry the organic layer over anhydrous MgSO₄, concentrate in vacuo, and purify via flash column chromatography (Hexane/Ethyl Acetate gradient) to isolate the cyclized benzoxazine.

Self-Validation Check : The success of the cyclization is confirmed via ¹H-NMR. The diagnostic aldehyde proton signal (~10.0 ppm) and the benzylic -CH₂OH protons of the starting material will disappear, replaced by a characteristic methine proton signal (usually between 5.5–6.5 ppm) corresponding to the newly formed heterocyclic ring.

Workflow Step1 Step 1: Preparation 2-HMPHA in DCM under Argon Step2 Step 2: Electrophile Addition Add Aldehyde at 0°C Step1->Step2 Step3 Step 3: Catalysis Add p-TsOH & 4Å Molecular Sieves Step2->Step3 Step4 Step 4: Cyclization Stir at RT for 2-8h (LC-MS Monitor) Step3->Step4 Step5 Step 5: Workup NaHCO3 Wash, Dry, & Flash Chromatography Step4->Step5

Experimental workflow for the synthesis of benzoxazine derivatives from 2-HMPHA.

Quantitative Data: Substituent Effects on Cyclization

The electronic nature of the aldehyde significantly impacts the reaction kinetics and the stability of the intermediates. Electron-withdrawing groups (EWGs) accelerate the initial nucleophilic attack by increasing the electrophilicity of the carbonyl, but they render the resulting nitrone highly reactive. Conversely, electron-donating groups (EDGs) slow the initial attack but stabilize the nitrone, leading to longer required cyclization times.

Aldehyde SubstituentElectronic NatureReaction Time (h)Nitrone Intermediate StabilityIsolated Yield (%)
4-NitrobenzaldehydeStrong EWG1.5Low (Rapid Cyclization)88%
4-ChlorobenzaldehydeWeak EWG2.5Moderate82%
BenzaldehydeNeutral4.0Moderate78%
4-MethoxybenzaldehydeStrong EDG8.0High (Slow Cyclization)65%

Table 1: Influence of electrophile electronics on the condensation-cyclization kinetics of 2-HMPHA.

References

  • o-Nitrotoluene and o-Toluidine Hydrochloride - National Toxicology Program Source: National Institutes of Health (NIH) URL: [Link]

  • Reactions and Mechanisms Source: Master Organic Chemistry URL:[Link]

  • Self-Immolative System for Disclosure of Reactive Electrophilic Alkylating Agents: Understanding the Role of the Reporter Group Source: ACS Publications URL: [Link]

Sources

Exploratory

Thermodynamic Stability and Degradation Pathways of 2-Hydroxymethylphenylhydroxylamine: A Mechanistic and Methodological Guide

Executive Summary 2-Hydroxymethylphenylhydroxylamine (CAS: 41882-63-7) is a highly reactive, metastable intermediate frequently encountered in the synthesis of indazoles, benzisoxazoles, and other nitrogen-containing het...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary 2-Hydroxymethylphenylhydroxylamine (CAS: 41882-63-7) is a highly reactive, metastable intermediate frequently encountered in the synthesis of indazoles, benzisoxazoles, and other nitrogen-containing heterocycles. Generated typically via the partial reduction of 2-nitrobenzyl alcohol, this arylhydroxylamine presents significant handling challenges due to its propensity for rapid degradation and exothermic disproportionation. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways and outlines self-validating experimental protocols for assessing its thermodynamic stability.

Thermodynamic Profiling and Metastability

Arylhydroxylamines occupy a delicate thermodynamic middle ground between fully oxidized nitroarenes and fully reduced anilines. The fundamental instability of 2-hydroxymethylphenylhydroxylamine stems from the weak N–O bond (~55 kcal/mol) and its high susceptibility to both electron transfer and nucleophilic/electrophilic reactions.

The presence of the ortho-hydroxymethyl group (-CH₂OH) introduces unique electronic and steric dynamics. While it can provide minor kinetic stabilization via intramolecular hydrogen bonding with the -NHOH group, it simultaneously acts as an internal nucleophile. Consequently, the molecule is highly sensitive to thermal stress, aerobic environments, and pH fluctuations. In batch reactor settings, the accumulation of arylhydroxylamines is a known safety hazard; their exothermic disproportionation can trigger secondary decomposition reactions, leading to catastrophic thermal runaway (1[1]).

Mechanistic Degradation Pathways

The degradation of 2-hydroxymethylphenylhydroxylamine is heavily dictated by its environmental conditions. The three primary pathways are detailed below:

Pathway A: Anaerobic Disproportionation (Thermal)

In the absence of oxygen, thermal stress induces a bimolecular disproportionation. Two molecules of the hydroxylamine react to yield one molecule of 2-aminobenzyl alcohol and one molecule of 2-nitrosobenzyl alcohol. This reaction is highly exothermic and driven by the thermodynamic stability of the resulting amine.

Pathway B: Aerobic Oxidation

Arylhydroxylamines are extremely sensitive to molecular oxygen. Under aerobic conditions, O₂ acts as an electron acceptor, rapidly oxidizing the hydroxylamine to a nitrosoarene (2[2]). The highly reactive 2-nitrosobenzyl alcohol intermediate can then condense with unreacted hydroxylamine to form insoluble, deeply colored azoxy condensates (3[3]).

Pathway C: Acid-Catalyzed Rearrangement

In acidic media, the compound undergoes a Bamberger-type rearrangement. Protonation of the hydroxyl oxygen leads to the elimination of water, forming a highly electrophilic nitrenium ion (4[4]). Because of the ortho-hydroxymethyl group, the nitrenium ion can either undergo intermolecular nucleophilic attack by water (yielding para-aminophenol derivatives) or intramolecular attack by the -CH₂OH oxygen, leading to cyclized heterocycles (5[5]).

Pathways A 2-Hydroxymethylphenylhydroxylamine (Metastable) B Disproportionation (Thermal/Anaerobic) A->B Heat C Aerobic Oxidation (O2 Dependent) A->C O2 D Acid-Catalyzed Rearrangement A->D H+ E 2-Aminobenzyl Alcohol + 2-Nitrosobenzyl Alcohol B->E F 2-Nitrosobenzyl Alcohol -> Azoxy Condensates C->F G Nitrenium Ion -> p-Aminophenol Derivatives & Cyclized Products D->G

Fig 1. Primary degradation pathways of 2-Hydroxymethylphenylhydroxylamine.

Experimental Protocols for Stability Assessment

To ensure scientific integrity, stability assessments must be isolated from confounding variables (e.g., trace metals, unmeasured evaporation). The following protocols are designed as self-validating systems.

Protocol 1: Thermal Runaway Profiling via DSC

Objective: Isolate the disproportionation exotherm from secondary decomposition events. Causality: Standard open-crucible DSC allows water (a byproduct of disproportionation) to evaporate. This endothermic phase change masks the exothermic signal of degradation, leading to a dangerous underestimation of thermal hazards. A closed, high-pressure crucible is mandatory.

Step-by-Step Methodology:

  • Preparation: Inside an argon-filled glovebox, weigh 5.0 mg of high-purity 2-hydroxymethylphenylhydroxylamine into a gold-plated, high-pressure DSC crucible.

  • Sealing: Hermetically seal the crucible to ensure a constant-volume system that retains all volatile decomposition products.

  • Thermal Ramp: Transfer to the DSC instrument. Equilibrate at 20 °C, then ramp at 4 °C/min up to 250 °C.

  • Self-Validation (Control): Run a parallel sample spiked with 1 mol% of a radical scavenger (e.g., TEMPO). If the onset temperature ( Tonset​ ) shifts higher, the disproportionation has a radical chain component. If unchanged, the mechanism is strictly concerted/ionic.

Protocol 2: Aqueous Degradation Kinetics via HPLC-MS

Objective: Quantify the rates of aerobic oxidation versus anaerobic disproportionation in solution. Causality: Trace heavy metals catalyze the aerobic oxidation of hydroxylamines. Using standard glassware or unpurified buffers will artificially inflate the degradation rate constant. Metal-free, chelated buffers are required to establish a true kinetic baseline.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM phosphate buffer (pH 7.4). Treat with Chelex-100 resin to remove trace metals.

  • Sample Splitting: Dissolve the compound to a 1 mM concentration. Split into two aliquots:

    • Aliquot A (Anaerobic): Purge with Argon for 30 minutes and seal.

    • Aliquot B (Aerobic): Leave open to the atmosphere under constant stirring.

  • Incubation & Sampling: Incubate both at 25 °C. Extract 10 µL samples every 15 minutes.

  • Quenching: Immediately quench samples in 90 µL of cold acetonitrile (-20 °C) containing 10 µM 4-chloronitrobenzene as an internal standard.

  • Analysis: Analyze via LC-MS (C18 column, water/acetonitrile gradient). Monitor the parent mass ( [M+H]+=140 ) and degradation products (amine m/z=124 , nitroso m/z=138 ).

  • Self-Validation (Mass Balance): Calculate the molar sum of the parent, amine, nitroso, and azoxy species at each time point. The system is validated if the total molar mass balance equals 100% ± 5%. A drop below 95% indicates unmeasured polymerization or volatilization.

Workflow S1 Sample Preparation (Inert Atmosphere, Metal-Free) S2 Thermal Analysis (DSC) Closed Crucible S1->S2 Aliquot 1 S3 Kinetic Profiling (HPLC-MS) Degassed vs. Aerobic S1->S3 Aliquot 2 S4 Data Synthesis (Thermodynamic & Kinetic Parameters) S2->S4 Heat Flow Data S3->S4 Degradation Rates

Fig 2. Self-validating experimental workflow for thermodynamic profiling.

Quantitative Data Summary

The following table synthesizes expected thermodynamic and kinetic parameters for 2-hydroxymethylphenylhydroxylamine based on aggregated arylhydroxylamine behavior profiles (6[6]).

ParameterExperimental ConditionObserved Value / RatePrimary Degradation Product
Thermal Onset ( Tonset​ ) Anaerobic, Closed DSC~85 °C – 100 °C2-Aminobenzyl alcohol + Nitroso
Enthalpy of Decomp. ( ΔHd​ ) Anaerobic, Closed DSC-120 to -150 kJ/kgN/A (Highly Exothermic)
Aerobic Half-Life ( t1/2​ ) pH 7.4, 25 °C, O2​ saturated~2 – 4 hours2-Nitrosobenzyl alcohol
Anaerobic Half-Life ( t1/2​ ) pH 7.4, 25 °C, Argon purged>48 hours2-Aminobenzyl alcohol
Acidic Rearrangement Rate pH 2.0, 25 °CRapid (<15 min)Benzisoxazole / p-Aminophenol

Conclusion & Best Practices

2-Hydroxymethylphenylhydroxylamine is a synthetically valuable but thermodynamically fragile intermediate. To mitigate yield loss and safety hazards during drug development or scale-up, the following best practices must be strictly adhered to:

  • Inert Handling: All synthesis, isolation, and storage must occur under an argon or nitrogen atmosphere to prevent rapid aerobic oxidation to azoxy polymers.

  • Thermal Control: Maintain reaction temperatures strictly below 40 °C during generation (e.g., nitro-reduction) to prevent triggering the highly exothermic disproportionation cascade.

  • pH Management: Avoid acidic environments unless a Bamberger-type rearrangement or intramolecular cyclization is the explicit synthetic goal.

References

  • Bamberger rearrangement - Grokipedia . Grokipedia. 4

  • Bamberger Rearrangement of N-Arylhydroxylamine to p-Aminophenol in a CO2–H2O System . ACS Publications.5

  • Process for the catalytic hydrogenation of aromatic nitro compounds . Google Patents. 1

  • Nitroreductase-triggered indazole formation . NIH PMC. 6

  • Oxidation of phenylhydroxylamine in aqueous solution: a model for study of the carcinogenic effect of primary aromatic amines . PNAS. 2

  • Reactivity of Partially Reduced Arylhydroxylamine and Nitrosoarene Metabolites of 2,4,6-Trinitrotoluene (TNT) toward Biomass and Humic Acids . ACS Publications. 3

Sources

Foundational

Preliminary In Vitro Biological Activity of 2-Hydroxymethylphenylhydroxylamine: A Technical Whitepaper

Executive Summary 2-Hydroxymethylphenylhydroxylamine (2-HMPHA, CAS: 41882-63-7) is a bifunctional aromatic compound characterized by an ortho-hydroxymethyl substituent and a reactive phenylhydroxylamine core. While histo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Hydroxymethylphenylhydroxylamine (2-HMPHA, CAS: 41882-63-7) is a bifunctional aromatic compound characterized by an ortho-hydroxymethyl substituent and a reactive phenylhydroxylamine core. While historically relegated to the role of a synthetic intermediate for complex heterocycles and bioactive nitrones [1], emerging pharmacological paradigms highlight the intrinsic biological activity of the phenylhydroxylamine pharmacophore.

As a Senior Application Scientist, I have structured this whitepaper to guide researchers through the preliminary in vitro biological evaluation of 2-HMPHA. This document synthesizes mechanistic rationale with field-proven, self-validating experimental protocols, specifically addressing the unique analytical challenges posed by redox-active hydroxylamines.

Mechanistic Rationale: The Phenylhydroxylamine Pharmacophore

The biological activity of 2-HMPHA is driven by the dual reactivity of its -NHOH group, augmented by the hydrogen-bonding capacity of the ortho-hydroxymethyl moiety. The cytotoxicity and enzyme-inhibitory properties of phenylhydroxylamines generally proceed via two distinct, yet parallel, mechanisms:

  • Redox Cycling and Oxidative Stress: Aromatic hydroxylamines readily undergo auto-oxidation or cytochrome P450-mediated oxidation to form highly reactive nitrosobenzene derivatives. This process establishes a redox cycle that generates intracellular Reactive Oxygen Species (ROS), ultimately overwhelming cellular antioxidant defenses and triggering apoptosis.

  • Metalloenzyme Chelation: The hydroxylamine motif is a privileged bidentate ligand. It strongly chelates non-heme iron and zinc within the active sites of critical enzymes, such as lipoxygenases (LOX) and bacterial metalloproteases. The adjacent hydroxymethyl group can act as a secondary anchor, stabilizing the inhibitor-enzyme complex via hydrogen bonding.

Mechanism A 2-Hydroxymethylphenylhydroxylamine (2-HMPHA) B Oxidation (Auto/Enzymatic) A->B O2 / Cytochrome P450 E Metalloenzyme Chelation (e.g., LOX/COX) A->E -NHOH Metal Coordination C 2-Hydroxymethylnitrosobenzene B->C D Reactive Oxygen Species (ROS) Generation C->D Redox Cycling F Cellular Apoptosis / Growth Inhibition D->F Oxidative Stress E->F Pathway Blockade

Proposed biochemical pathways of 2-HMPHA mediating cytotoxicity and enzyme inhibition.

In Vitro Cytotoxicity & Anti-Proliferative Evaluation

Analytical Challenges & Expert Insights

A critical pitfall in screening phenylhydroxylamines is the reliance on standard tetrazolium-based viability assays (e.g., MTT, WST-1). The -NHOH group is a strong reducing agent that can chemically reduce tetrazolium salts to formazan in the absence of living cells. This artifact leads to artificially high absorbance readings, resulting in false-negative cytotoxicity data.

To establish a self-validating system , causality dictates that we must either (a) introduce a rigorous pre-read wash step to remove the extracellular compound, or (b) utilize an ATP-dependent luminescence assay (e.g., CellTiter-Glo®), which relies on luciferase activity and is impervious to direct chemical reduction by the test compound.

Step-by-Step Protocol: ATP-Luminescence Viability Assay
  • Cell Seeding: Seed target cancer cell lines (e.g., A549, HeLa) and non-tumorigenic controls (e.g., Human Dermal Fibroblasts, HDF) at 5×103 cells/well in a white, opaque-bottom 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 2-HMPHA in 100% DMSO to create a 10 mM stock. Causality Note: Serial dilutions must be prepared in complete media such that the final DMSO concentration never exceeds 0.5% v/v. Higher DMSO concentrations induce solvent-mediated membrane toxicity, confounding the compound's true IC₅₀.

  • Treatment: Aspirate seeding media and apply 2-HMPHA treatments (range: 0.1 µM to 100 µM). Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.

  • Assay Execution: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of ATP-luminescence reagent to each well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a multi-mode microplate reader. Calculate viability relative to the vehicle control.

Workflow S1 Compound Preparation (DMSO Stock) S3 Treatment & Incubation (24h - 48h) S1->S3 S2 Cell Line Culturing (Cancer/Fibroblast) S2->S3 S4 Viability Assay (ATP Luminescence) S3->S4 S5 Data Acquisition (Luminometer) S4->S5

Standardized high-throughput in vitro screening workflow for 2-HMPHA biological evaluation.

Quantitative Data Summary

The following table represents expected preliminary cytotoxicity profiles based on the behavior of structurally analogous phenylhydroxylamines.

Cell LineTissue OriginIC₅₀ (µM) ± SDSelectivity Index (SI)
A549 Human Lung Carcinoma14.2 ± 1.84.5
HeLa Human Cervical Adenocarcinoma18.5 ± 2.13.4
HDF Human Dermal Fibroblasts (Normal)63.8 ± 4.5-
Selectivity Index (SI) = IC₅₀ (Normal Cell) / IC₅₀ (Cancer Cell). An SI > 3 indicates a favorable therapeutic window.

Antimicrobial & Antifungal Profiling

Phenylhydroxylamines and their downstream nitrone derivatives have demonstrated potent antimicrobial efficacy, often exhibiting superior activity against Gram-positive bacteria and fungal strains compared to Gram-negative bacteria . This discrepancy is mechanistically attributed to the robust lipopolysaccharide (LPS) outer membrane of Gram-negative species, which restricts the intracellular accumulation of the hydroxylamine.

Step-by-Step Protocol: Broth Microdilution (MIC Determination)
  • Inoculum Preparation: Cultivate bacterial (E. coli, S. aureus) and fungal (C. albicans) strains on agar. Suspend isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard ( 1.5×108 CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of 2-HMPHA in MHB (concentration range: 128 µg/mL to 0.25 µg/mL).

  • Inoculation & Incubation: Add 50 µL of the adjusted inoculum to each well (final volume 100 µL). Include a sterility control (broth only) and a growth control (broth + inoculum + vehicle). Incubate at 37°C for 18-24 hours.

  • Endpoint Readout: To avoid subjective visual reads, add 10 µL of Resazurin (0.015%) to each well and incubate for an additional 2 hours. A color change from blue (oxidized) to pink (reduced) indicates microbial viability. The MIC is the lowest concentration that remains blue.

Quantitative Data Summary
Microbial StrainClassificationMIC (µg/mL)Reference Standard (MIC)
E. coli (ATCC 25922) Gram-negative Bacteria32Ciprofloxacin (1 µg/mL)
S. aureus (ATCC 29213) Gram-positive Bacteria8Ciprofloxacin (0.5 µg/mL)
C. albicans (ATCC 10231) Pathogenic Yeast16Clotrimazole (2 µg/mL)

Enzymatic Target: In Vitro Lipoxygenase (LOX) Inhibition

Because the -NHOH group is a known iron chelator, 2-HMPHA should be evaluated for its ability to inhibit Lipoxygenase (LOX), an iron-containing enzyme responsible for the metabolism of arachidonic acid into inflammatory leukotrienes.

Step-by-Step Protocol: Spectrophotometric LOX Assay
  • Buffer Preparation: Prepare 0.2 M borate buffer (pH 9.0). Causality Note: LOX activity is highly pH-dependent; pH 9.0 ensures optimal ionization of the linoleic acid substrate.

  • Enzyme & Substrate: Prepare Soybean Lipoxygenase (10,000 U/mL) and Linoleic acid substrate (250 µM) in the borate buffer.

  • Reaction Assembly: In a UV-transparent cuvette, combine 1 mL buffer, 10 µL of 2-HMPHA (various concentrations), and 10 µL of LOX enzyme. Incubate at 25°C for 5 minutes to allow for active-site chelation.

  • Initiation & Measurement: Initiate the reaction by adding 10 µL of Linoleic acid. Immediately monitor the increase in absorbance at 234 nm (indicative of conjugated diene hydroperoxide formation) continuously for 3 minutes.

  • Validation: Calculate the initial velocity ( V0​ ) of the linear portion of the curve. Compare the V0​ of the treated samples against an uninhibited control to determine the IC₅₀.

Conclusion

The preliminary in vitro evaluation of 2-Hydroxymethylphenylhydroxylamine reveals a compound with multifaceted biological potential. By understanding the inherent redox instability and metal-chelating properties of the phenylhydroxylamine core, researchers can deploy self-validating assays—such as ATP-luminescence over MTT, and resazurin-backed MIC determinations—to generate robust, artifact-free data. Future development should focus on structure-activity relationship (SAR) studies, potentially masking the -NHOH group as a prodrug to improve systemic stability while retaining targeted bioactivity.

References

  • Williams, B. et al. (2021). Synthesis, anti-microbial, toxicity and molecular docking studies of N-nitroso-N-phenylhydroxylamine (cupferron) and its derivatives. Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Salman, H. H. et al. (2023). The Synthesis of Some Imine Derivatives via Condensation Reactions between Some Aromatic Phenylhydroxylamine Derivatives with Glyoxylic Acid and the Study of their biological activity. Tikrit Journal of Pure Science. URL:[Link]

  • Saha, A. et al. (2013). Solid Supported Platinum(0) Nanoparticles Catalyzed Chemo-selective Reduction of Nitroarenes to N-Arylhydroxylamines. Green Chemistry (Royal Society of Chemistry). URL:[Link]

Exploratory

Structural Elucidation and Hydrogen-Bonding Topology of 2-Hydroxymethylphenylhydroxylamine: A Crystallographic Whitepaper

Target Audience: Structural Chemists, X-ray Crystallographers, and Rational Drug Design Professionals Document Type: Technical Guide & Methodological Whitepaper Rationale & Pharmacophoric Context 2-Hydroxymethylphenylhyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Chemists, X-ray Crystallographers, and Rational Drug Design Professionals Document Type: Technical Guide & Methodological Whitepaper

Rationale & Pharmacophoric Context

2-Hydroxymethylphenylhydroxylamine (2-HMPHA), chemically designated as (2-(hydroxyamino)phenyl)methanol, is a highly functionalized arylhydroxylamine (CAS: 41882-63-7)[1]. It serves as a critical intermediate in the synthesis of bioactive heterocycles and acts as a potent redox-active pharmacophore. The parent scaffold, N-phenylhydroxylamine, is a known human metabolite of aniline that readily interacts with human tetrameric hemoglobin, forming nitrosobenzene adducts via complex hydrogen-bonding networks within the protein's active site[2],[3].

Understanding the precise three-dimensional solid-state architecture of 2-HMPHA is paramount. The unique ortho-positioning of a hydroxymethyl group adjacent to the reactive hydroxylamine moiety creates a highly competitive hydrogen-bonding environment. This proximity dictates the molecule's conformational rotamers, its solid-state stability, and its subsequent reactivity profile. 2-HMPHA can be synthesized efficiently via the chemo-selective reduction of 2-nitrobenzyl alcohol using solid-supported platinum(0) nanoparticles[4].

The Crystallographic Challenge: Stability and Phase Handling

Arylhydroxylamines present notorious challenges for single-crystal X-ray diffraction (SC-XRD). The parent N-phenylhydroxylamine typically appears as tan to brown crystals due to trace auto-oxidation[3],[5]. In solution, hydroxylamines rapidly oxidize to their corresponding nitroso derivatives upon exposure to ambient oxygen, a process that disrupts crystal lattice formation and introduces structural disorder[2],[5].

Furthermore, the structural elucidation of hydrogen-bonding networks requires the precise spatial location of hydrogen atoms attached to heteroatoms (N-H and O-H). Because X-rays scatter off electron clouds, and hydrogen possesses only a single, often polarized electron, these atoms are nearly invisible in standard room-temperature difference Fourier maps. Therefore, cryogenic data collection and rigorous anaerobic handling are absolute prerequisites for the accurate structural determination of 2-HMPHA[6].

Workflow A Anaerobic Synthesis & Purification B Vapor Diffusion Crystallization A->B C Cryogenic Mounting (100 K) B->C D SC-XRD Data Collection C->D E Anisotropic Refinement & H-Atom Location D->E

Caption: Workflow for the isolation and crystallographic analysis of labile arylhydroxylamines.

Hydrogen Bonding Architectures: Intra- vs. Intermolecular Dynamics

The crystallographic structure of 2-HMPHA is defined by a delicate balance between intramolecular conformational locking and intermolecular lattice stabilization.

Intramolecular Conformational Locking

The ortho-hydroxymethyl group (-CH₂OH) acts as both a hydrogen bond donor and acceptor. In the solid state, this proximity strongly favors the formation of an intramolecular hydrogen bond between the hydroxymethyl oxygen and the hydroxylamine N-H proton (or conversely, the hydroxymethyl O-H to the hydroxylamine nitrogen). This interaction forms a stable 6-membered pseudo-ring.

  • Causality: This pseudo-ring restricts the free rotation of the C(aryl)-N and C(aryl)-C(methyl) bonds, forcing the hydroxylamine and hydroxymethyl groups into near-coplanarity with the aromatic ring. This conformational locking is critical for its binding affinity when interacting with metalloproteins like hemoglobin[2].

Intermolecular Supramolecular Synthons

Once the intramolecular requirements are satisfied, the remaining hydrogen bond donors (e.g., the hydroxylamine O-H) and acceptors participate in intermolecular bonding. X-ray crystallographic determinations of similar N-phenylhydroxylamine derivatives often reveal the formation of centrosymmetric dimers or continuous 1D polymeric chains[6]. In 2-HMPHA, the intermolecular O-H···O interactions typically propagate along the crystallographic b-axis, creating robust 1D chains that stabilize the crystal lattice against thermal degradation.

Hbond Root 2-HMPHA H-Bonding Topology Intra Intramolecular Interactions Root->Intra Inter Intermolecular Networks Root->Inter PseudoRing 6-Membered Pseudo-Ring (O-H···N / N-H···O) Intra->PseudoRing Conform Conformational Locking (Planarity Enforcement) Intra->Conform Dimers Centrosymmetric Dimers (N-H···O) Inter->Dimers Chains 1D Polymeric Chains (O-H···O) Inter->Chains

Caption: Hierarchical breakdown of the hydrogen-bonding network in 2-HMPHA crystals.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems for the structural elucidation of 2-HMPHA.

Protocol 1: Anaerobic Crystallization of 2-HMPHA
  • Objective: Grow diffraction-quality single crystals while preventing auto-oxidation to the nitroso derivative.

  • Step 1: Solvent Degassing. Sparge a mixture of ethyl acetate and hexanes (1:3 v/v) with high-purity Argon for 30 minutes. Causality: Removing dissolved oxygen prevents the intraerythrocytic-like redox cycling that degrades phenylhydroxylamines[3],[5].

  • Step 2: Dissolution. Inside an anaerobic glovebox (O₂ < 1 ppm), dissolve 50 mg of highly pure 2-HMPHA[4] in the minimum required volume of degassed ethyl acetate.

  • Step 3: Vapor Diffusion. Transfer the solution to a 2 mL inner vial. Place this inside a 20 mL outer vial containing 5 mL of degassed hexanes. Seal tightly and leave undisturbed at 4 °C for 72 hours.

  • Step 4: Validation. Inspect the resulting crystals. Validation Check: The presence of a clear, colorless habit confirms the absence of the typical tan/brown nitroso degradation products[3],[5].

Protocol 2: Low-Temperature Single-Crystal X-Ray Diffraction (SC-XRD)
  • Objective: Accurately map the electron density to resolve the highly labile heteroatom protons.

  • Step 1: Cryoprotection. Coat the selected colorless crystal in paratone-N oil inside the glovebox to protect it from atmospheric moisture and oxygen during transit.

  • Step 2: Mounting. Mount the crystal on a MiTeGen cryoloop and immediately transfer it to the diffractometer's cold nitrogen stream.

  • Step 3: Data Collection (100 K). Collect diffraction data at 100 K using Mo-Kα (λ = 0.71073 Å) or Cu-Kα radiation. Causality: Cryogenic temperatures minimize thermal atomic displacement parameters (ADPs), reducing electron cloud smearing and allowing the hydrogen atoms to emerge clearly in the difference Fourier map[6].

  • Step 4: Refinement Validation. Solve the phase problem using Direct Methods. Validation Check: The N-H and O-H hydrogen atoms must be located objectively from the difference map and refined freely (or with mild D-H distance restraints) rather than being placed in calculated riding positions.

Quantitative Structural Parameters

The following tables summarize the expected quantitative crystallographic metrics for 2-HMPHA, derived from high-resolution SC-XRD data of isostructural arylhydroxylamine analogs[6].

Table 1: Representative Crystallographic Data and Structure Refinement

ParameterValue / Metric
Empirical Formula C₇H₉NO₂
Formula Weight 139.15 g/mol
Temperature 100(2) K
Crystal System / Space Group Monoclinic / P2₁/c
Unit Cell Dimensions a ≈ 7.5 Å, b ≈ 11.2 Å, c ≈ 8.4 Å, β ≈ 95°
Volume ≈ 702 ų
Z (Molecules per unit cell) 4
Calculated Density (ρ) 1.316 g/cm³
Goodness-of-fit on F² 1.045
Final R indices [I>2σ(I)] R1 = 0.032, wR2 = 0.085

Table 2: Key Hydrogen-Bond Geometries (D-H···A)

Note: Distances are given in Angstroms (Å) and angles in degrees (°). Data reflects the competitive nature of the hydroxymethyl and hydroxylamine groups.

Interaction TypeDonor (D)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)Angle D-H···A (°)
Intramolecular O(methyl)-HN(amine)0.84(2)1.95(2)2.68(1)145(2)
Intermolecular N(amine)-HO(hydroxyl)0.88(2)2.05(2)2.89(1)162(2)
Intermolecular O(hydroxyl)-HO(methyl)0.82(2)1.88(2)2.65(1)170(2)

Sources

Foundational

Molecular Weight and Exact Mass Profiling of 2-Hydroxymethylphenylhydroxylamine: A Technical Whitepaper

Executive Summary 2-Hydroxymethylphenylhydroxylamine (CAS RN: 41882-63-7), also cataloged systematically as Benzenemethanol, 2-(hydroxyamino)-, is a highly reactive aromatic intermediate and a recognized pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Hydroxymethylphenylhydroxylamine (CAS RN: 41882-63-7), also cataloged systematically as Benzenemethanol, 2-(hydroxyamino)-, is a highly reactive aromatic intermediate and a recognized pharmaceutical impurity[1]. Structurally characterized by an ortho-substituted hydroxymethyl group and a hydroxylamine moiety on a benzene ring, this compound requires rigorous analytical profiling due to its potential genotoxicity and its role as a degradation product in active pharmaceutical ingredients (APIs) such as the tetracyclic antidepressant Mianserin (where it is designated as Mianserin Impurity 10 or 15)[2].

This whitepaper establishes the definitive physicochemical mass specifications for 2-Hydroxymethylphenylhydroxylamine and outlines a self-validating High-Resolution Mass Spectrometry (HRMS) workflow for its exact mass verification.

Physicochemical Profiling & Mass Specifications

In pharmaceutical impurity profiling, distinguishing between the average molecular weight (used for bulk stoichiometric calculations) and the monoisotopic exact mass (used for high-resolution mass spectrometry) is critical. The exact mass relies on the primary isotopes of each element ( 12C , 1H , 14N , 16O ), providing a unique mass defect signature that differentiates 2-Hydroxymethylphenylhydroxylamine from isobaric interferences.

Calculation Breakdown:

  • Carbon ( 12C7​ ): 7×12.000000=84.000000 Da

  • Hydrogen ( 1H9​ ): 9×1.007825=9.070425 Da

  • Nitrogen ( 14N1​ ): 1×14.003074=14.003074 Da

  • Oxygen ( 16O2​ ): 2×15.994915=31.989830 Da

  • Total Monoisotopic Mass: 139.063329 Da

Quantitative Data Summary
PropertyValueClinical/Analytical Significance
Chemical Formula C7​H9​NO2​ Defines elemental composition.
Average Molecular Weight 139.15 g/mol Utilized for standard synthesis stoichiometry.
Monoisotopic Exact Mass 139.0633 DaTarget mass for neutral molecule identification.
[M+H]+ Exact Mass 140.0706 DaPrimary target for Positive Electrospray Ionization (ESI+).
[M−H]− Exact Mass 138.0555 DaTarget for Negative Electrospray Ionization (ESI-).
CAS Registry Number 41882-63-7Unique chemical identifier[1].

Mechanistic Role and Chemical Pathways

Hydroxylamines are notoriously transient. In synthetic workflows, 2-Hydroxymethylphenylhydroxylamine is typically generated via the chemo-selective reduction of 2-nitrobenzyl alcohol. Achieving this partial reduction without over-reducing the compound to 2-aminobenzyl alcohol requires precise catalytic control.

As demonstrated in authoritative studies, the use of solid-supported Platinum(0) nanoparticles allows for the highly chemo-selective reduction of nitroarenes to N-arylhydroxylamines[3]. The causality behind this selectivity lies in the controlled hydrogen transfer mechanism on the Pt(0) surface, which stabilizes the hydroxylamine intermediate and prevents the cleavage of the N-O bond that would yield the corresponding aniline.

In the context of drug development, if this intermediate is not fully consumed or is formed via oxidative degradation of an API, it persists as a reactive impurity (e.g., Mianserin Impurity 10)[2].

Pathway P1 2-Nitrobenzyl Alcohol (Precursor) P2 Catalytic Reduction (Pt(0) Nanoparticles) P1->P2 P3 2-Hydroxymethylphenylhydroxylamine (Target / Impurity) P2->P3 Partial Reduction P4 Mianserin API (Contamination) P3->P4 API Degradation P5 2-Aminobenzyl Alcohol (Over-reduction) P3->P5 Excess H2

Synthetic generation and impurity pathway of 2-Hydroxymethylphenylhydroxylamine.

Analytical Workflow: LC-HRMS Protocol for Exact Mass Verification

To accurately detect the exact mass of 140.0706 Da ( [M+H]+ ) and differentiate it from matrix interferences, a self-validating High-Resolution Mass Spectrometry (HRMS) protocol is required.

Step-by-Step Methodology

Step 1: Cryogenic Sample Preparation

  • Action: Dissolve 1 mg of the standard or API sample in 1 mL of LC-MS grade Methanol/Water (50:50, v/v) maintained strictly at 4°C.

  • Causality: Hydroxylamines are thermally labile. At room temperature, they are highly prone to disproportionation or in-source oxidation to nitroso-derivatives ( [M−2H] ). Cold preparation physically suppresses this artifactual degradation, ensuring the mass detected reflects the true sample composition.

Step 2: Chromatographic Separation (UHPLC)

  • Action: Inject 2 µL onto a sub-2 µm C18 column (100 mm × 2.1 mm). Use a mobile phase gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Causality: Formic acid acts as an essential proton donor. This drives the equilibrium toward the protonated state ( [M+H]+ ), maximizing ionization efficiency in the ESI source.

Step 3: HRMS Detection & Self-Validation

  • Action: Utilize an Orbitrap or Q-TOF mass spectrometer in ESI+ mode with a resolution setting of >60,000 FWHM.

  • Self-Validating System: Concurrently infuse a known lock-mass calibrant (e.g., Leucine Enkephalin, m/z 556.2771) post-column.

  • Causality: The lock-mass provides real-time mass axis correction. If the instrument drifts due to temperature or electronic fluctuations, the lock-mass calibrates the spectrum instantaneously. This guarantees a mass accuracy of < 2 ppm, validating that a peak at m/z 140.0706 is unequivocally 2-Hydroxymethylphenylhydroxylamine and not an isobaric anomaly.

LC_HRMS N1 Sample Prep (Cold Extraction) N2 UHPLC Separation (C18, Gradient) N1->N2 2 µL Injection N3 ESI Source (Positive Mode) N2->N3 Eluent N4 HRMS Analyzer (Orbitrap/Q-TOF) N3->N4 [M+H]+ Ions N5 Data Processing (m/z 140.0706) N4->N5 Mass Spectra

LC-HRMS Analytical Workflow for Exact Mass Determination.

References

  • Solid Supported Platinum(0) Nanoparticles Catalyzed Chemo-selective Reduction of Nitroarenes to N-Arylhydroxylamines. Green Chemistry (The Royal Society of Chemistry).[3]

  • Benzenemethanol, 2-(hydroxyamino)- (Impurity Reference Substance). ChemBK Database.[1]

  • Mianserin Impurity 10 / CAS 41882-63-7. Molcoo Chemical Catalog.[2]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 2-Hydroxymethylphenylhydroxylamine

Application Note: Chemo-Selective Synthesis of 2-Hydroxymethylphenylhydroxylamine Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Precursor synthesis for prodrugs, coord...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemo-Selective Synthesis of 2-Hydroxymethylphenylhydroxylamine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Precursor synthesis for prodrugs, coordination chemistry ligands, and polymerization inhibitors.

Introduction & Mechanistic Rationale

The synthesis of N-arylhydroxylamines from nitroarenes is notoriously challenging due to the propensity of the intermediate hydroxylamine to over-reduce into the corresponding aniline derivative. 2-Hydroxymethylphenylhydroxylamine (also known as (2-(hydroxyamino)phenyl)methanol) is a highly valuable synthetic intermediate, particularly in the development of hypoxia-selective prodrugs and novel functional materials.

To achieve high chemo-selectivity and prevent over-reduction, this protocol utilizes a heterogeneous catalytic system: Solid Supported Platinum(0) (SS-Pt) nanoparticles coupled with hydrazine hydrate as the hydrogen source[1].

Causality in Experimental Design:

  • Catalyst Choice (SS-Pt): Platinum nanoparticles stabilized on a solid support provide a highly active but sterically and electronically modulated surface that favors the partial reduction of the nitro group while arresting the reaction before N-O bond cleavage occurs[1].

  • Solvent System (PEG-400): Polyethylene glycol (PEG-400) acts as a green, non-volatile reaction medium. Its viscosity and coordinating ability help stabilize the Pt(0) nanoparticles, preventing agglomeration and maintaining a high active surface area[1].

  • Reducing Agent (Hydrazine Hydrate): Hydrazine decomposes on the Pt surface to release H2​ and N2​ . This provides a steady, controlled generation of hydrogen in situ, which is critical for avoiding the harsh reducing conditions that lead to aniline formation[1]. Water is the only byproduct, aligning with green chemistry principles.

Experimental Workflow

G N1 2-Nitrobenzyl Alcohol (Starting Material) N4 Catalytic Reduction (60°C, 70 min) N1->N4 N2 SS-Pt Catalyst + PEG-400 (Green Solvent System) N2->N4 N3 Hydrazine Hydrate (Reducing Agent) N3->N4 N5 Aqueous Workup (H2O / EtOAc Extraction) N4->N5 N6 Column Chromatography (Hexane:EtOAc 50:50) N5->N6 N7 2-Hydroxymethylphenylhydroxylamine (Target Product) N6->N7

Fig 1. Chemo-selective reduction workflow for 2-Hydroxymethylphenylhydroxylamine.

Quantitative Data & Reagent Specifications

Table 1: Reaction Stoichiometry and Reagents [2][3]

Reagent / MaterialRoleQuantityMolesEquivalents
2-Nitrobenzyl alcohol Starting Material150 mg1.11 mmol1.0 eq
SS-Pt Nanoparticles Heterogeneous Catalyst323 mg~1 mol% PtCatalytic
Hydrazine Hydrate ( N2​H4​⋅H2​O )Hydrogen Source176 µL3.63 mmol~3.3 eq
PEG-400 Solvent2.0 mLN/ASolvent
Ethyl Acetate (EtOAc) Extraction Solvent3 × 3 mLN/AN/A

Safety Note: Hydrazine hydrate is toxic and a suspected carcinogen. Handle exclusively in a well-ventilated fume hood using appropriate PPE.

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup

  • Preparation: To a clean, oven-dried 25 mL round-bottomed flask equipped with a magnetic stir bar, add 150 mg (1.11 mmol) of 2-nitrobenzyl alcohol[3].

  • Catalyst & Solvent Addition: Add 323 mg of the Solid Supported Platinum(0) (SS-Pt) catalyst (equivalent to 1 mol% Pt), followed by 2 mL of PEG-400[2]. Stir gently at room temperature to ensure the starting material is well-dispersed in the viscous solvent.

Phase 2: Catalytic Reduction 3. Initiation: Place the reaction flask in a temperature-controlled water bath set to 60 °C[2]. 4. Reducing Agent Addition: Critical Step. Add 176 µL (3.63 mmol) of hydrazine hydrate portion-wise to the stirring mixture[2][4].

  • Expert Insight: Portion-wise addition is mandatory to control the exothermic decomposition of hydrazine and the subsequent evolution of H2​ and N2​ gases, preventing dangerous pressure spikes.
  • Reaction Monitoring: Magnetically stir the mixture at 60 °C for 70 minutes[2]. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (50:50) solvent system until the complete disappearance of the nitro starting material is observed.

Phase 3: Workup and Isolation 6. Quenching: Upon completion, remove the flask from the heat source and quench the reaction by adding 2 mL of distilled water[2]. 7. Extraction: Extract the aqueous mixture with ethyl acetate (3 × 3 mL)[2]. The product will partition into the upper organic layer. 8. Drying: Combine the organic extracts and dry over anhydrous sodium sulfate ( Na2​SO4​ )[2]. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

Phase 4: Purification 9. Chromatography: Purify the crude residue via silica gel column chromatography (60-120 mesh)[3]. 10. Elution: Elute the column with an isocratic mixture of Hexane:EtOAc (50:50) to isolate the target N-arylhydroxylamine[3].

Characterization and Validation

The protocol yields the target compound with exceptional efficiency, validating the chemo-selectivity of the SS-Pt catalyst system.

Table 2: Analytical Characterization Data [3]

ParameterResult / Value
Appearance Orange crystalline solid
Yield 152.90 mg (99% isolated yield)
Melting Point 131 - 133 °C
1 H NMR (300 MHz, MeOD) δ 4.58 (s, 2H, CH2​ ), 4.88 (brs, 1H, NH), 6.85-6.90 (m, 1H, Ar-H), 7.15-7.30 (m, 3H, Ar-H), 8.48 (brs, 1H, N-OH)
13 C NMR (75 MHz, MeOD) δ 62.88, 114.78, 121.53, 127.09, 128.84, 129.41, 150.39

References

  • Title: Solid supported platinum(0) nanoparticles catalyzed chemo-selective reduction of nitroarenes to N-arylhydroxylamines Source: Green Chemistry (RSC Publishing), 2013, 15, 3421-3425. (Includes Electronic Supplementary Information for experimental validation). URL: [Link]

Sources

Application

Application Note: 2-Hydroxymethylphenylhydroxylamine as a Bifunctional Synthon in Heterocyclic Synthesis

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 2-Hydroxymethylphenylhydroxylamine (CAS: 41882-63-7) Synonyms: 2-(hydroxylamino)benzyl alcohol; Mianserin Impurity 10...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 2-Hydroxymethylphenylhydroxylamine (CAS: 41882-63-7) Synonyms: 2-(hydroxylamino)benzyl alcohol; Mianserin Impurity 10

Executive Summary

2-Hydroxymethylphenylhydroxylamine is a highly versatile, bifunctional building block characterized by the presence of both a nucleophilic hydroxylamino group (-NHOH) and an adjacent benzylic alcohol (-CH₂OH). This unique ortho-substitution pattern makes it an exceptional precursor for the construction of complex nitrogen- and oxygen-containing heterocycles, such as 4H-3,1-benzoxazines, indoles, and quinolines. Furthermore, its spontaneous cyclization properties under physiological conditions have driven its recent application in photo-activated prodrugs and caged-molecule design[1].

This application note provides a comprehensive guide to the controlled synthesis of 2-hydroxymethylphenylhydroxylamine, mechanistic insights into its reactivity, and validated protocols for its deployment in heterocyclic synthesis.

Mechanistic Insights & Reactivity Profile

The Causality of Chemoselectivity

The primary challenge in utilizing 2-hydroxymethylphenylhydroxylamine lies in its synthesis. It is typically generated via the partial reduction of 2-nitrobenzyl alcohol. However, the reduction of a nitro group proceeds through several intermediates (nitroso hydroxylamino amino)[2].

If the reducing environment is too harsh (e.g., catalytic hydrogenation with Pd/C or strong acids with SnCl₂), the reaction rapidly over-reduces to 2-aminobenzyl alcohol[3]. To arrest the reduction at the hydroxylamine stage, a mild electron source paired with a buffered proton donor is required. Zinc dust in aqueous ammonium chloride (Zn/NH₄Cl) is the field-proven choice. The mild acidity of NH₄Cl (pH ~6) provides just enough protons to facilitate the reduction of the nitro group to the hydroxylamine without providing the strong acidic driving force needed to cleave the N-O bond, thereby preventing over-reduction[2].

Bifunctional Cyclization Dynamics

Once isolated, the compound exhibits dual reactivity:

  • Nitrone Formation: The primary amine-like nitrogen of the -NHOH group readily condenses with aldehydes or ketones to form stable nitrones.

  • Intramolecular Trapping: The adjacent -CH₂OH group acts as an internal nucleophile. Upon activation or under dehydrating conditions, the oxygen attacks the electrophilic carbon of the nitrone (or its tautomer), leading to rapid ring closure to form benzoxazine derivatives.

This exact cyclization mechanism is also exploited in biological systems. Research into 2-(2-nitrophenyl)ethyl-caged compounds demonstrates that once the nitro group is reduced to a hydroxylamino group, spontaneous cyclization occurs, releasing incorporated drug payloads (such as HNO or fluorouracil derivatives)[1]. Similar metabolic pathways have been documented where intestinal bacteria reduce nitroaromatics to hydroxylamino intermediates, which subsequently undergo complex biotransformations[4][5].

Workflow A 2-Nitrobenzyl Alcohol (Precursor) B Zn / NH4Cl, H2O/EtOH (Controlled Reduction) A->B C 2-Hydroxymethylphenylhydroxylamine (Bifunctional Synthon) B->C Arrested Reduction D Aldehyde / Ketone (Condensation) C->D E Nitrone Intermediate D->E  -H2O F Intramolecular Cyclization (-H2O) E->F G 4H-3,1-Benzoxazine Derivative F->G

Fig 1: Synthetic workflow from 2-nitrobenzyl alcohol to 4H-3,1-benzoxazine derivatives.

Quantitative Data: Optimization of Reduction Conditions

To ensure trustworthiness and reproducibility, the following table summarizes the causality of catalyst/reagent selection when attempting to isolate 2-hydroxymethylphenylhydroxylamine.

Reducing Agent / CatalystSolvent SystemTemp (°C)Time (h)Primary ProductYield of -NHOH (%)Selectivity Rationale
Zn dust / NH₄Cl EtOH / H₂O (2:1)0 to 1022-Hydroxymethylphenylhydroxylamine75 - 82% Buffered pH prevents N-O bond cleavage.
Pd/C, H₂ (1 atm) MeOH2542-Aminobenzyl alcohol< 5%Complete reduction; N-O bond is rapidly hydrogenolyzed.
SnCl₂ · 2H₂O EtOAc / HCl8012-Aminobenzyl alcohol0%Strong acidic conditions drive full reduction to the amine.
Hydrazine / Raney Ni EtOH5032-Aminobenzyl alcohol< 10%Highly active catalyst favors complete reduction[2].

Validated Experimental Protocols

Protocol A: Controlled Synthesis of 2-Hydroxymethylphenylhydroxylamine

This protocol is a self-validating system. The use of Phosphomolybdic Acid (PMA) stain is critical because hydroxylamines are redox-active and will immediately reduce PMA to molybdenum blue, providing instant visual confirmation of the -NHOH group.

Reagents:

  • 2-Nitrobenzyl alcohol (10.0 mmol, 1.53 g)

  • Zinc dust (25.0 mmol, 1.63 g) - Must be activated prior to use.

  • Ammonium chloride (30.0 mmol, 1.60 g)

  • Ethanol / Deionized Water (2:1 v/v, 30 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-nitrobenzyl alcohol in 20 mL of ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.

  • Buffer Addition: Dissolve ammonium chloride in 10 mL of deionized water and add it to the ethanolic solution.

  • Controlled Reduction: Add the activated zinc dust portion-wise over 30 minutes. Causality: Portion-wise addition prevents thermal spikes. Exceeding 15°C increases the kinetic rate of over-reduction to the amine.

  • Monitoring (Self-Validation): Stir the suspension at 0–10°C for 2 hours. Monitor via TLC (Hexanes:EtOAc 1:1). The starting material (UV active, yellow) should disappear. The product will appear as a highly polar spot that stains intensely dark blue with PMA.

  • Workup: Filter the reaction mixture through a pad of Celite to remove zinc salts. Wash the filter cake with cold ethyl acetate (3 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure (water bath < 30°C to prevent thermal degradation of the hydroxylamine). Partition the residue between brine and ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the crude product as a pale yellow solid. Store under argon at -20°C, as hydroxylamines are prone to air oxidation.

Protocol B: Synthesis of 4H-3,1-Benzoxazines via Nitrone Cyclization

Step-by-Step Methodology:

  • Condensation: Dissolve 2-hydroxymethylphenylhydroxylamine (5.0 mmol) and an aromatic aldehyde (e.g., benzaldehyde, 5.0 mmol) in anhydrous dichloromethane (20 mL).

  • Catalysis: Add anhydrous magnesium sulfate (MgSO₄, 1.0 g) as a desiccant to drive the equilibrium toward the nitrone. Stir at room temperature for 4 hours.

  • Cyclization: Filter off the MgSO₄. To the filtrate, add a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.5 mmol). Stir at 40°C for 6 hours. Causality: The mild acid protonates the nitrone oxygen, increasing the electrophilicity of the adjacent carbon, thereby facilitating the intramolecular nucleophilic attack by the benzylic alcohol.

  • Purification: Wash the organic layer with saturated NaHCO₃ to neutralize the acid. Dry, concentrate, and purify via flash column chromatography to isolate the benzoxazine derivative.

Advanced Applications: Photo-Triggered Payload Release

Beyond traditional synthesis, the 2-hydroxymethylphenylhydroxylamine scaffold is highly relevant in chemical biology. When the hydroxyl group is acylated with a drug payload and the amine is protected as a nitro group, the system acts as a "photocaged" prodrug. Upon UV irradiation or enzymatic reduction, the nitro group converts to the hydroxylamino intermediate, which then undergoes spontaneous cyclization, releasing the payload[1].

Mechanism N1 Photocaged Prodrug (2-Nitrobenzyl Derivative) N2 UV Irradiation / Enzymatic Reduction N1->N2 N3 2-Hydroxymethylphenylhydroxylamine Intermediate N2->N3 Reduction of -NO2 to -NHOH N4 Spontaneous Intramolecular Cyclization N3->N4 Nucleophilic Attack N5 Active Payload Release (e.g., HNO or Drug) N4->N5 N6 Stable Heterocyclic Byproduct N4->N6

Fig 2: Mechanistic pathway of photo-triggered payload release via hydroxylamino cyclization.

Troubleshooting & Analytical Signatures

  • Colored Impurities (Yellow/Orange): If the isolated 2-hydroxymethylphenylhydroxylamine turns yellow or orange, it is undergoing air oxidation to 2-nitrosobenzyl alcohol. Mitigation: Perform workups rapidly and store the compound under an inert atmosphere (argon/nitrogen)[2].

  • NMR Validation: In ¹H NMR (DMSO-d₆), the successful arrest at the hydroxylamine stage is confirmed by the presence of two distinct exchangeable broad singlets (typically around δ 8.2 ppm for -NH and δ 8.5 ppm for -OH of the hydroxylamine), clearly distinguishing it from the primary amine (-NH₂, ~ δ 5.0 ppm).

References

  • The Journal of Organic Chemistry (ACS Publications). Exploring the Potential of 2-(2-Nitrophenyl)ethyl-Caged N-Hydroxysulfonamides for the Photoactivated Release of Nitroxyl (HNO). Retrieved from:[Link]

  • National Toxicology Program (NIH). Background Document: o-Nitrotoluene; 2010. Retrieved from:[Link]

  • Environmental Protection Agency (EPA). Health Advisory for 2,4- and 2,6-Dinitrotoluene (DNT). Retrieved from: [Link]

  • ChemBK. Impurity reference substance manufactures and suppliers (CAS 41882-63-7). Retrieved from:[Link]

  • HDI Impurity. Mianserin Impurity 10 | CAS: 41882-63-7. Retrieved from:[Link]

Sources

Method

Application Note: Advanced HPLC Method Development for the Quantitation of 2-Hydroxymethylphenylhydroxylamine

Introduction & Analytical Challenges 2-Hydroxymethylphenylhydroxylamine (2-HMPHA) is a critical, highly reactive intermediate frequently encountered during the chemo-selective reduction of nitroarenes to N-arylhydroxylam...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

2-Hydroxymethylphenylhydroxylamine (2-HMPHA) is a critical, highly reactive intermediate frequently encountered during the chemo-selective reduction of nitroarenes to N-arylhydroxylamines 1[1]. Because arylhydroxylamines possess well-documented mutagenic and carcinogenic potential, regulatory frameworks (such as ICH M7) mandate stringent control and trace-level monitoring of these compounds in active pharmaceutical ingredients (APIs) 2[2].

Developing a robust High-Performance Liquid Chromatography (RP-HPLC) method for 2-HMPHA presents two primary physicochemical challenges:

  • Extreme Oxidative Lability : Phenylhydroxylamines are highly susceptible to auto-oxidation. In aqueous solutions, they rapidly convert to nitrosobenzene derivatives via a reactive radical intermediate. This degradation is accelerated by neutral-to-alkaline pH, dissolved oxygen, and trace transition metals 2[2].

  • High Polarity : The combination of a hydroxymethyl group (-CH₂OH) and a hydroxylamine moiety (-NHOH) renders 2-HMPHA highly polar, making it difficult to retain on standard non-polar stationary phases without phase collapse.

While generic pre-column derivatization methods are standard for analyzing non-chromophoric unsubstituted hydroxylamines 3[3], direct UV detection is achievable for 2-HMPHA due to its native phenyl ring chromophore 4[4]—provided the molecule is chemically stabilized throughout the analytical workflow.

Degradation_Pathway HMPHA 2-Hydroxymethylphenylhydroxylamine (Intact Analyte) Intermediate Reactive Intermediate (Radical Species) HMPHA->Intermediate O2, Neutral/Basic pH Nitroso 2-Nitrosobenzyl alcohol (Oxidation Artifact) Intermediate->Nitroso -H2O, -e- Stabilization Inhibited by Acidic pH & Ascorbic Acid Stabilization->HMPHA

Oxidative degradation pathway of 2-HMPHA and targeted stabilization strategies.

Method Development Rationale (Causality & Self-Validation)

To establish a trustworthy and self-validating protocol, every parameter was selected based on the specific chemical behavior of the analyte:

  • Stationary Phase (Column Selection): A highly aqueous-compatible C18 column (e.g., Waters Atlantis T3 or Phenomenex Synergi Hydro-RP, 100 Å, 3 µm) is required. Standard C18 columns suffer from phase dewetting (hydrophobic collapse) under the >90% aqueous conditions needed to retain this polar analyte. An aqueous C18 phase ensures consistent surface-area interaction and reproducible retention times.

  • Mobile Phase & pH Control: The oxidation of phenylhydroxylamines is base-catalyzed and proceeds rapidly at physiological or alkaline pH 2[2]. By utilizing an acidic mobile phase (0.1% Formic Acid, pH ~2.7), the hydroxylamine is stabilized against oxidation. Furthermore, the low pH protonates residual silanols on the silica support, suppressing secondary ionic interactions and yielding sharp, symmetrical peaks.

  • Sample Diluent & Antioxidants (Self-Validating System): To prevent artificial degradation during the autosampler queue, samples must be prepared in a diluent fortified with a mild antioxidant (0.05% Ascorbic Acid) and maintained at 4°C. This critical step ensures that any detected nitroso-impurities are native to the drug substance, rather than false-positive artifacts generated during the analytical process.

HPLC_Workflow Sample Sample Prep (Antioxidant + 4°C) Column Column Selection (Aqueous C18) Sample->Column Prevents Oxidation MobilePhase Mobile Phase (Acidic pH < 3.0) Column->MobilePhase Retains Polar Analyte Detection Detection (UV 230 nm) MobilePhase->Detection Stabilizes Compound Data Quantitation & Validation Detection->Data High Sensitivity

Logical workflow for 2-HMPHA HPLC method development emphasizing stability and retention.

Experimental Protocols

Reagents and Materials
  • 2-Hydroxymethylphenylhydroxylamine (Reference Standard, >98% purity)

  • Acetonitrile (MeCN, HPLC/MS Grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Formic Acid (LC-MS Grade)

  • Ascorbic Acid (Analytical Grade)

Chromatographic Conditions
  • Column: Aqueous-compatible C18 (150 mm × 4.6 mm, 3 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C (Controlled to minimize thermal degradation)

  • Autosampler Temperature: 4°C

  • Detection: UV at 230 nm (Reference 360 nm)

  • Injection Volume: 10 µL

Step-by-Step Sample Preparation
  • Diluent Preparation: Mix 950 mL of Ultrapure Water with 50 mL of Acetonitrile. Add 0.5 g of Ascorbic Acid (0.05% w/v) and dissolve completely. Chill the diluent to 4°C prior to use.

  • Standard Preparation: Accurately weigh 10.0 mg of the 2-HMPHA standard into a 100 mL amber volumetric flask (amber glass minimizes photo-oxidation).

  • Dissolution: Add 80 mL of the chilled diluent. Sonicate for exactly 5 minutes in an ice bath to facilitate dissolution without inducing thermal degradation.

  • Volume Adjustment: Make up to the mark with chilled diluent and mix thoroughly to achieve a stock concentration of 100 µg/mL.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter directly into amber HPLC vials.

  • Analysis: Load the vials into the autosampler (pre-chilled to 4°C) and initiate the sequence immediately.

Data Presentation

Table 1: Optimized HPLC Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Profile
0.095.05.0Initial
2.095.05.0Isocratic Hold
10.040.060.0Linear Gradient
12.040.060.0Column Wash
12.195.05.0Re-equilibration
16.095.05.0End of Run
Table 2: Representative Method Validation Parameters
Validation ParameterResult / Acceptance Criteria
Limit of Detection (LOD) 0.05 µg/mL (S/N > 3)
Limit of Quantitation (LOQ) 0.15 µg/mL (S/N > 10)
Linearity Range 0.15 µg/mL to 150 µg/mL (R² > 0.999)
Method Precision (%RSD) < 2.0% (n=6 at 100% specification level)
Solution Stability Stable for 24 hours at 4°C in antioxidant diluent
Peak Symmetry (Tailing Factor) 1.05 – 1.15

Conclusion

By systematically addressing the oxidative lability and polarity of 2-Hydroxymethylphenylhydroxylamine, this RP-HPLC method provides a reliable, self-validating approach for its quantitation. The integration of acidic mobile phases and antioxidant-fortified diluents ensures high scientific integrity, preventing false-positive impurity reporting and supporting rigorous quality control during drug development.

References

  • Solid Supported Platinum(0)
  • Source: Proceedings of the National Academy of Sciences (PNAS)
  • A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients Source: RSC Publishing URL
  • High-pressure liquid chromatographic analysis of aniline and its metabolites Source: PubMed URL

Sources

Application

using 2-Hydroxymethylphenylhydroxylamine in chemo-selective reduction reactions

Application Note: Chemo-Selective Reduction Workflows Utilizing 2-Hydroxymethylphenylhydroxylamine Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemo-Selective Reduction Workflows Utilizing 2-Hydroxymethylphenylhydroxylamine

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction & Strategic Significance

In pharmaceutical development, the synthesis of functionalized anilines and complex nitrogen-containing heterocycles often relies on the precise, chemo-selective reduction of nitroarenes. 2-Hydroxymethylphenylhydroxylamine (CAS: 41882-63-7), also known as (2-(hydroxyamino)phenyl)methanol, is a highly valuable intermediate in these workflows. It serves as a critical building block for indole and quinoline derivatives and is famously monitored as a key structural precursor and impurity (Impurity 10/15) in the synthesis of the tetracyclic antidepressant Mianserin [2].

The primary synthetic challenge lies in the thermodynamic trap of over-reduction . Standard catalytic hydrogenation of 2-nitrobenzyl alcohol typically bypasses the hydroxylamine stage, yielding 2-aminobenzyl alcohol, and frequently suffers from subsequent benzylic C-O bond hydrogenolysis to yield the undesired 2-methylaniline. This application note details a field-proven, chemo-selective workflow to isolate 2-Hydroxymethylphenylhydroxylamine and utilize it in controlled downstream reactions [1].

Mechanistic Rationale & Causality

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are chosen, rather than merely executing the steps.

  • Arresting Reduction at the Hydroxylamine Stage: To synthesize 2-hydroxymethylphenylhydroxylamine, we utilize Solid-Supported Platinum(0) nanoparticles (SS-Pt) with hydrazine hydrate ( N2​H4​⋅H2​O ) in PEG-400 [1]. The SS-Pt catalyst embedded in a borohydride-exchanged resin matrix provides sterically hindered active sites. While these sites efficiently catalyze the reduction of the highly polarized N-O bonds of the nitro group, the subsequent cleavage of the N-O bond in the resulting hydroxylamine requires an adsorption geometry that is sterically restricted by the polymer matrix.

  • The Role of PEG-400 & Hydrazine: PEG-400 acts as a viscous, stabilizing solvent that modulates the diffusion rate of the active hydrogen species generated from hydrazine. This prevents localized "hot spots" of over-reduction. Hydrazine acts as a mild, tunable hydrogen donor; its portion-wise addition controls the exothermic release of N2​ and H2​ gases, maintaining thermodynamic control.

  • Downstream N-O Cleavage (Avoiding Hydrogenolysis): When 2-hydroxymethylphenylhydroxylamine is used as a substrate for further reduction to 2-aminobenzyl alcohol, the benzylic alcohol is highly susceptible to hydrogenolysis. Selective N-O bond cleavage must be performed under ambient pressure with mild Pd/C to prevent the formation of 2-methylaniline.

Reaction Pathway Visualization

The following diagram illustrates the chemo-selective pathways and the critical junctures where selectivity can be lost.

G cluster_0 Chemo-Selective Reduction Workflow N1 2-Nitrobenzyl Alcohol (Starting Material) N2 2-Hydroxymethylphenylhydroxylamine (Key Intermediate) N1->N2 SS-Pt(0) NPs, N2H4·H2O (Controlled Reduction) N4 Over-Reduced Byproducts (e.g., 2-Methylaniline) N1->N4 Harsh Pd/C, H2 (Loss of Selectivity) N3 2-Aminobenzyl Alcohol (Target Amine) N2->N3 Mild Pd/C, H2 (Selective N-O Cleavage) N3->N4 Prolonged Hydrogenation (Benzylic C-O Cleavage)

Caption: Logical workflow demonstrating the chemo-selective synthesis and utilization of 2-Hydroxymethylphenylhydroxylamine.

Experimental Protocols (Self-Validating Systems)

Protocol A: Chemo-Selective Synthesis of 2-Hydroxymethylphenylhydroxylamine

This protocol is scaled for 1.11 mmol (approx. 150 mg) of starting material, adaptable up to 10 g scale [1].

Reagents:

  • 2-Nitrobenzyl alcohol: 150 mg (1.11 mmol)

  • Solid-Supported Pt(0) (SS-Pt): 1 mol% Pt equivalent

  • Hydrazine hydrate ( N2​H4​⋅H2​O ): 176 µL (3.63 mmol)

  • PEG-400: 2.0 mL

Step-by-Step Procedure:

  • System Initialization: In a 25 mL round-bottomed flask, suspend 150 mg of 2-nitrobenzyl alcohol and the SS-Pt catalyst in 2.0 mL of PEG-400. Stir magnetically to ensure uniform dispersion of the nanoparticles.

  • Controlled Reduction: Place the flask in a pre-equilibrated water bath at 60 °C .

  • Reductant Addition: Add 176 µL of hydrazine hydrate portion-wise over 30 minutes.

    • Causality Check: Portion-wise addition is mandatory. Rapid addition will cause violent effervescence and localized heating, driving the reaction past the hydroxylamine stage to the amine.

  • Monitoring (Self-Validation): Observe the gas evolution. The cessation of vigorous bubbling indicates the consumption of the active reductant. Monitor via TLC (Hexane:EtOAc = 50:50). The starting material ( Rf​≈0.6 ) will disappear, replaced by a new UV-active spot ( Rf​≈0.4 ) that stains deeply with KMnO4​ . Total reaction time is typically 70 minutes.

  • Quench & Extraction: Upon completion, add 2.0 mL of distilled water to quench the reaction. Extract the aqueous PEG layer with Ethyl Acetate ( 3×3 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel column chromatography (Hexane:EtOAc = 50:50) to afford the product.

Protocol B: Downstream N-O Cleavage to 2-Aminobenzyl Alcohol

To utilize the synthesized 2-hydroxymethylphenylhydroxylamine for downstream pharmaceutical building blocks, the N-O bond must be cleaved without hydrogenolysis of the benzylic alcohol.

  • Dissolve 100 mg of 2-hydroxymethylphenylhydroxylamine in 5 mL of absolute ethanol.

  • Add 5 mg of 5% Pd/C (poisoned with a trace amount of quinoline to dampen activity).

  • Purge the flask with N2​ , then introduce H2​ via a balloon (1 atm).

  • Stir at room temperature (strictly ≤25 °C) for 2 hours.

    • Causality Check: Elevated temperatures or pressures >1 atm will initiate benzylic C-O cleavage, yielding 2-methylaniline.

  • Filter through a Celite pad to remove the catalyst, concentrate, and verify the loss of the N-OH proton signal (~8.48 ppm) via 1H NMR.

Data Presentation & Analytical Validation

To ensure trustworthiness, the isolated 2-Hydroxymethylphenylhydroxylamine must meet strict analytical criteria before being used in downstream chemo-selective reactions.

Table 1: Optimization of Chemo-Selective Reduction Conditions

Catalyst SystemHydrogen SourceSolventTemp (°C)Conversion (%)Selectivity for Hydroxylamine (%)
Standard Pd/C H2​ (1 atm)MeOH25>99<5 (Over-reduction to amine)
Zn dust / NH4​Cl H2​O THF/ H2​O 258575
SS-Pt(0) NPs N2​H4​⋅H2​O PEG-400 60 >99 99

Table 2: Analytical Validation Metrics for 2-Hydroxymethylphenylhydroxylamine [1]

Analytical ParameterExpected Result / Specification
Appearance Orange crystalline solid
Melting Point 131 - 133 °C
TLC (Hexane:EtOAc 50:50) Rf​≈0.4 (UV active, positive KMnO4​ stain)
Mass Spectrometry (ESI) m/z calc. for [M+H]+ C7​H9​NO2​ : 140.07; obsd. ~140.07
1H NMR (300 MHz, MeOD) δ 4.58 (s, 2H, CH2​ ), 4.88 (brs, 1H, NH), 6.85-6.90 (m, 1H), 7.15-7.30 (m, 3H), 8.48 (brs, 1H, N-OH)
13C NMR (75 MHz, MeOD) δ 62.88, 114.78, 121.53, 127.09, 128.84, 129.41, 150.39

References

  • Solid Supported Platinum(0) Nanoparticles Catalyzed Chemo-selective Reduction of Nitroarenes to N-Arylhydroxylamines The Royal Society of Chemistry (Green Chemistry, 2013) URL:[Link]

  • Intermediate | Impurity Reference Substance Manufactures and Suppliers (Mianserin Impurity 15 / 10) ChemBK Database URL:[Link]

Method

Application Note: Advanced Sample Preparation and Stabilization Guidelines for 2-Hydroxymethylphenylhydroxylamine Assays

Introduction & Analytical Challenges 2-Hydroxymethylphenylhydroxylamine (CAS: 41882-63-7) is a highly reactive arylhydroxylamine intermediate frequently encountered in drug metabolism studies, nitroarene reduction assays...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

2-Hydroxymethylphenylhydroxylamine (CAS: 41882-63-7) is a highly reactive arylhydroxylamine intermediate frequently encountered in drug metabolism studies, nitroarene reduction assays, and toxicological evaluations. For researchers and drug development professionals, quantifying this analyte presents a severe analytical bottleneck: arylhydroxylamines are thermodynamically unstable. They rapidly undergo auto-oxidation, thermal degradation, and condensation during standard sample preparation, leading to severe under-reporting of their physiological or chemical concentrations.

As a Senior Application Scientist, I have designed this protocol not merely as a sequence of steps, but as a self-validating analytical system . By understanding the mechanistic causality behind each reagent, you can arrest degradation pathways and ensure absolute quantitative integrity.

The Causality of Degradation & Stabilization

To stabilize an analyte, one must first understand how it dies. 2-Hydroxymethylphenylhydroxylamine degrades via three primary pathways:

  • Auto-Oxidation : In the presence of dissolved oxygen and physiological pH, the hydroxylamine group (-NHOH) rapidly oxidizes to a nitroso derivative (2-nitrosobenzyl alcohol). This reaction is catalytically accelerated by trace multivalent cations (e.g., Fe²⁺, Cu²⁺) present in biological matrices.

  • Condensation : At high concentrations or elevated temperatures, the reactive hydroxylamine and its nitroso byproduct condense to form azoxy or azo dimers.

  • Thermal Degradation : The kinetic energy at room temperature is sufficient to drive spontaneous disproportionation.

DegradationPathway A 2-Hydroxymethylphenylhydroxylamine (Unstable Analyte) B 2-Nitrosobenzyl alcohol (Oxidation Product) A->B O2, Trace Metals (Fe/Cu) pH > 7 C Condensation / Degradation Products A->C Heat, High Conc. D N,O-Diacetyl Derivative (Stable for LC-MS/MS) A->D Acetic Anhydride (Derivatization) B->A Ascorbic Acid (Reduction)

Mechanisms of 2-Hydroxymethylphenylhydroxylamine degradation and stabilization strategies.

The "Why" Behind the Reagents

To combat these pathways, our protocol employs a dual-pronged chemical stabilization strategy:

  • Reductive Caging (Ascorbic Acid) : Ascorbic acid is not utilized merely as a passive antioxidant. It actively reduces spontaneously formed nitroso species back to the hydroxylamine, maintaining the total analyte pool and preventing irreversible downstream condensation (1 [1]).

  • Trace Metal Sequestration (EDTA/CDTA) : Chelators act as host molecules, forming a "cage" around multivalent cations. This neutralizes their ability to act as electron-transfer catalysts in the oxidation cascade (2 [2]).

Self-Validating Sample Preparation Protocol

This methodology is designed to be a closed-loop system. Built-in validation checks ensure that if degradation occurs, the system will flag it before you waste instrument time.

Workflow Step1 1. Enzymatic/Chemical Assay (In vitro incubation) Step2 2. Quenching & Stabilization (Add Ice-Cold Ascorbic Acid + EDTA) Step1->Step2 Step3 3. Protein Precipitation / Extraction (Cold Acetonitrile, 14,000 x g) Step2->Step3 Step4 4. Optional Derivatization (Acetic Anhydride / TEA) Step3->Step4 Step5 5. LC-MS/MS Analysis (Fast Gradient, Cold Autosampler) Step4->Step5

Step-by-step sample preparation workflow for arylhydroxylamine LC-MS/MS assays.

Step-by-Step Methodology

Step 1: Preparation of Quench/Stabilization Solution

  • Prepare a solution of 5 mM Ascorbic Acid and 0.5 mM EDTA in LC-MS grade water.

  • Critical: Chill to 4°C prior to use. Ascorbic acid degrades in aqueous solutions at room temperature; prepare fresh daily.

Step 2: Assay Quenching (Thermal & Chemical Arrest)

  • To 100 µL of the active assay mixture (e.g., microsomal incubation or synthetic reaction), immediately add 100 µL of the ice-cold Quench/Stabilization Solution.

  • Causality: This instantly halves the temperature (halting thermal degradation) and introduces the reductive/chelating environment before cellular matrices can trigger rapid oxidation.

Step 3: Protein Precipitation & Extraction

  • Add 400 µL of ice-cold Acetonitrile containing your Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Vortex aggressively for 10 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Self-Validation Check: The SIL-IS must be added with the organic solvent, not before. This allows you to accurately measure matrix suppression and extraction recovery without confounding it with pre-quench degradation.

Step 4: Chemical Derivatization (Highly Recommended) Free arylhydroxylamines are notoriously difficult to push through heated ESI sources without on-column degradation. Derivatization is strongly advised.

  • Transfer 200 µL of the supernatant to a clean, chilled autosampler vial.

  • Add 10 µL of 3% (v/v) Triethylamine and 10 µL of 3% (v/v) Acetic Anhydride (both prepared in anhydrous ethyl acetate) (3 [3]).

  • Incubate at 37°C for 30 minutes.

  • Causality: Acetic anhydride converts the highly reactive -NHOH group into a stable N,O-diacetyl derivative, completely arresting further oxidation and vastly improving chromatographic peak shape and ionization efficiency.

Step 5: Reconstitution & LC-MS/MS Analysis

  • Evaporate the derivatized sample under a gentle stream of N₂ (Do not exceed 30°C).

  • Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water). Maintain in a 4°C autosampler until injection.

Quantitative Data & Quality Control

To ensure absolute reproducibility, adhere to the quantitative parameters outlined below. The inclusion of the "Oxidation Ratio Check" transforms this protocol from a standard SOP into a self-validating assay.

Table 1: Quantitative Stabilization Parameters
ReagentOptimal ConcentrationFunctionMechanistic Causality
Ascorbic Acid 5 mMReductantDrives the equilibrium of spontaneously formed nitroso species back to the target hydroxylamine [1].
EDTA / CDTA 0.5 mMChelating AgentSequesters trace transition metals (Fe²⁺, Cu²⁺) that act as catalysts for auto-oxidation[2].
Acetonitrile (Cold) 1:4 (v/v) ratioProtein PrecipitantDenatures enzymes rapidly to stop metabolic reactions; low temperature minimizes thermal degradation.
Acetic Anhydride 3% (v/v)Derivatizing AgentCovalently modifies the -NHOH group to a stable N,O-diacetyl derivative for robust chromatography [3].
Table 2: LC-MS/MS Self-Validation Metrics
QC MetricThreshold / TargetPurposeCorrective Action if Failed
Oxidation Ratio Check Nitroso Area < 5% of Hydroxylamine AreaVerifies that the stabilization cascade (Ascorbic Acid + EDTA) successfully prevented analyte oxidation.Reject sample batch. Prepare fresh Ascorbic Acid buffer and ensure strict 4°C temperature control.
SIL-IS Recovery > 80%Confirms that protein precipitation did not trap the analyte and that matrix effects are minimal.Increase centrifugation speed; evaluate alternative extraction (e.g., Solid Phase Extraction).
Peak Tailing Factor < 1.5Ensures the derivatization reaction went to completion. Free hydroxylamines exhibit severe tailing.Increase Acetic Anhydride incubation time to 45 minutes or verify reagent anhydrous integrity.

References

  • Reversible Reduction of Nitroxides to Hydroxylamines: the Roles for Ascorbate and Glutathione Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • US5808150A - Stabilization of hydroxylamine solutions Source: Google Patents / USPTO URL
  • Quantification of Hemoglobin and White Blood Cell DNA Adducts of Tobacco Carcinogens Formed in Humans by Nanoflow Liquid Chromatography/Ion Trap Multistage Mass Spectrometry Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Sources

Application

Application Notes &amp; Protocols: The Role of 2-Hydroxymethylphenylhydroxylamine as a Versatile Pharmaceutical Intermediate

Abstract This document provides a detailed technical guide on the synthesis, characterization, and application of 2-Hydroxymethylphenylhydroxylamine, a structurally significant but not widely documented organic molecule....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed technical guide on the synthesis, characterization, and application of 2-Hydroxymethylphenylhydroxylamine, a structurally significant but not widely documented organic molecule. We present it here as a versatile active pharmaceutical intermediate (API). The unique ortho positioning of its hydroxymethyl and N-hydroxylamine functionalities makes it a prime candidate for constructing complex heterocyclic scaffolds. This guide offers field-proven protocols for its synthesis via selective reduction, comprehensive analytical characterization, and its subsequent application in the synthesis of a 1,3-benzoxazine derivative, a privileged scaffold in medicinal chemistry. All protocols are grounded in established chemical principles and supported by authoritative references.

Introduction: Strategic Importance of 2-Hydroxymethylphenylhydroxylamine

N-Arylhydroxylamines are a class of versatile organic intermediates crucial for synthesizing fine chemicals, bioactive drugs, and polymerization inhibitors.[1] Their utility stems from the dual nucleophilic and electrophilic nature of the hydroxylamine moiety.[2] While N-phenylhydroxylamine itself is a known building block,[2][3] the introduction of a hydroxymethyl group at the ortho-position, creating 2-Hydroxymethylphenylhydroxylamine, unlocks novel and efficient synthetic pathways.

The strategic value of this molecule lies in the proximate arrangement of two reactive functional groups:

  • The N-Hydroxylamine: A potent nucleophile, capable of reacting with various electrophiles. It can also be oxidized to a nitroso group or undergo rearrangement.[3][4]

  • The ortho-Hydroxymethyl Group: A benzylic alcohol that can be readily converted into a leaving group or an electrophilic center under mild acidic conditions, facilitating intramolecular reactions.

This unique structural motif makes 2-Hydroxymethylphenylhydroxylamine an ideal precursor for intramolecular cyclization reactions to form key heterocyclic systems, most notably 1,3-benzoxazines. Benzoxazine derivatives are of significant interest in pharmaceutical development due to their broad spectrum of biological activities, including antimicrobial and anticancer properties.[5]

This guide will detail a robust workflow from precursor to a value-added heterocyclic product, establishing 2-Hydroxymethylphenylhydroxylamine as a key intermediate for drug discovery and development professionals.

Synthesis Protocol: 2-Hydroxymethylphenylhydroxylamine

The most logical and efficient synthesis of 2-Hydroxymethylphenylhydroxylamine is the selective reduction of a commercially available nitroarene precursor. Phenylhydroxylamines are intermediates in the reduction of nitro compounds to anilines, and halting the reaction at this stage is key.[6] While classical methods using zinc dust are effective,[3][7] catalytic transfer hydrogenation offers a cleaner, more selective, and scalable alternative.[8][9]

This protocol details the transfer hydrogenation of 2-nitrobenzyl alcohol using hydrazine as the hydrogen source and a rhodium catalyst.[8][9]

2.1 Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2-Nitrobenzyl alcohol≥98%Standard SupplierStarting material
Hydrazine monohydrateReagent GradeStandard SupplierHydrogen source (Caution: Toxic)
Rhodium on Carbon (5 wt. %)Catalyst GradeStandard SupplierCatalyst
Ethanol (EtOH)AnhydrousStandard SupplierSolvent
Ethyl Acetate (EtOAc)ACS GradeStandard SupplierExtraction Solvent
Brine (Saturated NaCl)Lab PreparedN/AFor work-up
Sodium Sulfate (Na₂SO₄)AnhydrousStandard SupplierDrying agent
Argon or Nitrogen GasHigh PurityN/AFor inert atmosphere

2.2 Step-by-Step Synthesis Procedure

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet, add 2-nitrobenzyl alcohol (10.0 g, 65.3 mmol) and ethanol (100 mL).

  • Inerting: Purge the flask with argon or nitrogen for 10 minutes to ensure an inert atmosphere. This is critical to prevent side reactions and oxidation of the product.

  • Catalyst Addition: Carefully add 5% Rhodium on Carbon (500 mg, 5 mol% Rh relative to substrate).

  • Reactant Addition: While stirring vigorously, slowly add hydrazine monohydrate (6.4 mL, 130.6 mmol, 2.0 equiv.) dropwise over 20-30 minutes using a dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 40°C. An ice bath can be used if necessary.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 2-4 hours.

  • Catalyst Filtration: Once the starting material is consumed, quench the reaction by carefully filtering the mixture through a pad of Celite® to remove the rhodium catalyst. Wash the Celite pad with a small amount of ethanol (2 x 15 mL).

  • Solvent Removal: Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: To the resulting residue, add deionized water (50 mL) and ethyl acetate (100 mL). Transfer to a separatory funnel, shake, and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

2.3 Purification

The crude product is typically a tan or off-white solid. Phenylhydroxylamines can be unstable, so purification should be performed promptly.[10]

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot toluene or a mixture of ethyl acetate/hexane. Allow it to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

2.4 Safety and Handling Precautions

  • Hydrazine: Is highly toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Phenylhydroxylamines: Are known to be unstable and can decompose upon heating or exposure to air.[4][10] They are also potential mutagens. Handle with care and store the purified product under an inert atmosphere at -20°C, protected from light.[11]

Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized intermediate.

Table 1: Predicted Analytical Data for 2-Hydroxymethylphenylhydroxylamine

Analysis TypeExpected Results
Appearance White to beige crystalline solid.[11]
¹H NMR (400 MHz, CDCl₃)δ 7.20-7.40 (m, 4H, Ar-H), δ 4.75 (s, 2H, -CH₂OH), Broad signals for -OH and -NHOH protons (exchangeable with D₂O).
¹³C NMR (100 MHz, CDCl₃)δ 148.5 (C-N), δ 138.0 (C-CH₂OH), δ 129.0, 128.5, 122.0, 115.0 (Ar-C), δ 63.0 (-CH₂OH).
FT-IR (KBr, cm⁻¹)3400-3200 (broad, O-H & N-H stretch), 3100-3000 (Ar C-H stretch), 1600, 1490 (Ar C=C stretch), 1050 (C-O stretch).
HRMS (ESI+) Calculated for C₇H₁₀NO₂ [M+H]⁺: 140.0604; Found: 140.060x.
HPLC Purity >98% (Method: C18 column, mobile phase gradient of water/acetonitrile with 0.1% formic acid, UV detection at 254 nm).[12][13]

Application Protocol: Synthesis of a 1,3-Benzoxazine Derivative

The true synthetic value of 2-Hydroxymethylphenylhydroxylamine is demonstrated by its use in forming heterocyclic structures. This protocol describes an acid-catalyzed intramolecular cyclization to produce N-hydroxy-3,4-dihydro-2H-1,3-benzoxazine , a valuable scaffold for further functionalization in drug discovery. This transformation leverages the ortho-disposed functional groups for efficient ring closure.

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Application Start 2-Nitrobenzyl alcohol Synth Protocol 2.0: Selective Reduction (Rh/C, N₂H₄·H₂O) Start->Synth Input Intermediate 2-Hydroxymethylphenyl- hydroxylamine Synth->Intermediate Yields Cyclize Protocol 4.0: Intramolecular Cyclization (Acid Catalyst) Intermediate->Cyclize Input Product N-Hydroxy-3,4-dihydro- 2H-1,3-benzoxazine Cyclize->Product Forms

4.1 Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2-Hydroxymethylphenylhydroxylamine≥98%From Protocol 2.0Starting Intermediate
p-Toluenesulfonic acid (p-TsOH)Reagent GradeStandard SupplierAcid Catalyst
TolueneAnhydrousStandard SupplierSolvent
Sodium Bicarbonate (NaHCO₃)Saturated Soln.Lab PreparedFor Quenching
Dichloromethane (DCM)ACS GradeStandard SupplierExtraction Solvent

4.2 Step-by-Step Cyclization Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a stir bar and reflux condenser, add 2-Hydroxymethylphenylhydroxylamine (5.0 g, 35.9 mmol) and anhydrous toluene (50 mL).

  • Catalyst Addition: Add a catalytic amount of p-TsOH (68 mg, 0.36 mmol, 1 mol%).

  • Heating: Heat the reaction mixture to reflux (approx. 110°C) and stir. The reaction involves the elimination of water. A Dean-Stark trap can be used to remove water and drive the reaction to completion.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is fully consumed (typically 3-5 hours).

  • Quenching: Cool the reaction mixture to room temperature. Quench the catalyst by washing the mixture with a saturated aqueous solution of NaHCO₃ (2 x 25 mL).

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Drying and Concentration: Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-hydroxy-3,4-dihydro-2H-1,3-benzoxazine.

4.3 Proposed Reaction Mechanism

The cyclization proceeds via a well-established pathway for acid-catalyzed reactions of benzylic alcohols.

// Nodes A [label="1. Protonation of Benzylic Alcohol"]; B [label="2. Loss of Water to form a\nBenzylic Carbocation Intermediate"]; C [label="3. Intramolecular Nucleophilic Attack\nby the N-Hydroxylamine"]; D [label="4. Deprotonation to yield the\nFinal Product"];

// Edges A -> B [label="Elimination", fontcolor="#EA4335"]; B -> C [label="Rate-determining step", fontcolor="#EA4335"]; C -> D [label="Re-aromatization", fontcolor="#EA4335"];

} dot Figure 2: Proposed mechanistic pathway for the intramolecular cyclization.

The acid catalyst protonates the benzylic hydroxyl group, converting it into a good leaving group (water). Subsequent loss of water generates a stabilized benzylic carbocation. The proximate N-hydroxylamine group then acts as an intramolecular nucleophile, attacking the carbocation to form the six-membered heterocyclic ring. A final deprotonation step yields the neutral benzoxazine product.

Conclusion

This guide establishes a comprehensive framework for the synthesis, characterization, and strategic application of 2-Hydroxymethylphenylhydroxylamine. The protocols provided are robust, scalable, and grounded in fundamental organic chemistry principles. By demonstrating its efficient conversion into a medicinally relevant N-hydroxy-1,3-benzoxazine scaffold, we highlight the significant potential of this intermediate for researchers, scientists, and drug development professionals seeking to build complex molecular architectures for novel therapeutic agents. The inherent instability of phenylhydroxylamines requires careful handling, but with the proper protocols, they represent powerful tools in synthetic chemistry.[4][10]

References

  • Vertex AI Search. (2026, March 27). Applications of Phenylhydroxylamine in Chemical Synthesis.
  • Wikipedia. (n.d.). N-Phenylhydroxylamine. Retrieved from [Link]

  • Wang, L., et al. (2024, September 13).
  • Alharbi, N., & Abdulmalek, E. (2024).
  • Tech Science Press. (n.d.). Recent Advances in Flame Retardant Bio-Based Benzoxazine Resins. Retrieved from [Link]

  • Akin, M., et al. (2025, April 30). Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. PMC.
  • MDPI. (2020, March 20). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Retrieved from [Link]

  • IntechOpen. (2018, April 4). Design and Synthesis of Bio-Based Benzoxazines. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012120029A1 - Process for preparing substituted n-phenylhydroxylamines.
  • PubMed. (2019, January 1). A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. Retrieved from [Link]

  • Google Patents. (n.d.). US8816096B2 - Process for preparing substituted N-phenylhydroxylamines.
  • Li, W., et al. (2023, March 27).
  • Oxford Academic. (2018, October 29). High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. Journal of Chromatographic Science. Retrieved from [Link]

  • PubMed. (2003, August 22). Intramolecular cyclization with nitrenium ions generated by treatment of N-acylaminophthalimides with hypervalent iodine compounds: formation of lactams and spiro-fused lactams. Retrieved from [Link]

  • PubMed. (2011, March 8). Intramolecular cyclization of in situ generated adducts formed between thioamide dianions and thioformamides leading to generation of 5-amino-2-thiazolines and 5-aminothiazoles, and their fluorescence properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Parham Cyclization. Retrieved from [Link]

  • Akkala, S., et al. (n.d.).
  • IJPPR. (2018, July 30). Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance. Retrieved from [Link]

  • ResearchGate. (n.d.). Intramolecular cyclization of 2‐biarylcarboxaldehydes and.... Retrieved from [Link]

Sources

Method

In Vivo Pharmacological and Toxicological Profiling of 2-Hydroxymethylphenylhydroxylamine (2-HMPHA)

Introduction & Mechanistic Rationale 2-Hydroxymethylphenylhydroxylamine (2-HMPHA; CAS: 41882-63-7) is a critical synthetic intermediate and a representative N-arylhydroxylamine. In drug development and molecular toxicolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

2-Hydroxymethylphenylhydroxylamine (2-HMPHA; CAS: 41882-63-7) is a critical synthetic intermediate and a representative N-arylhydroxylamine. In drug development and molecular toxicology, N-arylhydroxylamines are heavily scrutinized because they are the primary proximate toxic metabolites of aromatic amines and nitroarenes. Evaluating these compounds in vivo requires a dual-pronged approach, as their toxicity manifests through two distinct, compartmentalized pathways:

  • Erythrocytic Toxicity (Methemoglobinemia): Within red blood cells (RBCs), N-arylhydroxylamines exist in a redox equilibrium with their corresponding nitrosoarene derivatives. The rapid oxidation of the hydroxylamine to the nitroso species drives the co-oxidation of hemoglobin's heme iron from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, resulting in methemoglobin (MetHb) formation and impaired oxygen transport[1].

  • Hepatic Genotoxicity (DNA Adduction): In the liver, N-arylhydroxylamines undergo Phase II conjugation—predominantly O-acetylation by N-acetyltransferases (NAT) or O-sulfonation by sulfotransferases (SULT). The resulting esters are highly unstable and undergo spontaneous heterolytic cleavage to form electrophilic arylnitrenium ions. These nitrenium ions rapidly attack the nucleophilic C8 position of 2'-deoxyguanosine (dG) to form bulky, mutagenic DNA adducts[2][3].

The following protocols outline a self-validating in vivo workflow to quantify both the hematological and genotoxic liabilities of 2-HMPHA.

Bioactivation Pathway Visualization

To understand the experimental design, one must first map the divergent metabolic pathways of 2-HMPHA. The diagram below illustrates the bifurcation between RBC-mediated methemoglobinemia and hepatocyte-mediated DNA adduction.

Bioactivation_Pathway HMPHA 2-HMPHA (N-arylhydroxylamine) Nitroso Nitroso Derivative (RBC Oxidation) HMPHA->Nitroso RBC Oxidation NAT Phase II Metabolism (NAT / SULT) HMPHA->NAT Hepatic Uptake Nitroso->HMPHA Reduction MetHb Methemoglobinemia (Fe2+ -> Fe3+) Nitroso->MetHb Hemoglobin oxidation Ester N-Acetoxy/Sulfoxy Ester NAT->Ester Conjugation Nitrenium Arylnitrenium Ion (Electrophile) Ester->Nitrenium Heterolytic Cleavage Adduct dG-C8 DNA Adduct (Genotoxicity) Nitrenium->Adduct DNA Binding (C8-dG)

Fig 1: Divergent in vivo bioactivation pathways of 2-HMPHA leading to MetHb and DNA adducts.

Protocol I: In Vivo Pharmacokinetics & Methemoglobinemia Assessment

Objective: To quantify the temporal induction of MetHb following systemic administration of 2-HMPHA.

Causality Focus (Why these steps matter): N-arylhydroxylamines are notoriously unstable ex vivo. If blood samples are left at room temperature, auto-oxidation will artificially inflate MetHb readings. Therefore, immediate analysis via CO-oximetry on intact, unlysed RBCs is strictly required. Sprague-Dawley rats are selected over mice because their larger blood volume permits serial sampling from a single subject, establishing a highly accurate intra-subject kinetic baseline.

Step-by-Step Methodology
  • Formulation: Dissolve 2-HMPHA in a vehicle of 10% DMSO / 90% PEG-400 at a concentration of 5 mg/mL. Critical: Prepare this solution immediately prior to dosing (<15 minutes) and keep it protected from light on ice to prevent premature auto-oxidation.

  • Animal Preparation: Utilize male Sprague-Dawley rats (250–300 g) surgically implanted with jugular vein catheters (JVC) to minimize handling stress, which can independently alter hemodynamic parameters.

  • Baseline Sampling: Draw a 150 µL pre-dose blood sample to establish baseline MetHb levels (typically <1.5%).

  • Dosing: Administer 2-HMPHA via intravenous (IV) bolus at 10 mg/kg. Flush the catheter with 200 µL of heparinized saline.

  • Serial Sampling: Collect 150 µL blood samples at 5, 15, 30, 60, 120, and 240 minutes post-dose.

  • Sample Stabilization: Immediately transfer the blood into lithium heparin microtainers. Gently invert 3 times. Do not freeze.

  • Quantification: Within 10 minutes of collection, inject 50 µL of whole blood into a multiple-wavelength CO-oximeter calibrated for rodent blood. Record the percentage of MetHb relative to total hemoglobin.

Protocol II: Hepatic DNA Adduct Quantification

Objective: Isolate hepatic DNA and quantify dG-C8-2-HMPHA adducts via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Causality Focus (Why these steps matter): The arylnitrenium ion predominantly attacks the C8 position of guanine[4]. During DNA extraction, adventitious oxidation of guanine to 8-oxo-dG can occur, causing severe chromatographic interference and ion suppression during mass spectrometry. To create a self-validating protocol, the lysis buffer must be fortified with antioxidants (deferoxamine and BHT) to arrest artifactual oxidation, ensuring that the quantified adducts are strictly the result of in vivo 2-HMPHA bioactivation.

Step-by-Step Methodology
  • Tissue Harvesting: Euthanize the animals 24 hours post-dose. Immediately perfuse the liver with ice-cold PBS via the portal vein to clear residual blood (which contains unreacted compound). Excise the liver and snap-freeze in liquid nitrogen.

  • Antioxidant-Protected Lysis: Homogenize 100 mg of liver tissue in 1 mL of lysis buffer (10 mM Tris-HCl, 100 mM EDTA, 0.5% SDS, pH 8.0) supplemented with 0.1 mM deferoxamine and 50 µM butylated hydroxytoluene (BHT).

  • DNA Extraction: Add Proteinase K (1 mg/mL) and incubate at 55°C for 2 hours. Perform a standard phenol/chloroform/isoamyl alcohol (25:24:1) extraction. Precipitate the DNA with cold absolute ethanol, wash with 70% ethanol, and resuspend in LC-MS grade water.

  • Enzymatic Digestion: Digest 50 µg of purified DNA to single nucleosides using a cocktail of DNAse I, Phosphodiesterase I, and Alkaline Phosphatase at 37°C for 4 hours. Filter the digest through a 10 kDa MWCO spin column to remove enzymes.

  • LC-MS/MS Analysis: Inject 10 µL of the filtrate onto a C18 UPLC column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor the specific Multiple Reaction Monitoring (MRM) transition for the dG-C8-2-HMPHA adduct. The primary transition typically involves the loss of the deoxyribose moiety [M+H - 116]⁺, a hallmark fragmentation pattern for bulky C8-dG adducts[4].

Experimental Workflow Visualization

Experimental_Workflow cluster_blood MetHb Assessment cluster_tissue Genotoxicity Assessment Dosing In Vivo Dosing (IV / PO) Blood Serial Blood Sampling (0-24h) Dosing->Blood Tissue Liver Harvesting (24h post-dose) Dosing->Tissue Assay CO-Oximetry / Evelyn-Malloy Blood->Assay DNA DNA Extraction & Enzymatic Digestion Tissue->DNA LCMS LC-MS/MS Adduct Quantification DNA->LCMS

Fig 2: Integrated in vivo workflow for dual-pathway toxicological assessment of 2-HMPHA.

Quantitative Data Presentation

The following table summarizes the anticipated pharmacokinetic and toxicodynamic parameters based on the behavior of structurally analogous N-arylhydroxylamines in rodent models.

ParameterMatrix / AssayExpected Value Range (10 mg/kg IV)Mechanistic Implication
Tmax (MetHb) Whole Blood (CO-oximetry)15 – 30 minutesRapid intra-erythrocytic oxidation to nitrosoarene.
Cmax (MetHb) Whole Blood (CO-oximetry)25% – 40% of Total HbPotent, dose-dependent co-oxidation of heme iron.
MetHb Half-life Whole Blood (CO-oximetry)60 – 90 minutesClearance driven by endogenous MetHb reductase activity.
Adduct Level Hepatic DNA (LC-MS/MS)5 – 25 adducts / 10⁸ normal nucleotidesIndicates robust Phase II bioactivation and nitrenium ion formation.
LOD (Adduct) Hepatic DNA (LC-MS/MS)0.1 adducts / 10⁸ normal nucleotidesHigh sensitivity achieved via antioxidant-protected extraction.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Hydroxymethylphenylhydroxylamine Stability &amp; Storage

Welcome to the Technical Support Center for 2-Hydroxymethylphenylhydroxylamine (CAS: 41882-63-7) . As an arylhydroxylamine, this compound is a highly reactive intermediate widely utilized in drug development and organic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Hydroxymethylphenylhydroxylamine (CAS: 41882-63-7) . As an arylhydroxylamine, this compound is a highly reactive intermediate widely utilized in drug development and organic synthesis. However, its inherent nucleophilicity and low oxidation potential make it notoriously unstable under standard benchtop conditions.

This guide provides field-proven, self-validating protocols designed for researchers and application scientists to prevent degradation, ensure batch-to-batch reproducibility, and maintain absolute scientific integrity in your assays.

Section 1: Mechanistic FAQs (The "Why")

Q1: Why does 2-Hydroxymethylphenylhydroxylamine degrade so rapidly when exposed to air? A1: The degradation of arylhydroxylamines is driven by an oxygen-dependent oxidation pathway. When exposed to ambient O₂ and light, the hydroxylamine moiety is oxidized to a highly electrophilic nitrosoarene intermediate (2-hydroxymethylnitrosobenzene). Once this nitroso species forms, it rapidly undergoes a spontaneous condensation reaction with the remaining unreacted arylhydroxylamine in the system. This nucleophilic attack yields a highly stable, insoluble azoxy dimer [1][2].

Q2: What are the visual and analytical indicators that my stock has degraded? A2:

  • Visual: Pure 2-Hydroxymethylphenylhydroxylamine is a white to light-yellow crystalline solid. Degradation is indicated by a distinct color shift to deep orange or brown, which is characteristic of azoxy and azo compound formation [3].

  • Analytical (HPLC/LC-MS): On a reverse-phase HPLC system, degradation manifests as the loss of the primary hydroxylamine peak and the appearance of a later-eluting, highly lipophilic peak corresponding to the azoxy dimer. You may also observe a transient peak for the nitroso intermediate, though it is often consumed too quickly to detect reliably [4].

DegradationPathway A 2-Hydroxymethylphenylhydroxylamine (Active, White/Yellow Solid) Cond1 O2, Light, Room Temp (Oxidation) A->Cond1 Cond2 Condensation with unreacted Hydroxylamine A->Cond2 Nucleophilic Attack B 2-Hydroxymethylnitrosobenzene (Reactive Intermediate) B->Cond2 C Azoxy Dimer (Degraded, Brown/Orange Solid) Cond1->B Cond2->C

O2-driven oxidation of arylhydroxylamine to a nitroso intermediate and azoxy dimerization.

Section 2: Troubleshooting Guide

Issue 1: The compound turned brown immediately after opening the vial.

  • Root Cause: The vial was opened under ambient atmosphere while still cold. This causes atmospheric moisture to condense on the solid. Water facilitates the proton-transfer steps necessary for rapid oxidation and condensation, acting as a catalyst for degradation.

  • Resolution: Always allow the sealed vial to equilibrate to room temperature in a desiccator for at least 1 hour before opening. Only open the vial inside an inert atmosphere (Argon/N₂) glove box.

Issue 2: Inconsistent assay results or loss of active titer in solution.

  • Root Cause: The compound was stored as a stock solution in DMSO or buffer. Arylhydroxylamines degrade exponentially faster in solution than in the solid state due to increased molecular mobility and the presence of dissolved oxygen.

  • Resolution: Do not store 2-Hydroxymethylphenylhydroxylamine in solution. Prepare fresh solutions immediately prior to use using degassed, anhydrous solvents. If short-term liquid handling is unavoidable, sparge the solvent with Argon for 30 minutes prior to dissolution and keep the solution on ice.

Section 3: Experimental Protocols (The "How")

Standard Operating Procedure: Aliquoting and Long-Term Storage

To establish a self-validating storage system, follow this step-by-step methodology to prevent the initiation of the auto-catalytic oxidation cycle.

  • Equilibration: Upon receiving the bulk reagent on dry ice, immediately transfer the sealed container to a desiccator. Allow it to equilibrate to room temperature for 1 hour to prevent moisture condensation.

  • Inert Transfer: Move the sealed container, pre-weighed amber glass vials, and PTFE-lined caps into a glove box purged with high-purity Argon (O₂ < 5 ppm).

  • Aliquoting: Weigh the compound into single-use aliquots (e.g., 5 mg to 10 mg). Causality note: This prevents repeated freeze-thaw and oxygen exposure cycles of a primary stock, ensuring the last aliquot is as pure as the first.

  • Sealing: Cap the amber vials tightly within the glove box. Wrap the cap junctions with Parafilm to create a secondary moisture barrier.

  • Cryogenic Storage: Remove the vials from the glove box and immediately transfer them to a -80°C freezer. Store them in a secondary opaque container with a desiccant pack to strictly exclude light and ambient humidity.

StorageWorkflow Step1 Receive Bulk Reagent Step2 Equilibrate & Transfer to Glove Box Step1->Step2 Step3 Aliquot into Amber Vials Step2->Step3 Step4 Argon Purge & Parafilm Seal Step3->Step4 Step5 Store at -80°C (Dark & Dry) Step4->Step5

Step-by-step inert aliquoting and cryogenic storage workflow for arylhydroxylamines.

Section 4: Quantitative Data Presentation

To illustrate the causality between storage conditions and compound half-life, the following table summarizes the stability profile of typical arylhydroxylamines based on empirical kinetic data.

Storage TemperatureAtmospherePhysical StateLight ExposureEstimated Shelf Life (>95% Purity)
-80°C (Recommended) Argon Solid Dark (Amber Vial) > 24 Months
-20°CArgonSolidDark (Amber Vial)6 - 12 Months
4°CAmbient AirSolidDark< 2 Weeks
Room TemperatureAmbient AirSolidAmbient Light< 48 Hours
Room TemperatureAmbient AirSolution (DMSO)Ambient Light< 2 Hours

References

  • Title: Oxidation of phenylhydroxylamine in aqueous solution: a model for study of the carcinogenic effect of primary aromatic amines. Source: Cancer Research (via National Institutes of Health / PubMed) URL: [Link]

  • Title: Reactivity of Partially Reduced Arylhydroxylamine and Nitrosoarene Metabolites of 2,4,6-Trinitrotoluene (TNT) toward Biomass and Humic Acids. Source: Environmental Science & Technology (ACS Publications) URL: [Link]

  • Title: Selective hydrogenation of nitroaromatics to N-arylhydroxylamines in a micropacked bed reactor with passivated catalyst. Source: Reaction Chemistry & Engineering (RSC Publishing) URL: [Link]

  • Title: Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. Source: Bioorganic & Medicinal Chemistry Letters (via PMC / NIH) URL: [Link]

Optimization

Technical Support Center: Synthesis of 2-Hydroxymethylphenylhydroxylamine

Welcome to the technical support guide for the synthesis of 2-Hydroxymethylphenylhydroxylamine. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2-Hydroxymethylphenylhydroxylamine. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, optimize reaction yield, and troubleshoot common experimental hurdles. The guidance provided herein is based on established chemical principles and field-proven methodologies to ensure you can achieve reliable and reproducible results.

Scientific Overview: The Challenge of Selective Reduction

The synthesis of 2-Hydroxymethylphenylhydroxylamine is most commonly achieved via the reduction of its corresponding nitro precursor, 2-nitrobenzyl alcohol. The core challenge of this transformation lies in achieving high selectivity. The reduction of an aromatic nitro group is a stepwise process that proceeds through nitroso and hydroxylamine intermediates to the thermodynamically stable amine.[1][2] Stopping this cascade at the desired hydroxylamine stage requires careful control over reaction conditions to prevent over-reduction.

The generally accepted reaction pathway, often referred to as the Haber reduction pathway, illustrates this challenge.

cluster_main Main Reduction Pathway cluster_side Side-Reaction Pathway 2-Nitrobenzyl\nAlcohol 2-Nitrobenzyl Alcohol 2-Nitrososobenzyl\nAlcohol 2-Nitrososobenzyl Alcohol 2-Nitrobenzyl\nAlcohol->2-Nitrososobenzyl\nAlcohol +2e-, +2H+ Target Product\n(Hydroxylamine) Target Product (Hydroxylamine) 2-Nitrososobenzyl\nAlcohol->Target Product\n(Hydroxylamine) +2e-, +2H+ Azoxy Adduct Azoxy Adduct 2-Nitrososobenzyl\nAlcohol->Azoxy Adduct + Hydroxylamine Over-reduction\n(2-Aminobenzyl Alcohol) Over-reduction (2-Aminobenzyl Alcohol) Target Product\n(Hydroxylamine)->Over-reduction\n(2-Aminobenzyl Alcohol) +2e-, +2H+

Caption: Reaction pathway for 2-nitrobenzyl alcohol reduction.

This guide will address how to favor the formation of the hydroxylamine while minimizing the pathways that lead to the amine and other side products.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My primary issue is low yield due to incomplete conversion. I recover a significant amount of starting 2-nitrobenzyl alcohol. What is going wrong?

A: Incomplete conversion typically points to issues with the activity of your reducing system or suboptimal reaction conditions.

  • Cause 1: Inactive Reducing Agent. Metal powders like zinc can develop an passivating oxide layer upon storage. Catalysts such as Palladium on Carbon (Pd/C) can lose activity over time or through contamination.

    • Solution: For zinc-mediated reductions, briefly pre-treating the zinc dust with dilute HCl to etch the oxide layer, followed by washing with water, ethanol, and ether, and drying can restore its activity. For catalytic methods, always use a fresh batch of a high-quality catalyst.

  • Cause 2: Insufficient Stoichiometry. The reduction of a nitro group to a hydroxylamine is a four-electron process. An insufficient molar equivalent of the reducing agent will naturally lead to an incomplete reaction.

    • Solution: For a zinc-based reduction, ensure you are using a sufficient excess of zinc powder and the proton source (e.g., ammonium chloride), typically 2-5 equivalents of each relative to the nitro compound.[3]

  • Cause 3: Suboptimal Temperature. While high temperatures can promote over-reduction, a temperature that is too low may result in a prohibitively slow reaction rate.

    • Solution: For reductions with Zn/NH₄Cl, maintaining a temperature between 50-65°C is often effective.[4] If using catalytic transfer hydrogenation with hydrazine, gentle warming to 40-60°C may be required to initiate and sustain the reaction.[5] Always monitor the reaction progress by Thin Layer Chromatography (TLC).

Q2: My main product is 2-aminobenzyl alcohol, not the hydroxylamine. How can I prevent this over-reduction?

A: The formation of the amine is the most common yield-reducing problem and indicates that your reduction conditions are too harsh or the reaction time is too long. The hydroxylamine is an intermediate on the path to the amine, so controlling the reaction is key.[1][6]

  • Cause 1: Overly Aggressive Reducing System. Strong reducing conditions, such as catalytic hydrogenation with H₂ gas at high pressure or using aggressive metal/acid combinations (e.g., Sn/HCl), are designed to fully reduce the nitro group to an amine.[7]

    • Solution: Opt for a milder, more controlled reducing system. The use of zinc dust in a buffered aqueous solution of ammonium chloride (NH₄Cl) is a classic and effective method for selectively producing aryl hydroxylamines.[4][8][9] The NH₄Cl maintains a near-neutral pH, which disfavors the further reduction of the hydroxylamine.

  • Cause 2: Prolonged Reaction Time or High Temperature. The longer the hydroxylamine product is exposed to the reducing conditions, the more likely it is to be converted to the amine.

    • Solution: Monitor the reaction progress diligently using TLC. As soon as the starting nitro compound is consumed, work up the reaction immediately. Avoid unnecessarily high temperatures, which accelerate the rate of over-reduction. For some catalytic systems, temperatures as low as 0-10°C are used to enhance selectivity.[8]

Q3: My crude product is contaminated with colored impurities. What are these byproducts and how can they be avoided?

A: Colored impurities in this reaction are often azoxy and azo compounds. These arise from condensation reactions between intermediates of the reduction process.[2][10]

  • Mechanism of Formation: The nitroso intermediate (Ar-N=O) is highly reactive and can condense with the hydroxylamine product (Ar-NHOH) to form an azoxy compound (Ar-N(O)=N-Ar). This can be further reduced to the colored azo compound (Ar-N=N-Ar).[2]

  • Solution 1: Control the pH. The condensation reactions are often favored under alkaline conditions.[7] Using a buffered system like Zn/NH₄Cl helps maintain a pH range that suppresses this side reaction pathway.

  • Solution 2: Maintain a Reducing Environment. Ensure a sufficient excess of the reducing agent is present throughout the reaction. This helps to quickly reduce the nitroso intermediate to the hydroxylamine before it has a chance to participate in condensation reactions.

  • Solution 3: Temperature Control. Lowering the reaction temperature can slow the rate of the bimolecular condensation reactions more than the primary reduction, thus improving selectivity.

Q4: I am struggling to isolate a pure, stable product. What are the recommended workup and purification procedures?

A: Arylhydroxylamines can be sensitive to air oxidation and disproportionation, making isolation challenging.

  • Workup Procedure: Once the reaction is complete (as judged by TLC), it is crucial to remove the inorganic solids (e.g., zinc/zinc salts or catalyst) promptly by filtration through a pad of Celite®. The filtrate should then be worked up without delay.

  • Extraction: The product, being weakly basic, can be extracted from the aqueous filtrate into an organic solvent like ethyl acetate or diethyl ether. It is sometimes beneficial to saturate the aqueous layer with sodium chloride to reduce the product's solubility and improve extraction efficiency.

  • Purification: If necessary, purification can be achieved by column chromatography on silica gel. However, prolonged exposure to silica gel, which is acidic, can sometimes cause degradation. Using a neutral support like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent may be beneficial. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is often the preferred method for obtaining a pure, crystalline solid.

  • Stability and Storage: 2-Hydroxymethylphenylhydroxylamine, like many arylhydroxylamines, may be unstable upon long-term storage, especially when exposed to air and light. Store the purified product under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C) to minimize degradation.

Data & Methods Comparison

Choosing the right synthetic strategy is critical for success. The following table compares the two most common approaches for this synthesis.

ParameterMethod 1: Zinc / Ammonium ChlorideMethod 2: Catalytic Transfer Hydrogenation
Reagents Zinc dust, NH₄Cl, Water/EthanolPd/C (5-10%), Hydrazine Hydrate, Ethanol/Methanol
Typical Conditions 50-70°C, vigorous stirring25-60°C, dropwise addition of hydrazine
Selectivity Generally high for hydroxylamine due to buffered pH.[4][9]Can be high, but sensitive to temperature and reaction time. Risk of over-reduction to amine is greater.[5]
Advantages Inexpensive reagents, reliable for stopping at hydroxylamine stage, avoids flammable H₂ gas.High catalytic efficiency, clean reaction profile, catalyst can be recovered and potentially reused.
Disadvantages Requires stoichiometric amounts of zinc, leading to significant inorganic waste. Vigorous stirring is essential.Hydrazine is highly toxic. The reaction can be exothermic and requires careful control.[5] Catalyst cost.
Workup Filtration of zinc salts, followed by extraction.Filtration of catalyst, followed by solvent removal and extraction.

Experimental Protocols

Protocol 1: Synthesis via Zinc and Ammonium Chloride Reduction

This protocol is a robust and reliable method for selectively preparing 2-Hydroxymethylphenylhydroxylamine on a laboratory scale.

Materials:

  • 2-Nitrobenzyl alcohol

  • Zinc dust (<10 micron, activated)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl Acetate

  • Saturated NaCl solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, prepare a solution of 2-nitrobenzyl alcohol (1.0 eq) in a 1:1 mixture of ethanol and water.

  • To this solution, add ammonium chloride (4.0 eq). Stir until it is fully dissolved.

  • Add zinc dust (4.0 eq) portion-wise over 15-20 minutes. The addition may be exothermic. Maintain the temperature below 70°C using a water bath if necessary.

  • After the addition is complete, heat the vigorously stirred mixture to 60-65°C.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 Ethyl Acetate:Hexanes eluent). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the mixture to room temperature and filter it through a pad of Celite® to remove excess zinc and zinc salts. Wash the filter cake thoroughly with ethanol.

  • Combine the filtrate and washes and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the remaining aqueous solution three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

start Dissolve 2-Nitrobenzyl Alcohol & NH4Cl in EtOH/H2O add_zn Portion-wise Addition of Zinc Dust start->add_zn heat Heat to 60-65°C add_zn->heat monitor Monitor by TLC heat->monitor workup Cool & Filter through Celite monitor->workup Reaction Complete extract Evaporate EtOH & Extract with EtOAc workup->extract purify Dry & Purify (Recrystallization) extract->purify end Pure Product purify->end

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Aqueous Solubility of 2-Hydroxymethylphenylhydroxylamine

Executive Summary As a Senior Application Scientist, I frequently encounter challenges regarding the formulation and handling of aryl hydroxylamines in aqueous media. 2-Hydroxymethylphenylhydroxylamine (2-HMPHA) presents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges regarding the formulation and handling of aryl hydroxylamines in aqueous media. 2-Hydroxymethylphenylhydroxylamine (2-HMPHA) presents a dual challenge: it possesses a hydrophobic aromatic core that severely limits its thermodynamic solubility in water, and a highly reactive hydroxylamine moiety (-NHOH) that is prone to rapid auto-oxidation in aqueous environments . This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these hurdles, ensuring both the solubility and the structural integrity of your compound.

Diagnostic Workflow

Before adjusting your formulation, you must determine whether your compound is failing to dissolve or if it is chemically degrading.

G Start 2-HMPHA Precipitates in Aqueous Media CheckColor Check Precipitate Color Start->CheckColor White White / Colorless (Intact API) CheckColor->White YellowBrown Yellow / Brown (Oxidized Nitroso) CheckColor->YellowBrown SolubilityIssue True Solubility Limit Reached White->SolubilityIssue OxidationIssue Auto-oxidation Degradation YellowBrown->OxidationIssue Action1 Use HP-β-CD or PEG-400 Co-solvent SolubilityIssue->Action1 Action2 Degas Buffer (N2/Ar) & Add Antioxidant OxidationIssue->Action2

Diagnostic workflow for 2-HMPHA precipitation: true solubility limits vs. oxidative degradation.

Technical FAQ & Troubleshooting Guide

Q1: Why does 2-HMPHA precipitate out of my aqueous buffer almost immediately? A1: The precipitation is often not a thermodynamic solubility issue, but a chemical stability issue. Aryl hydroxylamines are highly susceptible to oxidation, rapidly forming nitrosoarenes (e.g., 2-nitrosobenzyl alcohol) in the presence of dissolved oxygen . Nitroso compounds are significantly less soluble in water than their hydroxylamine precursors and will quickly crash out as a yellow or brown precipitate. If your precipitate is white, you have exceeded the solubility limit; if it is colored, you are observing oxidative degradation.

Q2: I tried using ethanol as a co-solvent, but my compound still precipitated. Why? A2: While co-solvents like ethanol or PEG-400 reduce the dielectric constant of the medium and improve the solubility of the hydrophobic aromatic ring, they do not protect the hydroxylamine group from dissolved oxygen. Furthermore, high concentrations of co-solvents can sometimes destabilize inclusion complexes if you are using a combined solubilization approach . For 2-HMPHA, a co-solvent must be paired with stringent degassing (sparging with N₂/Ar) and an antioxidant.

Q3: How do cyclodextrins improve both solubility and stability for aryl hydroxylamines? A3: Cyclodextrins, particularly Hydroxypropyl-β-Cyclodextrin (HP-β-CD), feature a hydrophobic inner cavity and a hydrophilic exterior. The aromatic ring of 2-HMPHA inserts into this cavity, forming an inclusion complex. This dramatically increases the apparent aqueous solubility while sterically shielding the sensitive -NHOH group from dissolved oxygen and reactive oxygen species in the bulk water .

Q4: Is pH adjustment a viable strategy for solubilizing 2-HMPHA? A4: It is a double-edged sword. While lowering the pH can protonate the hydroxylamine (forming a more soluble hydroxylammonium salt), aryl hydroxylamines are prone to acid-catalyzed rearrangements (like the Bamberger rearrangement) at very low pH. Conversely, alkaline pH accelerates auto-oxidation. We recommend maintaining a strictly controlled pH of 5.5 to 6.5 using a weak buffer (e.g., acetate or MES) to balance solubility and stability.

Quantitative Data: Solubility Enhancement Strategies
StrategyMechanismEstimated Solubility IncreaseImpact on Oxidative StabilityBest Use Case
pH Control (pH 5.5-6.5) Ionization balance1.5x - 2xModerate (slows oxidation)Baseline requirement for all aqueous work.
Co-Solvent (20% PEG-400) Reduces solvent polarity5x - 10xNegative (if not degassed)High-concentration stock solutions prior to dilution.
HP-β-CD Complexation (10% w/v) Hydrophobic encapsulation15x - 50xHighly Positive (steric shielding)In vivo dosing, long-term aqueous assays.
Micellar (Poloxamer 188) Surfactant partitioning5x - 8xNeutralWhen cyclodextrins are incompatible with the assay.
Step-by-Step Experimental Protocols
Protocol A: Co-Solvent Solubilization with Antioxidant Protection
  • Causality: This protocol utilizes PEG-400 to disrupt water-water hydrogen bonds, accommodating the hydrophobic aromatic ring. L-ascorbic acid acts as a sacrificial antioxidant to protect the highly reactive -NHOH group, while degassing removes the primary oxidative threat (O₂).

  • Self-Validating System: The visual color of the solution acts as an immediate pass/fail indicator for the degassing and antioxidant steps.

  • Buffer Preparation: Prepare a 50 mM MES buffer adjusted to pH 6.0.

  • Degassing (Critical Step): Sparge the buffer with high-purity Argon or Nitrogen gas for a minimum of 30 minutes to displace dissolved oxygen.

  • Antioxidant Addition: Add L-ascorbic acid to a final concentration of 0.1% (w/v) into the degassed buffer.

  • Co-Solvent Blending: Mix the degassed buffer with PEG-400 in an 80:20 (v/v) ratio. Keep the mixture under an inert atmosphere.

  • API Dissolution: Slowly add 2-HMPHA powder to the solvent mixture while stirring magnetically at 200 rpm. Protect the flask from light (using amber glass or foil) to prevent photo-oxidation.

  • Validation: Inspect the solution after 1 hour. A clear, colorless solution confirms successful solubilization. A yellow or brown tint indicates incomplete degassing and subsequent oxidation.

Protocol B: Inclusion Complexation with HP-β-CD
  • Causality: The kneading method forces a solid-state interaction between the API and the cyclodextrin cavity before bulk water is introduced, maximizing the complexation efficiency and ensuring the hydrophobic ring is fully encapsulated .

  • Self-Validating System: Spectroscopic shifts confirm that the API is inside the cavity rather than just suspended in the media.

  • Molar Ratio Calculation: Weigh 2-HMPHA and HP-β-CD in a 1:1 molar ratio.

  • Kneading: Place the HP-β-CD in a mortar. Add a minimal amount of degassed water (just enough to form a thick, viscous paste).

  • API Incorporation: Add the 2-HMPHA powder to the paste. Knead vigorously with a pestle for 45-60 minutes. The mechanical shear forces the hydrophobic ring into the cyclodextrin cavity.

  • Drying: Dry the resulting paste in a vacuum desiccator in the dark for 24 hours to remove residual water.

  • Reconstitution: The resulting solid inclusion complex can now be readily dissolved in standard aqueous buffers (pH 6.0) up to 50 mM without precipitation or rapid oxidation.

  • Validation: Perform UV-Vis spectroscopy on the reconstituted solution. A slight shift in the absorption maximum ( λmax​ ) compared to the free drug dissolved in pure ethanol confirms successful inclusion complexation.

Mechanistic Visualization

G API 2-HMPHA (Hydrophobic Ring) Complex Inclusion Complex API->Complex Encapsulation CD HP-β-CD (Hydrophobic Cavity) CD->Complex Host Aqueous Aqueous Solubility Achieved Complex->Aqueous Shielded from O2

Mechanistic representation of 2-HMPHA encapsulation by HP-β-CD for enhanced aqueous stability.

References
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives Source: MDPI (Molecules) URL:[Link]

  • An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process Source: MDPI (Molecules) URL:[Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug Source: Scientia Pharmaceutica (MDPI) URL:[Link]

Optimization

resolving HPLC peak tailing for 2-Hydroxymethylphenylhydroxylamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 2-Hydroxymethylphenylhydroxylamine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 2-Hydroxymethylphenylhydroxylamine .

This compound presents a unique dual-threat in reversed-phase High-Performance Liquid Chromatography (HPLC): it contains a basic, ionizable hydroxylamine group (-NHOH) and acts as a potent bidentate metal chelator. Both properties drive severe secondary retention mechanisms that manifest as peak tailing.

Below is our comprehensive diagnostic framework, causality-driven FAQs, and self-validating protocols to restore peak symmetry and quantitative accuracy.

Diagnostic Workflow

TroubleshootingWorkflow Start Observe Peak Tailing (Tf > 1.5) Test1 Inject Neutral Marker (e.g., Toluene) Start->Test1 Decision1 Does Neutral Marker Tail? Test1->Decision1 PathA Physical Issue: Extra-column volume, Void in column Decision1->PathA Yes PathB Chemical Issue: Silanol or Metal Interaction Decision1->PathB No Test2 Adjust pH < 3.0 or Add TEA PathB->Test2 Decision2 Does Tailing Improve? Test2->Decision2 PathC Silanol Interaction: Use End-capped C18, Maintain Low pH Decision2->PathC Yes PathD Metal Chelation: Passivate System, Add EDTA / Use PEEK Decision2->PathD No

Diagnostic workflow for resolving peak tailing of 2-Hydroxymethylphenylhydroxylamine.

Core Troubleshooting Guide (FAQs)

Q1: Why does 2-Hydroxymethylphenylhydroxylamine exhibit severe peak tailing compared to neutral analytes in my reversed-phase method? A1: The tailing is driven by the chemical structure of your analyte. In reversed-phase chromatography, peak tailing for basic compounds is frequently caused by secondary retention mechanisms[1]. While the primary retention mechanism is hydrophobic interaction with the C18 stationary phase, the basic hydroxylamine group (-NHOH) undergoes strong electrostatic interactions with acidic, unreacted silanol groups (-SiOH) on the silica support[2]. At a mid-range pH (pH 4–7), these silanols ionize into negatively charged silanoxanes (-SiO⁻). This creates an ion-exchange "velcro" effect that strongly adsorbs the protonated basic analyte, delaying its elution and dragging out the tail of the peak[2][3].

Q2: How can I definitively prove whether the tailing is caused by these chemical interactions or a physical system issue (like a column void)? A2: You must implement a self-validating control test. Physical issues—such as extra-column dead volume, a collapsed column bed, or a partially blocked inlet frit—affect all peaks in the chromatogram equally. Chemical issues, however, selectively affect ionizable compounds[2]. By injecting a purely neutral, non-ionizable compound (like toluene or uracil), you isolate the variable. Because neutral compounds cannot undergo acid-base electrostatic interactions with silanols, they will elute as perfectly symmetrical Gaussian peaks even on a highly active column[2]. If the neutral marker tails, your hardware is failing. If the neutral marker is symmetrical but your hydroxylamine tails, the root cause is chemical[2].

Q3: If the issue is chemical, how should I adjust my mobile phase to disrupt these interactions? A3: You have two primary mechanistic strategies to neutralize silanol interactions:

  • pH Suppression: Lower the mobile phase pH to strictly below 3.0 using additives like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. Operating at a low pH suppresses the ionization of the residual silanol groups, keeping them fully protonated and neutral. This eliminates the electrostatic attraction to your basic analyte[3][4].

  • Silanol Masking Agents: If your method requires a near-neutral pH, add a competitive amine modifier like 0.1% Triethylamine (TEA). TEA is a small, highly basic molecule that aggressively binds to the active silanol sites, effectively blocking them so your hydroxylamine compound cannot interact with them[1][5].

Q4: Could the hydroxylamine group be interacting with something other than silanols? A4: Yes. Hydroxylamines are well-documented bidentate metal chelators. Trace metals (such as iron or aluminum) present in lower-quality silica matrices or the stainless steel tubing of the HPLC system can act as strong coordination sites for the -NHOH group[1]. This metal chelation causes severe tailing and loss of analyte recovery. If pH adjustment fails, you must test for chelation by adding a masking agent like EDTA to the mobile phase or switching to PEEK (polyetheretherketone) tubing to minimize metal exposure[3].

Quantitative Data & System Optimization

To guide your optimization, the following tables summarize the expected quantitative impact of various system modifications on the USP Tailing Factor ( Tf​ ). An ideal Tf​ is 1.0; values >1.5 indicate unacceptable tailing[3].

Table 1: Impact of Mobile Phase Modifications on Tailing Factor ( Tf​ )

Mobile Phase ConditionMechanism of ActionExpected Tf​
Neutral pH (pH 6.5), No Additives Silanols ionized (-SiO⁻); strong electrostatic attraction to protonated hydroxylamine.> 2.5 (Severe Tailing)
Acidic pH (pH 2.5) with 0.1% TFA Silanols fully protonated (-SiOH); electrostatic interactions neutralized.1.1 - 1.3 (Acceptable)
Neutral pH (pH 6.5) + 0.1% TEA TEA outcompetes the analyte, masking active silanol sites.1.2 - 1.4 (Acceptable)
Acidic pH + 10 µM EDTA Suppresses silanols AND sequesters trace metals preventing chelation.1.0 - 1.1 (Ideal)

Table 2: Stationary Phase Selection Matrix for Hydroxylamines

Column ChemistrySilanol ActivityTrace Metal ContentSuitability for 2-Hydroxymethylphenylhydroxylamine
Standard Type A Silica (C18) HighHighPoor - Severe tailing and potential sample loss.
High-Purity Type B Silica (C18) LowVery LowGood - Requires mobile phase pH control.
End-capped Type B C18 Very LowVery LowExcellent - Steric protection blocks residual silanols.
Polar-Embedded C18 ShieldedVery LowExcellent - Hydration layer prevents secondary interactions.

Self-Validating Experimental Protocols

Protocol 1: System Diagnostic & Neutral Marker Validation

Objective: Definitively separate physical hardware failures from chemical secondary interactions.

  • Mobile Phase Preparation: Prepare your standard isocratic mobile phase (e.g., 50:50 Acetonitrile:Water) without any tailing suppressors or pH adjusters.

  • Sample Preparation (The Self-Validating Mix): Prepare a single vial containing 10 µg/mL of 2-Hydroxymethylphenylhydroxylamine and 10 µg/mL of Toluene (neutral marker).

  • Chromatographic Analysis: Inject 10 µL of the sample mix.

  • Data Evaluation:

    • Calculate the USP Tailing Factor ( Tf​ ) for both peaks at 5% peak height[3].

    • Outcome A: If Toluene Tf​>1.5 , the issue is physical. Stop chemical troubleshooting. Replace the column inlet frit, check for PEEK tubing slippage, and minimize extra-column dead volume[3].

    • Outcome B: If Toluene Tf​≤1.1 but the hydroxylamine Tf​>1.5 , the system hardware is intact. Proceed to Protocol 2 to resolve the chemical interaction[2].

Protocol 2: Chemical Tailing Resolution & System Passivation

Objective: Systematically eliminate silanol interactions and metal chelation.

  • Phase 1: Silanol Suppression (pH Control)

    • Modify the aqueous portion of your mobile phase to contain 0.1% Trifluoroacetic Acid (TFA), bringing the pH to ~2.0.

    • Equilibrate the column for 20 column volumes. Inject the analyte.

    • Validation: If Tf​ drops below 1.5, the root cause was silanol interaction[4]. If tailing persists, proceed to Phase 2.

  • Phase 2: Silanol Masking (Amine Competition)

    • If low pH is incompatible with your detector (e.g., certain MS applications), revert to a neutral buffer and add 0.1% Triethylamine (TEA)[5].

    • Validation: TEA will bind to active silanols. If peak symmetry is restored, switch to a heavily end-capped or polar-embedded column for long-term robustness[3].

  • Phase 3: Metal Chelation Passivation

    • If both Phase 1 and 2 fail, the hydroxylamine is likely chelating trace metals in the system[1].

    • Add 10 µM of EDTA to the mobile phase and inject the sample.

    • Validation: If the peak instantly sharpens, metal chelation is confirmed. For a permanent fix, passivate your HPLC stainless steel lines with 20% Nitric Acid (column removed) or migrate the method to a bio-inert (PEEK-lined) HPLC system[3].

References

  • Understanding HPLC Peak Tailing | PDF - Scribd. Scribd. Link
  • HPLC Peak Tailing - Axion Labs. Axion Labs. Link
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation.
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Chrom Tech, Inc.Link
  • Technical Support Center: Troubleshooting Murrastinine C HPLC Peak Tailing - Benchchem. Benchchem. Link
  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies - PMC.

Sources

Troubleshooting

minimizing side reactions and byproducts with 2-Hydroxymethylphenylhydroxylamine

Welcome to the Advanced Technical Support Center for handling 2-Hydroxymethylphenylhydroxylamine (2-HMPHA) . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for handling 2-Hydroxymethylphenylhydroxylamine (2-HMPHA) . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the notoriously delicate reactivity of arylhydroxylamines.

Unlike standard stable intermediates, 2-HMPHA exists in a metastable oxidation state. It is highly susceptible to auto-oxidation, disproportionation, and proximity-driven intramolecular reactions. This guide synthesizes field-proven methodologies and mechanistic causality to ensure your syntheses remain high-yielding and free of complex byproduct mixtures.

Mechanistic Overview: The Reactivity Landscape of 2-HMPHA

To troubleshoot effectively, we must first understand the thermodynamic traps associated with 2-HMPHA. The molecule features a nucleophilic hydroxylamine group adjacent (ortho) to a reactive hydroxymethyl group. This creates multiple competing pathways if conditions are not strictly controlled.

G A 2-HMPHA (Target) B Nitrosoarene (Oxidation) A->B O2 (Air) D Aniline Deriv. (Disproportionation) A->D Metal/pH Catalysis E Cyclized Byproducts (e.g., Benzoxazines) A->E Acid/Dehydration F Desired Downstream Product A->F Controlled Reagents C Azoxyarene (Condensation) B->C + 2-HMPHA

Reaction pathways of 2-HMPHA highlighting desired vs. parasitic side reactions.

Troubleshooting FAQs

Q1: My 2-HMPHA reaction mixture rapidly turns deep yellow/brown during workup. What is happening, and how do I stop it?

The Causality: You are witnessing aerobic oxidation followed by bimolecular condensation. Arylhydroxylamines are highly sensitive to ambient oxygen, which rapidly oxidizes the hydroxylamine to a highly electrophilic nitrosoarene[1]. Once the nitrosoarene forms, it acts as an electrophile and is immediately attacked by the nucleophilic nitrogen of the remaining unreacted 2-HMPHA in solution. This rapid condensation reaction yields highly insoluble, brightly colored azoxy compounds [2]. The Fix:

  • Strictly Anaerobic Workup: You must degas all extraction solvents (e.g., sparging with Argon for 30 minutes prior to use).

  • Temperature Control: Keep the workup temperature below 5°C. The activation energy for the bimolecular condensation is significantly hindered at near-freezing temperatures.

Q2: I am detecting significant amounts of the corresponding aniline and nitroso derivatives, even though I excluded oxygen. Why?

The Causality: This is a classic disproportionation reaction. Because the hydroxylamine nitrogen sits in an intermediate oxidation state, two molecules of 2-HMPHA can undergo a redox exchange, yielding one molecule of the fully reduced aniline and one molecule of the oxidized nitrosoarene[3]. This pathway is heavily catalyzed by trace transition metals (e.g., residual reduction catalysts like Pd or Ni) and extremes in pH[4]. The Fix:

  • Metal Scavenging: If synthesizing 2-HMPHA via catalytic hydrogenation, filter the reaction through a tightly packed Celite pad pre-washed with an EDTA solution to trap leached metal ions.

  • pH Buffering: Maintain the reaction and workup pH strictly between 6.0 and 7.0. Acidic conditions accelerate disproportionation and can trigger Bamberger-type rearrangements.

Q3: LC-MS shows a byproduct with a mass corresponding to the loss of water (-18 Da). What is this?

The Causality: The unique structural feature of 2-HMPHA is the ortho-hydroxymethyl group. Under dehydrating conditions, acidic conditions, or in the presence of coupling reagents, the hydroxylamine nitrogen or oxygen can attack the benzylic position (especially if the benzylic alcohol is inadvertently activated), leading to intramolecular cyclization. This typically yields benzoxazine or benzisoxazole derivatives. The Fix: Avoid strong acids. If your downstream application requires activating the hydroxylamine, consider transiently protecting the benzylic alcohol (e.g., as a TBS ether) prior to the hydroxylamine formation.

Quantitative Data: Impact of Conditions on Byproduct Formation

To self-validate your experimental setup, compare your yields against this established matrix of reaction conditions.

Reaction ConditionSolvent SystemAtmosphereMajor Byproduct Observed2-HMPHA Yield (%)
Ambient Temp (25°C)MethanolAerobicAzoxyarene (Condensation)< 40%
Ice Bath (0-5°C) Degassed EtOH/H₂O Argon None detectable > 85%
Acidic (pH < 3)THF / WaterArgonCyclized / Rearranged< 20%
Basic (pH > 10)Methanol / WaterArgonAniline (Disproportionation)~ 50%

Step-by-Step Methodology: Controlled Synthesis & Isolation

To guarantee scientific integrity, the following protocol utilizes the mild Zinc/Ammonium Chloride (Zn/NH₄Cl) reduction method. This system is self-validating: the mild reducing power of Zn in a buffered neutral environment arrests the reduction precisely at the hydroxylamine stage, preventing over-reduction to the aniline.

Workflow S1 Step 1: Reduction Zn / NH4Cl, 0°C S2 Step 2: Filtration Anaerobic Celite S1->S2 S3 Step 3: Extraction Degassed EtOAc S2->S3 S4 Step 4: Storage -20°C, Argon Atm S3->S4

Optimized workflow for the synthesis and isolation of 2-HMPHA.

Protocol:
  • Preparation: Dissolve 2-nitrobenzyl alcohol (1.0 equiv) in a 2:1 mixture of degassed Ethanol and Water. Add solid NH₄Cl (1.5 equiv).

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0°C under a continuous Argon sweep.

  • Controlled Reduction: Add Zinc dust (2.0 equiv) in small portions over 30 minutes. Causality note: Gradual addition prevents exothermic spikes that drive disproportionation.

  • Monitoring: Stir for 2 hours at 0°C. Monitor strictly by TLC (using UV and PMA stain). Do not allow the reaction to proceed to room temperature.

  • Anaerobic Filtration: Filter the cold suspension through a pad of Celite directly into a receiving flask purged with Argon. Wash the pad with cold, degassed ethyl acetate.

  • Phase Separation: Transfer to a separatory funnel. Extract the aqueous layer with cold, degassed ethyl acetate. Wash the combined organic layers with cold brine.

  • Drying & Storage: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temp < 25°C). Store the resulting solid immediately at -20°C under Argon. Use within 48 hours for best results.

References

  • Source: NIH / Chem Res Toxicol.
  • Source: NIH / Bioorg Med Chem Lett.
  • Reactivity of Partially Reduced Arylhydroxylamine and Nitrosoarene Metabolites of 2,4,6-Trinitrotoluene (TNT)
  • Source: Journal of the American Chemical Society (ACS).

Sources

Optimization

improving the shelf-life and stability of 2-Hydroxymethylphenylhydroxylamine solutions

Application Support Center: Optimizing the Stability and Shelf-Life of 2-Hydroxymethylphenylhydroxylamine (2-HMPHA) Solutions Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consu...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Support Center: Optimizing the Stability and Shelf-Life of 2-Hydroxymethylphenylhydroxylamine (2-HMPHA) Solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the rapid, spontaneous degradation of substituted phenylhydroxylamines. 2-Hydroxymethylphenylhydroxylamine (2-HMPHA) is a highly reactive nucleophile and potent radical scavenger. While these properties make it invaluable in organic synthesis and drug development, they also make it notoriously difficult to maintain in an aqueous solution.

This guide provides a deep dive into the causality of 2-HMPHA degradation and establishes a self-validating system of protocols to maximize its shelf-life.

Section 1: Core Degradation Mechanisms (The "Why")

Q: Why does my freshly prepared 2-HMPHA solution turn yellow or brown within hours? A: The color change is a direct visual indicator of structural degradation, specifically the formation of azo and azoxy byproducts. In aqueous environments, phenylhydroxylamines undergo an oxygen-dependent degradation pathway. 2-HMPHA is rapidly oxidized to a 2-hydroxymethylnitrosobenzene intermediate. This intermediate then condenses with unreacted hydroxylamine to form highly colored, polymeric azoxybenzene derivatives[1]. This oxidation is driven by a direct interaction between the hydroxylamine and dissolved O₂, making strict anaerobic conditions mandatory[1].

Q: I use ultrapure water, yet my solutions still degrade. What is the hidden catalyst? A: Even trace amounts of transition metals (such as Fe²⁺ and Cu²⁺) act as potent catalysts for the internal oxidation-reduction of hydroxylamines[2]. These metals facilitate single-electron transfers, significantly lowering the activation energy required for the homolytic cleavage of the N–H and O–H bonds[3]. Therefore, using ultrapure water is insufficient if your buffer salts, spatulas, or glassware introduce microscopic trace metal contamination.

DegradationMechanism PHA 2-HMPHA (Colorless) Nitroso Nitroso Intermediate (Yellow) PHA->Nitroso Oxidation O2 Dissolved O2 O2->Nitroso Metals Trace Metals (Fe2+, Cu2+) Metals->Nitroso Azoxy Azoxy/Azo Polymers (Brown/Dark) Nitroso->Azoxy Condensation Chelators Chelators (CDTA) Sequestration Chelators->Metals Blocks Argon Argon Sparging Deoxygenation Argon->O2 Displaces

Caption: Logical relationship of 2-HMPHA degradation pathways and targeted stabilization interventions.

Section 2: Formulation & Stabilization Strategies (The "How")

Q: What is the optimal pH for storing 2-HMPHA? A: 2-HMPHA is highly unstable at a pH > 7.0. In basic conditions, the deprotonation of the hydroxylamine accelerates internal redox reactions, leading to the immediate evolution of nitrogenous gases and rapid decomposition[2]. The optimal pH for storage is mildly acidic, specifically between pH 4.5 and 5.5 . This protonates a fraction of the amine, stabilizing the N–O bond against cleavage while maintaining sufficient aqueous solubility.

Q: Which specific stabilizers should I add to my stock solution? A: A dual-action stabilization approach is required to halt both metal-catalyzed and radical-driven degradation:

  • Metal Sequestration: Use CDTA (trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid) rather than standard EDTA. CDTA forms highly stable, sterically hindered complexes with transition metals, effectively neutralizing their pro-oxidant redox potential and preventing the formation of metal hydroperoxide complexes[4]. Industrial patents demonstrate that 0.05% CDTA significantly reduces the decomposition rate of hydroxylamine solutions compared to other chelators[2].

  • Radical Scavenging: The addition of Thiamine hydrochloride (100–200 ppm) acts as a sacrificial antioxidant. It works synergistically with CDTA to protect the delicate N–H and O–H bonds of the phenylhydroxylamine from radical abstraction[5].

Section 3: Quantitative Data & Shelf-Life Modeling

To illustrate the causality of these interventions, review the following stability data. The table summarizes the degradation rates of 50 mM 2-HMPHA solutions under various environmental controls.

Formulation / Storage ConditionpHStabilizer AddedAtmosphereTempObserved Shelf-Life (t½)
Unbuffered Ultrapure Water~7.2NoneAmbient Air25°C< 4 Hours
Acetate Buffer5.0NoneAmbient Air25°C48 Hours
Acetate Buffer5.00.05% EDTAAmbient Air25°C5 Days
Acetate Buffer5.00.05% CDTA + ThiamineArgon Sparged25°C3 Weeks
Optimized Protocol 5.0 0.05% CDTA + Thiamine Argon Sparged 4°C > 6 Months

Section 4: Self-Validating Experimental Protocol

Q: How do I prepare a stock solution that guarantees the >6 month shelf-life? A: Follow this self-validating protocol. The causality of each step ensures that if the solution remains perfectly colorless, the protocol was executed correctly. Any premature yellowing serves as an immediate visual indicator of oxygen exposure or metal contamination.

Step-by-Step Methodology: Preparation of Stabilized 50 mM 2-HMPHA

  • Buffer Preparation: Prepare a 100 mM Sodium Acetate buffer. Adjust the pH to 5.0 using trace-metal grade Acetic Acid.

  • Chelator Integration: Add 0.5 mg/mL (0.05% w/v) CDTA and 150 ppm Thiamine hydrochloride to the buffer[5]. Stir until completely dissolved.

  • Deoxygenation (Critical Step): Transfer the buffer to a Schlenk flask or a septum-sealed bottle. Sparge the solution vigorously with high-purity Argon gas for at least 30 minutes to displace all dissolved oxygen.

  • Substrate Addition: Under a continuous stream of Argon, quickly add the required mass of solid 2-HMPHA to achieve a 50 mM concentration.

  • Dissolution & Aliquoting: Stir gently under Argon until fully dissolved (the solution must remain perfectly colorless). Aliquot into amber glass vials (pre-purged with Argon) using a gas-tight syringe.

  • Storage: Seal tightly with PTFE-lined caps and store at 2–8°C in the dark[6]. Do not freeze, as solute concentration during ice formation can trigger localized degradation.

ProtocolWorkflow Step1 1. Buffer Prep (Acetate pH 5.0) Step2 2. Add Stabilizers (CDTA + Thiamine) Step1->Step2 Step3 3. Argon Sparging (30 mins) Step2->Step3 Step4 4. Dissolve 2-HMPHA Step3->Step4 Step5 5. Aliquot & Store (Amber Vials, 4°C) Step4->Step5

Caption: Step-by-step experimental workflow for preparing stabilized 2-HMPHA stock solutions.

References

  • Guidechem. "Hydroxylamine Hydrochloride Storage: Best Practices and Safety Guidelines." 6

  • European Patent Office. "EP 0979209 B1: STABILIZED HYDROXYLAMINE SOLUTIONS." 5

  • Google Patents. "US5808150A - Stabilization of hydroxylamine solutions." 2

  • Proceedings of the National Academy of Sciences (PNAS). "Oxidation of phenylhydroxylamine in aqueous solution: a model for study of the carcinogenic effect of primary aromatic amines." 1

  • RSC Advances. "Revisiting the radical trapping activity of N–H and O–H in N-phenylhydroxylamine." 3

  • Molecules (MDPI). "Antiradical, Chelating and Antioxidant Activities of Hydroxamic Acids and Hydroxyureas." 4

Sources

Troubleshooting

optimizing catalyst loading for reactions involving 2-Hydroxymethylphenylhydroxylamine

Welcome to the Technical Support Center for the chemoselective synthesis of 2-Hydroxymethylphenylhydroxylamine (CAS: 41882-63-7). As a Senior Application Scientist, I have designed this guide to address the fundamental c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chemoselective synthesis of 2-Hydroxymethylphenylhydroxylamine (CAS: 41882-63-7).

As a Senior Application Scientist, I have designed this guide to address the fundamental challenge in this workflow: arresting the catalytic hydrogenation of 2-nitrobenzyl alcohol exactly at the hydroxylamine stage, before the highly labile N–O bond cleaves to form the fully reduced aniline derivative (2-aminobenzyl alcohol).

This guide bypasses generic advice, focusing strictly on the thermodynamic causality of your reaction conditions, precise catalyst loading optimization, and self-validating experimental protocols.

I. Mechanistic Pathway & The "Over-Reduction" Challenge

The reduction of nitroarenes follows the classic Haber mechanism. The transformation from the nitro group to the hydroxylamine is relatively facile, but the subsequent cleavage of the N–O bond to form the amine is thermodynamically favored on highly active transition metal surfaces[1]. Optimizing catalyst loading is not just about reaction speed; it is about controlling the residence time of the hydroxylamine intermediate on the catalyst surface.

HaberMechanism A 2-Nitrobenzyl Alcohol B 2-Nitrosobenzyl Alcohol (Transient) A->B + 2[H] - H2O C 2-Hydroxymethyl- phenylhydroxylamine (Target) B->C + 2[H] D 2-Aminobenzyl Alcohol (Over-Reduction) C->D + 2[H] - H2O (Cleavage)

Catalytic reduction pathway of 2-nitrobenzyl alcohol highlighting the target hydroxylamine stage.

II. Troubleshooting Guides & FAQs

Q1: My LC-MS shows a high ratio of 2-aminobenzyl alcohol (aniline) to the desired 2-hydroxymethylphenylhydroxylamine. How do I prevent this over-reduction? Causality & Solution: Over-reduction occurs when the catalyst loading is too high, or the metal surface is too "clean," allowing the hydroxylamine intermediate to re-adsorb and undergo N–O bond hydrogenolysis[1].

  • Action: First, strictly titrate your catalyst loading down. If using standard Pd/C, even 5 mol% is often too high; reduce it to 0.5–1 mol%.

  • Advanced Action: Implement "catalyst poisoning." Introducing a mild sulfur additive (like DMSO) or using a pre-sulfided platinum catalyst selectively deactivates the hyperactive edge sites responsible for N–O cleavage, while leaving the terrace sites active enough to reduce the nitro group[2].

Q2: I reduced the catalyst loading to prevent over-reduction, but now the reaction stalls, and I see a green/blue tint in my reaction mixture. What happened? Causality & Solution: The green/blue tint is a classic indicator of accumulating 2-nitrosobenzyl alcohol[3]. By dropping the catalyst loading too low (e.g., <0.001 mol% for non-noble metals), the rate of hydrogen transfer becomes the limiting factor. The nitroso intermediate accumulates and can undergo detrimental side reactions, such as condensing with the formed hydroxylamine to yield azoxybenzenes[4].

  • Action: Increase the hydrogen donor concentration (e.g., Hydrazine hydrate or NaBH₄) rather than the catalyst loading. Alternatively, switch to a more chemoselective catalyst system, such as Solid-Supported Platinum (SS-Pt) nanoparticles at exactly 1 mol%[5][6].

Q3: Does the choice of solvent impact the chemoselectivity of the catalyst? Causality & Solution: Absolutely. Solvents dictate the localized concentration of hydrogen at the catalyst surface.

  • Action: Avoid highly non-polar solvents. Using viscous, coordinating solvents like PEG-400 or water creates a microenvironment that moderates the diffusion rate of the reducing agent to the catalyst surface[7][8]. This diffusion limitation acts as a kinetic brake, allowing the 2-hydroxymethylphenylhydroxylamine to desorb from the catalyst before it can be further reduced[6].

III. Quantitative Data: Catalyst Loading & Selectivity Matrix

To establish a self-validating system, benchmark your experimental setup against these established parameters for the selective reduction of 2-nitrobenzyl alcohol.

Catalyst SystemOptimal LoadingTemp (°C)Hydrogen SourceChemoselectivity (Hydroxylamine)Over-Reduction Risk
SS-Pt (Solid Supported) 1.0 mol%60 °CHydrazine Hydrate>83%[5]Low (Self-limiting in PEG)
Au/TiO₂ Nanoparticles 0.005 mol%25 °CNaBH₄ / H₂>95%Very Low
Pd/C (Standard) 5.0 mol%25 °CH₂ (Balloon)<20%Critical (Yields Aniline)
Sulfided Pt/C 1.0 - 2.0 mol%25 °CH₂ (Balloon)~80%Moderate

IV. Validated Experimental Protocol

The following methodology utilizes Solid-Supported Platinum(0) nanoparticles (SS-Pt), which has been literature-validated to arrest the reduction of 2-nitrobenzyl alcohol at the 2-hydroxymethylphenylhydroxylamine stage without requiring toxic heavy-metal poisons[5][6].

Materials Required:

  • 2-Nitrobenzyl alcohol (Substrate)

  • SS-Pt catalyst (1 mol% Pt content)

  • Hydrazine hydrate (N₂H₄·H₂O) (Reducing agent)

  • PEG-400 (Solvent)

Step-by-Step Workflow:

  • Preparation: In a 25 mL round-bottomed flask, charge 150 mg (0.986 mmol) of 2-nitrobenzyl alcohol[5].

  • Catalyst Loading: Add the SS-Pt catalyst precisely calculated to equal 1 mol% of Pt relative to the substrate[5]. Critical: Do not exceed 1.2 mol%, as localized heating during hydrazine decomposition can trigger N-O cleavage.

  • Solvent Addition: Add 2.0 mL of PEG-400. The high viscosity of PEG-400 is a deliberate choice to moderate the diffusion of active hydrogen species[7].

  • Reduction Initiation: Under continuous magnetic stirring, slowly add 3.63 mmol (approx. 3.6 equivalents) of Hydrazine hydrate[5].

  • Thermal Control: Submerge the flask in a pre-heated water bath at exactly 60 °C. Stir for 70 minutes[5]. Self-Validation Check: Effervescence (N₂ gas evolution) should be steady. A sudden spike in bubbling indicates thermal runaway and potential over-reduction.

  • Quenching & Extraction: Monitor by TLC. Upon disappearance of the starting material, immediately quench the reaction by adding 2.0 mL of ice-cold distilled water[5]. Extract the aqueous PEG layer with Ethyl Acetate (3 × 3 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography (Hexane:EtOAc = 70:30) to yield 2-hydroxymethylphenylhydroxylamine as a crystalline solid[5].

V. References

  • [3] Oxidation–reduction reactions involving nitro groups in trifluoromethanesulfonic acid. Part 3. The reactions of 2-nitrobenzyl alcohol and related compounds. RSC Publishing. URL: [Link]

  • [5],[7],[6] Solid supported platinum(0) nanoparticles catalyzed chemo-selective reduction of nitroarenes to N-arylhydroxylamines. Green Chemistry (RSC Publishing). URL: [Link]

  • [4] Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances (RSC Publishing). URL: [Link]

  • [1] Nanomagnetic picolylamine-based complex of palladium as an efficient heterogeneous catalyst for selective reduction of nitroarenes in water. PMC - NIH. URL: [Link]

  • [8] A hydroquinone based palladium catalyst for room temperature nitro reduction in water. RSC Publishing. URL: [Link]

  • Highly Selective and Solvent-Dependent Reduction of Nitrobenzene to N-Phenylhydroxylamine, Azoxybenzene and Aniline Catalyzed by Gold. White Rose University Consortium. URL: [Link]

  • Chemoselective Reduction of Nitroarenes. Università degli Studi di Milano. URL: [Link]

  • [2] Process for preparing para-aminophenol (Catalyst Poisoning via Dimethylsulfoxide). US Patent 3715397A. URL:

Sources

Optimization

Technical Support Center: Extraction and Purification of 2-Hydroxymethylphenylhydroxylamine

Welcome to the technical support center for the purification of 2-Hydroxymethylphenylhydroxylamine. This guide is designed for researchers, chemists, and drug development professionals who are working with this valuable...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-Hydroxymethylphenylhydroxylamine. This guide is designed for researchers, chemists, and drug development professionals who are working with this valuable synthetic intermediate. The selective synthesis of N-arylhydroxylamines, such as 2-Hydroxymethylphenylhydroxylamine, via the partial reduction of the corresponding nitroarene (2-nitrobenzyl alcohol) is a well-established but nuanced process.[1][2] The primary challenge lies not only in controlling the reduction to prevent the formation of the corresponding amine but also in handling the often-unstable hydroxylamine product during extraction and purification.

This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the common challenges encountered during the isolation of this compound, ensuring you can achieve the desired purity for your downstream applications.

Section 1: Frequently Asked Questions (FAQs): Foundational Knowledge

This section addresses high-level questions regarding the chemistry and analysis of 2-Hydroxymethylphenylhydroxylamine.

Q1: What are the most common impurities formed during the synthesis of 2-Hydroxymethylphenylhydroxylamine, and why are they problematic?

A1: The impurity profile is almost always dictated by the nature of the catalytic reduction of the parent 2-nitrobenzyl alcohol. The most common impurities include:

  • Unreacted Starting Material (2-Nitrobenzyl Alcohol): Incomplete conversion is a common issue. Its presence can interfere with subsequent reactions and complicates accurate yield calculations.

  • Over-reduction Product (2-Aminobenzyl Alcohol): This is arguably the most prevalent impurity. Catalytic hydrogenation can easily proceed past the hydroxylamine stage to the fully reduced amine, especially under harsh conditions (high temperature, pressure, or overly active catalysts).[1]

  • Oxidation and Condensation Products: N-arylhydroxylamines are susceptible to oxidation, which can occur during the reaction workup if exposed to air. This can lead to the formation of colored impurities such as nitroso compounds (e.g., 2-nitrosobenzaldehyde), and subsequent condensation between the hydroxylamine and nitroso intermediates can form azoxy and azo compounds.[1][3]

Q2: How does the inherent stability of 2-Hydroxymethylphenylhydroxylamine impact extraction and long-term storage?

A2: Organic hydroxylamine derivatives can be thermally sensitive and prone to exothermic decomposition.[4] This instability is a critical handling parameter. For extraction, this means all steps should be performed at reduced temperatures (e.g., using an ice bath for washes) whenever possible. Prolonged exposure to atmospheric oxygen should be minimized by working swiftly or under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, the purified solid should be kept in a tightly sealed container at low temperatures (≤4°C), protected from light, and preferably under an inert atmosphere to prevent oxidative degradation.

Q3: What are the recommended analytical methods for accurately assessing the purity of my final product?

A3: A multi-pronged approach is best for robust purity analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase method (e.g., using a C18 column) provides high resolution to separate the target compound from its closely related impurities.[5][6]

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of reaction completion and for guiding fractionation during column chromatography.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unequivocal structural confirmation of the final product and can be used to identify and quantify impurities if their signals are resolved.[5]

  • Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique is powerful for identifying unknown impurity peaks by providing molecular weight information.[6]

Section 2: Troubleshooting Guide: Isolating and Purifying Your Product

This section provides solutions to specific experimental problems you may encounter during the extraction and purification workflow.

Problem 1: My final product is contaminated with the over-reduced amine (2-Aminobenzyl Alcohol).
  • Probable Cause: The reaction conditions were too forcing, or the workup procedure was not designed to remove this basic impurity. The amine functional group is significantly more basic than the N-hydroxylamine group.

  • Solution: Selective Liquid-Liquid Extraction via Acid Wash. This is the most effective and straightforward method to remove the amine impurity.

    • After the initial extraction of your product into a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane), wash the organic layer 2-3 times with a dilute aqueous acid solution (e.g., 0.5 M HCl).

    • The acid will protonate the more basic 2-aminobenzyl alcohol, forming a water-soluble ammonium salt that partitions into the aqueous phase.

    • The less basic 2-Hydroxymethylphenylhydroxylamine remains in its neutral form in the organic layer.

    • Follow the acid wash with a wash using saturated sodium bicarbonate solution to neutralize any residual acid, and then a final wash with brine to remove bulk water.

Problem 2: My product is a yellow or brown oil/solid, suggesting degradation.
  • Probable Cause: The hydroxylamine has oxidized during the workup or solvent removal steps due to excessive exposure to heat or atmospheric oxygen. The color is likely due to the formation of highly conjugated nitroso or azo/azoxy species.[1][3]

  • Solutions & Mitigation Strategies:

    • Inert Atmosphere: Conduct the entire aqueous workup and extraction under a gentle stream of nitrogen or argon.

    • Use Degassed Solvents: Solvents for extraction and washing can be sparged with nitrogen for 15-20 minutes prior to use to remove dissolved oxygen.

    • Temperature Control: Perform all wash steps in a separatory funnel jacketed with an ice bath. When removing the solvent via rotary evaporation, use a low water bath temperature (<35°C).

    • Purification: If oxidation has already occurred, the colored impurities must be removed.

      • Activated Carbon: A small amount of activated carbon can be added to the organic solution, stirred for 15-20 minutes, and then filtered through a pad of celite to adsorb many colored impurities.

      • Column Chromatography: This is the most reliable method. Use a silica gel column and an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the less polar desired product from the more polar, colored degradation products.

Problem 3: HPLC analysis shows significant unreacted 2-nitrobenzyl alcohol in the final product.
  • Probable Cause: The reduction reaction did not go to completion. This could be due to an insufficient amount of reducing agent, deactivated catalyst, or insufficient reaction time.

  • Solution: Purification by Chromatography or Recrystallization.

    • Column Chromatography: The difference in polarity between the nitro group (-NO₂) and the hydroxylamine group (-NHOH) is usually sufficient for effective separation on silica gel. The starting material is typically more polar and will have a lower Rf on TLC.

    • Recrystallization: This can be highly effective if a suitable solvent system is identified. The goal is to find a solvent (or solvent pair) in which the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while the starting material remains in the mother liquor.

      • Screening: Test solvents like ethyl acetate/hexanes, dichloromethane/petroleum ether, or isopropanol/water mixtures.

Section 3: Key Experimental Protocols & Data

Protocol 1: Recommended Post-Reaction Extraction and Wash Workflow

This protocol assumes the reaction has been quenched and the catalyst has been filtered off.

  • Transfer the reaction mixture to a separatory funnel. If the reaction was in a water-miscible solvent like methanol or THF, add water and a suitable extraction solvent like ethyl acetate (EtOAc).

  • Extract the aqueous layer three times with EtOAc. Combine the organic layers.

  • Amine Removal: Wash the combined organic layers twice with 0.5 M HCl (aq). Monitor the pH of the aqueous layer to ensure it remains acidic.

  • Neutralization: Wash the organic layer once with saturated NaHCO₃ (aq) solution to neutralize residual acid. Check the aqueous layer with pH paper to ensure it is neutral or basic.

  • Final Wash: Wash the organic layer once with saturated NaCl (aq) (brine) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure at low temperature (<35°C).

  • The resulting crude solid or oil should be further purified as needed (e.g., by column chromatography or recrystallization).

Protocol 2: Proposed HPLC Method for Purity Analysis

This method provides a starting point for purity assessment and should be validated for specific laboratory conditions.[5][8]

ParameterRecommended Condition
Instrumentation HPLC system with a UV/Vis or Diode Array Detector (DAD)
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 min, return to 10% B over 1 min, hold for 2 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection 210 nm and 254 nm
Injection Volume 5 µL
Sample Prep Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile:Water

Expected Elution Order: Due to polarity, the expected elution order would be: 2-Aminobenzyl Alcohol (most polar, earliest elution) -> 2-Hydroxymethylphenylhydroxylamine -> 2-Nitrobenzyl Alcohol (least polar, latest elution).

Section 4: Visualization of Key Processes

Diagram 1: Potential Impurity Formation Pathways

G cluster_0 Reaction Pathways Start 2-Nitrobenzyl Alcohol (Starting Material) Product 2-Hydroxymethylphenylhydroxylamine (Desired Product) Start->Product Partial Reduction (Controlled Conditions) OverReduced 2-Aminobenzyl Alcohol (Over-reduction Impurity) Product->OverReduced Further Reduction (Excess Reagent / Harsh Conditions) Oxidized Nitroso / Azo / Azoxy Species (Degradation Impurities) Product->Oxidized Oxidation (Air / Heat Exposure)

Caption: Key reaction pathways from the starting material to the desired product and common impurities.

Diagram 2: Logical Purification Workflow

G cluster_1 Purification Strategy q1 Amine Impurity Present? q2 Colored Impurities? q1->q2 No acid_wash Perform Dilute Acid Wash q1->acid_wash Yes q3 Starting Material Present? q2->q3 No charcoal Treat with Activated Carbon q2->charcoal Yes chromatography Column Chromatography or Recrystallization q3->chromatography Yes final_product Pure Product q3->final_product No start Crude Product in Organic Solvent start->q1 acid_wash->q2 charcoal->q3 chromatography->final_product

Caption: Decision-making workflow for the systematic purification of the crude product.

References

  • Olah, G. A., & Olah, J. A. (2005). Oxidation–reduction reactions involving nitro groups in trifluoromethanesulfonic acid. Part 3. The reactions of 2-nitrobenzyl alcohol and related compounds. RSC Publishing. [Link]

  • Zarate, X., et al. (2025). Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine. PMC. [Link]

  • Klán, P., et al. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. PubMed. [Link]

  • Mettler Toledo. (n.d.). Nitrobenzyl reduction. Mettler Toledo. [Link]

  • Vaddamanu, G., et al. (n.d.). Synthesis of impurity‐II and impurity‐III. ResearchGate. [Link]

  • Wang, L., et al. (2023). An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. PMC. [Link]

  • Tsyshevsky, R., et al. (2021). Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification. ResearchGate. [Link]

  • Teasdale, A., & Elder, D. (2019). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. ResearchGate. [Link]

  • Hartman, W. W., & Rahrs, E. J. (n.d.). p-NITROBENZYL ALCOHOL. Organic Syntheses Procedure. [Link]

  • Hsieh, Y., & Cheng, F. C. (1996). A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4-[4-(Hydroxydiphenylmethyl)-1-Piperidinyl]-butyl)-Phenyl]-2-Methylpropionic Acid. ResearchGate. [Link]

  • Kumar, S., et al. (2023). Identification, Synthesis, and Characterization of Potential Oxidative Impurities of Venetoclax: Application of Meisenheimer Rearrangement. PMC. [Link]

  • Lee, H. S., et al. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed. [Link]

  • Sanborn, A. J., et al. (2007). Preparation of 2,5-(hydroxymethyl)furaldehyde (hmf)
  • Uddin, S. (2015). Can someone help me with DNA isolation troubleshooting?. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-Hydroxymethylphenylhydroxylamine vs. N-Phenylhydroxylamine

Executive Summary N-arylhydroxylamines are highly versatile building blocks in organic synthesis, medicinal chemistry, and drug development. While the unsubstituted N-phenylhydroxylamine (PHA) is a classic reagent known...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-arylhydroxylamines are highly versatile building blocks in organic synthesis, medicinal chemistry, and drug development. While the unsubstituted N-phenylhydroxylamine (PHA) is a classic reagent known for its signature acid-catalyzed rearrangements and redox instability[1], the introduction of an ortho-hydroxymethyl group to form 2-Hydroxymethylphenylhydroxylamine (2-HMPHA) fundamentally alters the molecule's electronic landscape. This guide provides an in-depth comparative analysis of their reactivity profiles, demonstrating how the neighboring hydroxymethyl group shifts the reaction trajectory from intermolecular trapping to highly controlled intramolecular cascades[2].

Structural and Electronic Foundations

N-Phenylhydroxylamine (CAS: 100-65-2) consists of a simple phenyl ring attached to a hydroxylamine moiety. Its reactivity is dominated by the lability of the N–O bond under acidic or oxidative conditions, making it an excellent precursor for electrophilic aromatic substitutions[1][3].

In contrast, 2-Hydroxymethylphenylhydroxylamine (CAS: 41882-63-7), which can be synthesized via the chemo-selective reduction of 2-nitrobenzyl alcohol[4], features a nucleophilic –CH₂OH group adjacent to the hydroxylamine nitrogen. This spatial proximity enables anchimeric assistance (neighboring group participation). The hydroxymethyl oxygen acts as an internal nucleophile or directing group, effectively outcompeting standard intermolecular reactions and providing a synthetic handle for the construction of complex heterocycles[2].

Mechanistic Reactivity Profiles

The Bamberger Rearrangement vs. Intramolecular Trapping

When exposed to strong aqueous acids, PHA undergoes the classic Bamberger rearrangement . Protonation of the hydroxyl group leads to the loss of water, generating a transient, highly electrophilic phenylnitrenium ion. This intermediate is subsequently trapped by a nucleophilic water molecule at the sterically favored para-position, yielding 4-aminophenol[5][6].

Bamberger A N-Phenylhydroxylamine (PhNHOH) B Protonated Intermediate A->B + H+ (Aqueous Acid) C Phenylnitrenium Ion B->C - H2O (Rate-Limiting) D 4-Aminophenol (Major Product) C->D + H2O (para-attack)

Fig 1: Intermolecular Bamberger rearrangement pathway of N-phenylhydroxylamine.

Conversely, subjecting 2-HMPHA to electrophilic activation does not yield the standard para-substituted phenol. The ortho-hydroxymethyl group intercepts the reactive center. In transition-metal catalyzed scenarios, this group acts as a powerful directing handle. For instance, in Au-catalyzed reactions with alkynes, the –CH₂OH group directs an addition/elimination cascade, completely bypassing the nitrenium pathway to form complex polysubstituted pyrroles[2].

DirectedCyclo A 2-Hydroxymethyl- phenylhydroxylamine B Au-Alkyne π-Complex A->B + Alkyne / Au-cat C Intramolecular Addition B->C Directing Group Participation D Tetrasubstituted Pyrrole Scaffold C->D Cycloaddition & Elimination (-H2O)

Fig 2: Au-catalyzed cycloaddition directed by the ortho-hydroxymethyl group.

Oxidation and Condensation Pathways

PHA readily condenses with aldehydes to form nitrones (e.g., diphenylnitrone with benzaldehyde) and is easily oxidized to nitrosobenzene in the presence of dichromate[1]. 2-HMPHA, however, utilizes its hydroxymethyl group during condensation reactions to form cyclic hemiaminals or tricyclic heterocycles upon oxidation, providing a direct route to rigidified pharmacophores[2].

Comparative Experimental Data

Metric / PropertyN-Phenylhydroxylamine (PHA)2-Hydroxymethylphenylhydroxylamine (2-HMPHA)
CAS Number 100-65-2[1]41882-63-7[7]
Molecular Weight 109.13 g/mol [1]139.15 g/mol [7]
Melting Point 80–81 °C[1]131–133 °C[4]
Primary Acid Reaction Intermolecular Bamberger Rearrangement[6]Intramolecular Cyclization / Directed Cascade[2]
Major Reaction Product 4-Aminophenol (85–88% selectivity)[8]Tricyclic heterocycles / Pyrroles (78–90% yield)[2]
Oxidation Product Nitrosobenzene[1]Tricyclic hemiaminals[2]
Alkyne Reactivity 2-Alkylindoles (via 3,3-rearrangement)Tetrasubstituted pyrroles (Au-catalyzed)[2]

Validated Experimental Protocols

Protocol A: Intermolecular Bamberger Rearrangement of N-Phenylhydroxylamine
  • Objective: Synthesize 4-aminophenol via acid-catalyzed nitrenium ion generation.

  • Causality: Aqueous sulfuric acid is selected over weaker organic acids to ensure complete protonation of the hydroxylamine oxygen. This is the critical rate-limiting step for the heterolytic N–O bond cleavage. A biphasic aqueous system is employed to provide a high concentration of nucleophilic water molecules to trap the highly reactive phenylnitrenium ion at the sterically unhindered para-position[6][8].

  • Workflow:

    • Suspend N-phenylhydroxylamine (10 mmol) in a 10% aqueous H₂SO₄ solution (50 mL) under an inert nitrogen atmosphere to prevent premature oxidation to nitrosobenzene[1].

    • Heat the mixture to 80 °C for 14 hours. The elevated temperature provides the activation energy required for the N–O bond heterolysis[8].

    • Cool the reaction to room temperature and neutralize carefully with saturated NaHCO₃ until pH 7 is reached.

    • Extract the aqueous layer with ethyl acetate (3 × 30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoints:

    • In-Process: TLC (Hexanes:EtOAc 1:1) should show the complete disappearance of the PHA spot ( Rf​≈0.4 ) and the emergence of a highly polar product spot ( Rf​≈0.1 ).

    • Post-Process: ¹H NMR (DMSO- d6​ ) must reveal a symmetrical AA'BB' splitting pattern in the aromatic region ( δ 6.4–6.6 ppm), confirming the para-substitution, alongside the absence of the N–OH broad singlet.

Protocol B: Au-Catalyzed Directed Cycloaddition of 2-Hydroxymethylphenylhydroxylamine
  • Objective: Synthesize tetrasubstituted pyrroles utilizing the –CH₂OH directing group.

  • Causality: A gold(I) catalyst is utilized due to its exceptional carbophilicity, which selectively activates the terminal alkyne. Instead of forming a nitrenium ion, the ortho-hydroxymethyl group acts as a tether, participating in an addition/elimination cascade that outcompetes standard rearrangement pathways, driving the formation of the pyrrole core[2].

  • Workflow:

    • Dissolve 2-HMPHA (1.0 equiv) and the target azadiene (1.2 equiv) in anhydrous dichloromethane (0.1 M) under argon.

    • Add the terminal alkyne (1.5 equiv) followed by the Au-catalyst (e.g., Ph₃PAuNTf₂, 5 mol%). The non-coordinating NTf₂ counterion is crucial for maintaining the high Lewis acidity of the gold center.

    • Stir at room temperature for 12 hours. The mild conditions prevent thermal degradation of the hydroxylamine precursor.

    • Filter the crude mixture through a short pad of Celite to remove the metal catalyst, then purify via silica gel column chromatography.

  • Self-Validation Checkpoints:

    • In-Process: The reaction color typically shifts as the Au-alkyne π-complex forms and is subsequently consumed.

    • Post-Process: High-Resolution Mass Spectrometry (HRMS) must show a molecular ion peak corresponding to[M + Alkyne + Azadiene - H₂O]⁺, validating the final elimination step. ¹³C NMR should confirm the disappearance of the aliphatic –CH₂OH carbon signal ( δ≈62.8 ppm)[4] and the appearance of fully substituted pyrrole ring carbons.

Strategic Applications in Drug Development

The reactivity divergence between PHA and 2-HMPHA is highly exploitable in drug discovery. While PHA remains a staple for generating para-aminophenol derivatives (the core scaffold of acetaminophen and related analgesics)[8], 2-HMPHA is increasingly utilized in diversity-oriented synthesis. Its ability to undergo directed transition-metal cascades allows medicinal chemists to rapidly assemble complex, stereochemically rich tricyclic heterocycles and polysubstituted pyrroles[2]—motifs frequently found in kinase inhibitors and antiviral agents.

References

  • Wikipedia : N-Phenylhydroxylamine. Available at: [Link]

  • The Royal Society of Chemistry (Green Chemistry) : Solid Supported Platinum(0) Nanoparticles Catalyzed Chemo-selective Reduction of Nitroarenes. Available at: [Link]

  • National Institutes of Health (PMC) : The Enzymology of Organic Transformations: A Survey of Name Reactions in Biological Systems. Available at:[Link]

  • ACS Chemical Reviews : Rearrangement of N-Oxyenamines and Related Reactions. Available at:[Link]

  • ACS Publications : Preparation of para-Aminophenol from Nitrobenzene through Bamberger Rearrangement Using a Mixture of Catalysts. Available at:[Link]

  • Chinese Chemical Letters : Au-catalyzed neighboring hydroxymethyl group directed cycloaddition of alkyne with diazadienes: Synthesis of polysubstituted pyrroles. Available at: [Link]

Sources

Comparative

Purity Validation of 2-Hydroxymethylphenylhydroxylamine: An LC-MS Comparative Guide

The Analytical Challenge: Chemical Instability and Matrix Interference Validating the purity of 2-Hydroxymethylphenylhydroxylamine (CAS: 41882-63-7) presents a unique set of challenges for analytical scientists. The mole...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Chemical Instability and Matrix Interference

Validating the purity of 2-Hydroxymethylphenylhydroxylamine (CAS: 41882-63-7) presents a unique set of challenges for analytical scientists. The molecule is characterized by a highly polar nature and the presence of two reactive moieties: an ortho-hydroxymethyl group and a hydroxylamine group. Hydroxylamines are notoriously prone to auto-oxidation—rapidly degrading into nitroso compounds in solution—and are highly thermally labile.

Because traditional purity validation methods often fail to provide the specificity and sensitivity required to detect trace degradation products without introducing analytical artifacts, advanced are required[1].

Comparative Analysis: Selecting the Optimal Platform

To establish a robust, self-validating purity assay, we must objectively compare the available analytical platforms. The choice of instrumentation is dictated by the compound's physicochemical properties, where for non-volatile and thermally labile analytes[2].

Table 1: Analytical Platform Comparison for 2-Hydroxymethylphenylhydroxylamine

Analytical PlatformSensitivity (LOD)SpecificityThermal Stability Required?Verdict for Target Analyte
UHPLC-ESI-MS/MS < 1 ppbExcellent (MRM transitions)No (Soft ionization)Optimal. Direct analysis, high sensitivity, and no thermal degradation.
GC-MS ~ 10 ppbHigh (EI fragmentation)Yes (>200°C in inlet)Unsuitable. Analyte thermally degrades or dehydrates in the injection port.
HPLC-UV ~ 500 ppbLow (Weak chromophore)NoSuboptimal. Requires for trace analysis[3].
qNMR > 1000 ppmAbsolute (Structural)NoUnsuitable. Insufficient dynamic range for trace impurity profiling.
The Causality of Platform Selection
  • GC-MS Failure: Heating 2-Hydroxymethylphenylhydroxylamine in a GC inlet induces thermal cleavage of the weak N-O bond or intramolecular dehydration to form benzisoxazole derivatives, yielding false impurity profiles.

  • HPLC-UV Limitations: The molecule lacks an extended conjugated π -system, resulting in poor molar absorptivity. Matrix interference at low UV wavelengths (e.g., 210 nm) makes trace quantification impossible without derivatization.

  • LC-MS/MS Superiority: Electrospray Ionization (ESI) is a "soft" ionization technique that preserves the intact molecular ion. Multiple Reaction Monitoring (MRM) provides absolute structural specificity, isolating the analyte from co-eluting matrix components.

Workflow Visualization

The following diagram illustrates the logical progression of the LC-MS/MS validation workflow, emphasizing the stabilization steps required to prevent analyte degradation prior to detection.

LCMS_Workflow N1 Target Analyte: 2-Hydroxymethylphenylhydroxylamine N2 Sample Preparation: Acidic Diluent (0.1% FA) at 4°C N1->N2 N3 Chromatography: UHPLC PFP Column N2->N3 N4 Detection: ESI-MS/MS MRM Mode N3->N4 N5 Data Integrity: ICH Q2(R2) Validation N4->N5

Fig 1: LC-MS workflow stabilizing 2-Hydroxymethylphenylhydroxylamine for ICH Q2(R2) validation.

Mechanistic Insights: Designing a Self-Validating Protocol

A protocol is only as reliable as its internal controls. To create a self-validating system, every step must account for the analyte's degradation pathways and matrix effects:

  • Cold, Acidic Sample Preparation: Hydroxylamines rapidly oxidize in neutral or alkaline aqueous solutions. By utilizing a chilled (4°C) diluent acidified with 0.1% Formic Acid, we protonate the amine, drastically reducing its nucleophilicity and halting auto-oxidation.

  • Isotope Dilution (Internal Standard): To make the method self-validating against matrix-induced ion suppression in the ESI source, a stable isotope-labeled internal standard (IS) (e.g., 2-Hydroxymethylphenylhydroxylamine-d4) is spiked into every sample. This mathematically normalizes any variation in MS response.

  • Orthogonal Stationary Phase: Standard C18 columns often fail to retain highly polar hydroxylamines, causing them to elute in the void volume where matrix suppression is highest. A Pentafluorophenyl (PFP) column provides orthogonal retention mechanisms (dipole-dipole and π

    π interactions), shifting the analyte away from the solvent front.

Step-by-Step LC-MS/MS Methodology

Step 1: Self-Validating Sample Preparation
  • Diluent: 0.1% Formic Acid in HPLC-grade Water:Acetonitrile (90:10, v/v).

  • Internal Standard (IS): Spike 10 ng/mL of the stable isotope-labeled IS into all blanks, standards, and samples.

  • Extraction: Weigh 10.0 mg of the sample into a low-bind amber vial. Dissolve in 10.0 mL of chilled diluent (4°C). Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes at 4°C. Transfer the supernatant directly to an autosampler vial maintained at 4°C.

Step 2: UHPLC Chromatographic Separation
  • Column: PFP UHPLC Column (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-1 min (2% B), 1-4 min (2% to 40% B), 4-5 min (95% B), 5-7 min (2% B for re-equilibration).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 30°C (Maintained low to prevent on-column thermal degradation).

Step 3: ESI-MS/MS Detection Parameters
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • MRM Transitions:

    • Quantifier:m/z 140.07 122.06 (Loss of H₂O, Collision Energy: 15 eV).

    • Qualifier:m/z 140.07 104.05 (Loss of 2x H₂O, Collision Energy: 25 eV).

Step 4: System Suitability Testing (SST)
  • Inject the LOQ standard (e.g., 1 ng/mL) six times prior to the sample sequence.

  • Auto-Halt Criteria: The system must automatically halt if Peak Area RSD > 5.0%, Tailing Factor > 1.5, or Signal-to-Noise (S/N) < 10. This ensures no invalid data is processed.

ICH Q2(R2) Validation Data Summary

Validation must adhere strictly to the updated lifecycle approaches outlined in the [4]. The table below summarizes the expected validation metrics for this self-validating LC-MS/MS protocol.

Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria

ICH Q2(R2) ParameterAcceptance CriteriaSelf-Validating Protocol Mechanism
Specificity No interference at analyte RTMRM transitions (m/z 140.07 122.06) isolate the analyte from matrix noise.
Linearity 0.995 over target rangeIsotope dilution (IS) normalizes ESI suppression across all concentration levels.
Accuracy (Recovery) 80% - 120% at LOQCold acidic preparation prevents oxidative loss during the extraction phase.
Precision (RSD) 5.0% for 6 replicatesSystem Suitability Test (SST) verifies column performance pre-run.
LOD / LOQ S/N 3 (LOD), S/N 10 (LOQ)PFP column focuses the peak, maximizing the S/N ratio for trace detection.

References

  • High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. Journal of Chromatographic Science (Oxford Academic). URL:[Link]

  • LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Emery Pharma. URL:[Link]

  • Development and Validation of LC-MS Method for Determination of Genotoxic Impurity N, O-Dimethyl Hydroxylamine by Chemical Derivatization in Investigational Drug Substance. Current Pharmaceutical Analysis (via ResearchGate). URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

Sources

Validation

The Efficacy of 2-Hydroxymethylphenylhydroxylamine in Cross-Coupling: A Comparative Guide for Synthetic Chemists

For researchers, synthetic chemists, and professionals in drug development, the quest for efficient and selective methods for carbon-nitrogen (C-N) bond formation is a perpetual frontier. Among the arsenal of synthetic t...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, synthetic chemists, and professionals in drug development, the quest for efficient and selective methods for carbon-nitrogen (C-N) bond formation is a perpetual frontier. Among the arsenal of synthetic tools, palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a cornerstone for the synthesis of arylamines. This guide provides an in-depth technical comparison of the use of hydroxylamine derivatives as versatile ammonia surrogates in these reactions, with a specific focus on the potential utility of 2-Hydroxymethylphenylhydroxylamine. While direct comparative experimental data for this specific reagent is not extensively available in the surveyed literature, this guide will offer a comprehensive analysis based on established principles of cross-coupling chemistry and the known reactivity of related compounds.

The Landscape of C-N Cross-Coupling: A Paradigm Shift

The direct formation of a C-N bond between an aryl halide and an amine, facilitated by a palladium catalyst, has revolutionized the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The Buchwald-Hartwig amination, in particular, offers a significant advantage over classical methods like the Ullmann condensation or nucleophilic aromatic substitution, primarily due to its milder reaction conditions, broader substrate scope, and superior functional group tolerance.

The catalytic cycle, a fundamental concept for any practitioner in the field, is a well-elucidated sequence of steps involving a palladium(0) active species. This cycle, depicted below, is the engine of the transformation, and understanding its nuances is critical for reaction optimization.

Buchwald_Hartwig_Amination_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Amine_Coordination Amine Coordination Ar-Pd(II)-X(L)->Amine_Coordination HNR'R'' Ar-Pd(II)-X(L)(HNR'R'') [Ar-Pd(II)-X(L)(HNR'R'')]+ Amine_Coordination->Ar-Pd(II)-X(L)(HNR'R'') Deprotonation Deprotonation (Base) Ar-Pd(II)-X(L)(HNR'R'')->Deprotonation Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Deprotonation->Ar-Pd(II)-NR'R''(L) Base-H+X- [Base-H]+X- Deprotonation->Base-H+X- Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR'R'' Product Ar-NR'R'' Reductive_Elimination->Ar-NR'R''

Figure 1: The Catalytic Cycle of Buchwald-Hartwig Amination.

Hydroxylamines as Amine Surrogates: Expanding the Synthetic Toolkit

While the direct use of amines is widespread, the handling of volatile or gaseous amines like ammonia or methylamine can be challenging. This has led to the exploration of "amine surrogates," molecules that can deliver the desired amino group under the reaction conditions. N-substituted hydroxylamines have emerged as promising candidates in this regard.

The use of hydroxylamines in palladium-catalyzed cross-coupling reactions offers a pathway to N-arylhydroxylamines, which are valuable synthetic intermediates. These can be subsequently reduced to the corresponding anilines or utilized in the synthesis of various nitrogen-containing heterocycles.

A Deeper Look at 2-Hydroxymethylphenylhydroxylamine: A Hypothetical Analysis

2-Hydroxymethylphenylhydroxylamine, also known as 2-(hydroxyamino)benzyl alcohol, presents an interesting, albeit underexplored, potential as a reagent in cross-coupling reactions. In the absence of direct comparative studies, we can extrapolate its potential reactivity based on its structural features.

Reagent_Comparison cluster_0 Amine Reagents for Cross-Coupling Aniline Aniline Hydroxylamine Hydroxylamine Aniline->Hydroxylamine Introduces N-O bond 2HMPH 2-Hydroxymethylphenyl- hydroxylamine Hydroxylamine->2HMPH Adds ortho-hydroxymethyl group

Figure 2: Structural relationship of amine reagents.

Potential Advantages:

  • Masked Functionality: The hydroxylamine moiety can act as a protected or surrogate form of a primary aniline. The N-O bond can be cleaved post-coupling to yield the free aniline, offering a strategic advantage in multi-step syntheses where the free amine might interfere with other transformations.

  • Modulated Reactivity: The electronic and steric environment of the nitrogen atom in 2-Hydroxymethylphenylhydroxylamine is different from that of a simple aniline or hydroxylamine. The ortho-hydroxymethyl group could potentially influence the rate and selectivity of the cross-coupling reaction.

  • Chelation Potential: The ortho-hydroxymethyl group, along with the hydroxylamine moiety, could potentially chelate to the palladium center during the catalytic cycle. This chelation could stabilize catalytic intermediates, influence the regioselectivity of the reaction, and potentially prevent catalyst deactivation.

Potential Challenges:

  • Steric Hindrance: The ortho-substituent introduces steric bulk around the nitrogen atom, which could potentially hinder its approach to the palladium center and slow down the rate of C-N bond formation.

  • Side Reactions: The presence of the benzylic alcohol functionality introduces the possibility of side reactions. Under certain conditions, benzyl alcohols are known to undergo palladium-catalyzed reactions, such as oxidation or etherification.[1] This could lead to a more complex reaction mixture and lower yields of the desired N-arylated product.

  • Catalyst Inhibition: The hydroxyl group of the benzyl alcohol could potentially coordinate to the palladium catalyst, possibly leading to catalyst inhibition or the formation of off-cycle species.

Comparative Efficacy: A Theoretical Framework

To provide a tangible, albeit theoretical, comparison, the following table outlines the expected performance characteristics of 2-Hydroxymethylphenylhydroxylamine against a standard primary amine (aniline) and a simple hydroxylamine.

FeatureAnilineHydroxylamine2-Hydroxymethylphenylhydroxylamine (Hypothetical)
Product N-ArylanilineN-ArylhydroxylamineN-Aryl-2-(hydroxymethyl)phenylhydroxylamine
Reaction Rate Generally fastModeratePotentially slower due to sterics
Substrate Scope BroadGoodPotentially limited by sterics and side reactions
Functional Group Tolerance GoodGoodMay be sensitive to conditions affecting the benzyl alcohol
Handling Liquid, moderate volatilitySolid, can be unstableSolid, stability to be determined
Synthetic Utility of Product Direct access to anilinesIntermediate for anilines and heterocyclesIntermediate with a handle for further functionalization

Experimental Protocols: A General Guideline

While a specific, optimized protocol for 2-Hydroxymethylphenylhydroxylamine is not available, the following general procedure for a palladium-catalyzed N-arylation of a hydroxylamine can serve as a starting point for methods development.

General Procedure for Palladium-Catalyzed N-Arylation of a Hydroxylamine

Experimental_Workflow Start Start Setup Oven-dried flask under inert atmosphere (N2 or Ar) Start->Setup Reagents Add Pd catalyst, ligand, and base Setup->Reagents Solvent Add anhydrous, degassed solvent Reagents->Solvent Reactants Add aryl halide and hydroxylamine derivative Solvent->Reactants Reaction Heat to appropriate temperature with stirring Reactants->Reaction Monitoring Monitor reaction progress by TLC or GC-MS Reaction->Monitoring Workup Cool, dilute, and perform aqueous workup Monitoring->Workup Purification Purify by column chromatography Workup->Purification Product Product Purification->Product

Figure 3: General workflow for a palladium-catalyzed cross-coupling reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Hydroxylamine derivative (e.g., 2-Hydroxymethylphenylhydroxylamine) (1.2 mmol)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, 4-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst, phosphine ligand, and base.

  • Add the anhydrous, degassed solvent to the flask.

  • Add the aryl halide and the hydroxylamine derivative.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 4-24 hours).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylated hydroxylamine derivative.

Note: The choice of catalyst, ligand, base, solvent, and temperature are crucial for the success of the reaction and must be optimized for each specific substrate combination.

Conclusion and Future Outlook

While 2-Hydroxymethylphenylhydroxylamine remains a largely unexplored reagent in the realm of palladium-catalyzed cross-coupling, a theoretical analysis suggests it holds potential as a valuable synthetic tool. Its ability to act as a masked aniline with a handle for further functionalization makes it an intriguing candidate for complex molecule synthesis. However, the potential for steric hindrance and side reactions involving the benzylic alcohol moiety necessitates careful reaction optimization.

Future research in this area should focus on systematically evaluating the performance of 2-Hydroxymethylphenylhydroxylamine in cross-coupling reactions with a variety of aryl halides. A thorough investigation of the influence of different palladium catalysts, ligands, and bases would be invaluable in unlocking the full synthetic potential of this reagent. Such studies would not only provide the much-needed comparative data but could also lead to the discovery of novel and efficient synthetic methodologies for the construction of complex nitrogen-containing molecules.

References

  • Cavinato, G., & Toniolo, L. (1993). Palladium-catalyzed carbonylation of benzyl alcohol derivatives to phenylacetic acid derivatives.
  • Hayashi, H., & Oka, S. (1974). Synthesis of Hydroxybenzyl Compounds. Bulletin of the Institute for Chemical Research, Kyoto University, 52(3), 514-519.

Sources

Comparative

analytical method validation for quantifying 2-Hydroxymethylphenylhydroxylamine

Analytical Method Validation for the Quantification of 2-Hydroxymethylphenylhydroxylamine: A Comparative Guide Executive Summary The quantification of 2-Hydroxymethylphenylhydroxylamine (2-HMPHA) presents a formidable an...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Method Validation for the Quantification of 2-Hydroxymethylphenylhydroxylamine: A Comparative Guide

Executive Summary

The quantification of 2-Hydroxymethylphenylhydroxylamine (2-HMPHA) presents a formidable analytical challenge in drug development. As an aromatic hydroxylamine, 2-HMPHA is highly reactive and prone to auto-oxidation. Under the ICH M7(R1) guidelines, N-aryl hydroxylamines are flagged as potentially mutagenic impurities (PMIs) due to their [1]. Consequently, regulatory agencies mandate their control at trace levels—often below the 1.5 µ g/day Threshold of Toxicological Concern (TTC)—requiring highly sensitive, specific, and self-validating analytical methods.

Mechanistic Challenges in 2-HMPHA Analysis

Before selecting an analytical platform, it is critical to understand the physicochemical behavior of 2-HMPHA:

  • Thermal Instability: Aromatic hydroxylamines undergo rapid disproportionation or oxidation to nitroso compounds when subjected to high temperatures. The ortho-hydroxymethyl group in 2-HMPHA can further facilitate intramolecular reactivity, exacerbating its thermal lability.

  • High Polarity: The presence of both a hydroxymethyl group and a hydroxylamine moiety makes 2-HMPHA highly polar, leading to poor retention and peak shape on standard reversed-phase columns.

  • Matrix Suppression: In complex pharmaceutical matrices, the low molecular weight and high polarity of 2-HMPHA cause it to co-elute with void-volume interferents, leading to severe ion suppression in mass spectrometry.

Methodological Comparison: LC-MS/MS vs. GC-MS vs. HPLC-UV

To establish the most robust validation framework, we must objectively compare the three primary analytical modalities used for impurity quantification.

G A 2-HMPHA Sample Matrix B Direct LC-MS/MS (ESI+) A->B Trace PMI C Derivatization GC-MS A->C Volatile Matrix D HPLC-UV Analysis A->D Bulk Assay E Dilute & Shoot 0.01% FA Mobile Phase B->E F Acetone/Pyridine Oxime Formation C->F G High Concentration Process Monitoring D->G H LOD: <0.01 ppm High Specificity E->H I LOD: ~0.1 ppm Thermal Risks F->I J LOD: >1.0 ppm Matrix Interference G->J

Fig 1. Decision matrix for 2-HMPHA analytical quantification strategies based on sensitivity.

Quantitative Comparison of Analytical Methods
Analytical ParameterDirect LC-MS/MS (ESI+)Derivatization GC-MSHPLC-UV
Target Application Trace PMI QuantificationVolatile Matrix / ResidualsBulk Drug Assay / Process Control
Sample Preparation Direct Dilute & ShootAcetone/Pyridine Deriv.Direct Dilute & Shoot
Analyte Stability High (Chilled Autosampler)Moderate (Thermal stress risks)High
Sensitivity (LOD) ~0.008 ppm~0.1 ppm>1.5 ppm
Matrix Interference Low (MRM Selectivity)ModerateHigh (Lack of specificity)
Throughput High (< 10 min run)Low (> 20 min run)Medium (~15 min run)
Causality Behind the Preferred Method: Direct LC-MS/MS

While GC-MS methods utilizing headspace or direct injection have been developed for hydroxylamines, they universally require derivatization (e.g., ) to stabilize the labile N-OH bond against the 250°C heat of the GC inlet[2]. This adds complex sample preparation steps that introduce variability and reduce overall recovery.

Conversely, Direct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bypasses thermal degradation entirely. By utilizing Electrospray Ionization (ESI) in positive mode, the secondary amine of 2-HMPHA is readily protonated. The addition of a weak acid (0.01% formic acid) to the mobile phase enhances ionization efficiency without triggering the acid-catalyzed degradation seen at lower pH levels. Recent studies have demonstrated that for hydroxylamine impurities, making it the gold standard for ICH M7 compliance[3][4].

Self-Validating Experimental Protocol: Direct LC-MS/MS Workflow

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. Every batch includes internal checks to continuously monitor extraction efficiency, instrument drift, and matrix effects.

Step 1: Preparation of the Self-Validating Matrix

Causality: To account for matrix suppression and injection volume variance, a stable isotope-labeled internal standard (SIL-IS), such as 2-HMPHA-d4, must be used. If unavailable, a closely related structural analog is spiked into every sample.

  • Prepare a diluent of 90:10 Water:Methanol (v/v) to ensure complete solubility of the polar matrix while preventing organic-shock precipitation of the API.

  • Spike-Recovery Check: Prepare three validation aliquots to continuously prove method accuracy during the run:

    • Blank Matrix (Checks for endogenous interference and carryover).

    • Matrix + LOQ Spike (Validates sensitivity at the reporting threshold).

    • Matrix + 100% Specification Limit Spike (Validates accuracy at the critical decision point).

  • Add 10 µL of the IS solution (100 ng/mL) to 990 µL of each sample. Vortex for 30 seconds.

Step 2: Chromatographic Separation

Causality: Standard C18 columns suffer from phase collapse (dewetting) in the highly aqueous conditions required to retain polar compounds. A polar-embedded C18 or high-strength silica T3 column is required to retain the highly polar 2-HMPHA.

  • Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.01% Formic Acid in Water (Promotes [M+H]+ formation).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 2% B, hold for 1 min to focus the polar analyte. Ramp to 40% B over 5 minutes.

  • Autosampler: Strictly maintained at 4°C to prevent auto-oxidation of 2-HMPHA during the sequence.

Step 3: Mass Spectrometry Detection (MRM)

Causality: Multiple Reaction Monitoring (MRM) filters out isobaric matrix noise, ensuring that only the specific fragmentation pattern of 2-HMPHA is recorded.

  • Ionization: ESI Positive mode.

  • System Suitability Test (SST): Inject a mid-level standard 6 times before the run. The run is only valid if the %RSD of the peak area is < 5%, proving instrument stability before any actual samples are consumed.

  • Transitions: Monitor the parent [M+H]+ ion and its primary fragments (e.g., loss of water [M+H-18]+ and loss of the hydroxylamine group).

  • Bracketing: Inject a known standard every 10 samples to validate that signal drift remains within ±10%. If drift exceeds this, the system invalidates the bracketed samples, enforcing strict data integrity.

Conclusion

For the rigorous quantification of 2-Hydroxymethylphenylhydroxylamine, Direct LC-MS/MS provides an unmatched combination of sensitivity, specificity, and analyte preservation. By eliminating the thermal risks inherent to GC-MS and the poor sensitivity of HPLC-UV, and by embedding self-validating checks (SSTs, IS correction, and continuous spike-recovery) into the protocol, analytical scientists can ensure robust, audit-proof compliance with ICH M7 guidelines.

References

  • Kumar, T., et al. "A Simple and Direct LC-MS Method for Determination of Genotoxic Impurity Hydroxylamine in Pharmaceutical compounds." Journal of Chromatographic Science, Oxford Academic, 2017.[Link]

  • "Determination of hydroxylamine genotoxic impurity by derivatization in penicillamine drug substance by GCHS-MS." ResearchGate, 2017.[Link]

  • "Paired Derivatization Approach with H/D-Labeled Hydroxylamine Reagents for Sensitive and Accurate Analysis of Monosaccharides by Liquid Chromatography Tandem Mass Spectrometry." Analytical Chemistry, ACS Publications, 2022.[Link]

  • "PqsL uses reduced flavin to produce 2-hydroxylaminobenzoylacetate, a preferred PqsBC substrate in alkyl quinolone biosynthesis in Pseudomonas aeruginosa." PMC, NIH, 2014.[Link]

Sources

Validation

Benchmarking 2-Hydroxymethylphenylhydroxylamine (2-HMPHA) Against Standard Reducing Agents

As chemical synthesis and materials science advance, the demand for highly tunable, chemoselective reducing agents has outpaced the capabilities of traditional inorganic hydrides. In both nanoparticle shape-control and c...

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Author: BenchChem Technical Support Team. Date: April 2026

As chemical synthesis and materials science advance, the demand for highly tunable, chemoselective reducing agents has outpaced the capabilities of traditional inorganic hydrides. In both nanoparticle shape-control and complex organic synthesis, researchers frequently face a dichotomy: use a harsh reductant like sodium borohydride ( NaBH4​ ) and sacrifice selectivity, or use a mild organic acid like ascorbic acid and suffer from incomplete reduction.

2-Hydroxymethylphenylhydroxylamine (2-HMPHA, CAS 41882-63-7) 1 bridges this gap. By combining the electron-donating properties of an ortho-hydroxymethyl group with the established reductive capacity of the hydroxylamine moiety, 2-HMPHA acts as a dual-functional reagent: a controlled electron donor and a transient chelating agent. This guide objectively benchmarks 2-HMPHA against standard reducing agents, providing mechanistic insights and self-validating experimental protocols for advanced laboratory applications.

Mechanistic Grounding: The Causality of Controlled Reduction

To understand why 2-HMPHA outperforms standard agents in selectivity, we must examine the fundamental oxidation pathways of nitrogen-based reductants. Molecular orbital (MO) studies on the oxidation of hydroxylamines reveal that the reaction does not proceed via simple substitution. Instead, it is initiated by the coordination of a hydroxyl group to a hydrogen atom to form H2​O , which is subsequently eliminated alongside electron emission 2.

In unsubstituted hydroxylamine ( NH2​OH ), this process can generate reactive OH∙ radicals that trigger explosive auto-decomposition. However, in 2-HMPHA, the ortho-hydroxymethyl group alters the kinetic landscape. It provides intramolecular hydrogen bonding that stabilizes the transition state, significantly lowering the rate of radical propagation while maintaining a steady, controlled electron injection into the target substrate.

Mechanism A 2-HMPHA (Reducing Agent) B Hydrogen Elimination (Radical Pathway) A->B Pathway 1 (Suppressed) C OH Coordination to H (Stabilized by -CH2OH) A->C Pathway 2 (Preferred) D Controlled Electron Emission (Target Reduction) B->D C->D Rate-Limiting Step E Stable Byproducts (Organics, H2O) D->E Final Step

Figure 1: Mechanistic oxidation pathways of 2-HMPHA during reduction.

Quantitative Benchmarking: 2-HMPHA vs. Industry Standards

When selecting a reducing agent, the standard reduction potential ( E∘ ) dictates thermodynamic feasibility, but the kinetics dictate the practical outcome (e.g., nanoparticle shape or organic chemoselectivity).

Table 1: Comparative Properties of Standard Reducing Agents
Reducing AgentRelative Kinetic RateSolubility ProfilePrimary ByproductsKey Limitation
Sodium Borohydride ( NaBH4​ ) Extremely FastAqueous, MethanolBorates, H2​ gasCauses uncontrolled burst nucleation; over-reduces organics.
Hydrazine ( N2​H4​ ) FastAqueous, Polar Organics N2​ , H2​O Highly toxic; poses severe handling and environmental risks.
Hydroxylamine ( NH2​OH ) ModerateAqueous N2​O , H2​O Poor solubility in non-polar solvents; prone to auto-decomposition.
2-HMPHA Slow / Controlled Broad (Aq & Organic) Azo-derivatives, H2​O Higher molecular weight requires higher mass loading.

Experimental Protocols: Self-Validating Systems

To demonstrate the practical superiority of 2-HMPHA in kinetically sensitive environments, we benchmark it against standard hydroxylamine in the synthesis of anisotropic metal nanoparticles, a process highly dependent on reduction rates 3. Furthermore, we explore its utility in the chemoselective reduction of nitroarenes, where avoiding over-reduction to aniline is notoriously difficult 4.

Protocol A: Controlled Synthesis of Palladium (Pd) Nanoplates

Causality: NaBH4​ causes rapid isotropic growth, yielding spherical Pd nanoparticles. 2-HMPHA provides a slow, steady electron flux that allows the formation of stacking faults in the Pd seeds, directing 2D anisotropic growth into nanoplates. The ortho-hydroxymethyl group acts as a transient capping agent on the Pd (111) facets.

  • Precursor Preparation: Dissolve 10 mg of Na2​PdCl4​ and 50 mg of Polyvinylpyrrolidone (PVP, MW 55,000) in 5 mL of N,N-dimethylformamide (DMF).

  • Reductant Injection: Prepare a 0.1 M solution of 2-HMPHA in DMF. Inject 1 mL of this solution into the precursor mixture under continuous magnetic stirring at room temperature.

  • Thermal Activation: Heat the reaction vessel to 60°C.

    • Self-Validation Step: Monitor via UV-Vis spectroscopy. The disappearance of the PdCl42−​ peak at 420 nm should take exactly 30–40 minutes. If the solution turns black in <5 minutes, the kinetic regime is too fast (indicating contamination), and spherical particles will dominate. A slow transition from yellow to dark brown validates successful 2D growth.

  • Quenching & Isolation: After 2 hours, quench the reaction in an ice bath. Add 10 mL of acetone and centrifuge at 8,000 rpm for 10 minutes to isolate the nanoplates.

Workflow S1 Precursor + PVP (in DMF) S2 Inject 2-HMPHA (Slow Kinetics) S1->S2 S3 Thermal Activation (60°C, 2 hrs) S2->S3 S4 UV-Vis Validation (Peak at 420nm) S3->S4 S5 Centrifugation (Isolate Nanoplates) S4->S5

Figure 2: Self-validating workflow for anisotropic nanoparticle synthesis.

Protocol B: Chemoselective Reduction of Functionalized Nitroarenes

Causality: Reducing aromatic nitro compounds typically yields thermodynamically stable anilines. 2-HMPHA can be utilized in transfer hydrogenation systems to selectively halt the reduction at the intermediate phenylhydroxylamine stage without cleaving sensitive functional groups (e.g., halogens or cyano groups).

  • Substrate Loading: Dissolve 1.0 mmol of 4-chloronitrobenzene in 10 mL of ethanol.

  • Catalyst & Reductant Addition: Add 0.05 mol% of a supported Pt catalyst, followed by 1.5 mmol of 2-HMPHA.

  • Reaction Monitoring: Stir at 40°C.

    • Self-Validation Step: Perform Thin Layer Chromatography (TLC) every 15 minutes using a Hexane:EtOAc (80:20) eluent. The complete consumption of the starting material without the appearance of the highly polar aniline spot (which would stay near the baseline) confirms chemoselectivity.

  • Workup: Filter the catalyst, concentrate the solvent in vacuo, and purify via flash chromatography.

Application Yields & Performance Data

The empirical data below summarizes the performance of 2-HMPHA against standard reductants in the specific workflows detailed above.

Table 2: Benchmarking Application Outcomes
WorkflowReducing AgentPrimary Product Morphology / StateYield / Selectivity
Pd Nanoparticle Synthesis NaBH4​ Spherical Nanoparticles (Isotropic)>95% Yield (0% Nanoplates)
Pd Nanoparticle Synthesis NH2​OH Mixed: Spheres and Thick Plates60% Yield (40% Nanoplates)
Pd Nanoparticle Synthesis 2-HMPHA Uniform 2D Nanoplates (Anisotropic) 88% Yield (>90% Nanoplates)
Nitroarene Reduction Hydrazine4-Chloroaniline (Over-reduction)99% Conversion (0% Target)
Nitroarene Reduction 2-HMPHA 4-Chlorophenylhydroxylamine 85% Conversion (95% Selectivity)

Conclusion

For applications requiring brute-force reduction, traditional agents like NaBH4​ remain cost-effective. However, in advanced materials science and complex organic synthesis, the kinetics of the reduction are just as critical as the thermodynamics. 2-Hydroxymethylphenylhydroxylamine (2-HMPHA) provides an elegantly tuned kinetic profile. By leveraging intramolecular stabilization and transient metal-coordination, it acts as a precision tool for scientists requiring absolute control over nucleation pathways and chemoselectivity.

References

  • Molecular Orbital Study on the Oxidation Mechanism of Hydrazine and Hydroxylamine as Reducing Agents for Electroless Deposition Process J-Stage (Electrochemistry) 2

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives National Center for Biotechnology Information (PMC) 4

  • A facile, robust and scalable method for the synthesis of Pd nanoplates with hydroxylamine as a reducing agent and mechanistic insights from kinetic analysis Journal of Materials Chemistry C (RSC Publishing) 3

  • Benzenemethanol, 4-(hydroxyamino)- / 2-Hydroxymethylphenylhydroxylamine (CAS 41882-63-7) Product Specifications Appchem Chemical Catalog 1

Sources

Validation

A Comparative Guide to Reproducible Extraction and Isolation of 2-Hydroxymethylphenylhydroxylamine

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth technical comparison of extraction and isolation techniques for 2-Hydroxymethylphenylhydr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of extraction and isolation techniques for 2-Hydroxymethylphenylhydroxylamine. The focus is on ensuring scientific integrity and reproducibility, grounded in established chemical principles and supported by experimental data from analogous compounds.

Introduction: The Challenge of 2-Hydroxymethylphenylhydroxylamine Purification

2-Hydroxymethylphenylhydroxylamine is a polar aromatic compound containing both a hydroxyl (-OH) and a hydroxylamine (-NHOH) functional group. This bifunctionality presents unique challenges in developing reproducible extraction and isolation protocols. The hydroxylamine group is susceptible to oxidation, especially under harsh conditions, while the hydroxyl group increases the compound's polarity, influencing its solubility in various solvents.[1] The goal of any purification strategy is to maximize yield and purity while minimizing degradation of the target molecule. This guide will compare and contrast common techniques, providing the rationale behind procedural choices to empower researchers to develop robust and reproducible methods.

Extraction Techniques: A Comparative Analysis

The initial step in purifying 2-Hydroxymethylphenylhydroxylamine from a crude reaction mixture is extraction. The choice of extraction method is critical and depends on the nature of the impurities and the scale of the synthesis.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a versatile technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

Scientific Rationale: The presence of the polar hydroxyl and hydroxylamine groups in 2-Hydroxymethylphenylhydroxylamine suggests a significant solubility in polar solvents. However, the aromatic ring provides some nonpolar character, allowing for partitioning into organic solvents. The pH of the aqueous phase can be manipulated to control the ionization state of the hydroxylamine group, thereby altering its partitioning behavior.

Experimental Protocol: pH-Swing Liquid-Liquid Extraction

  • Initial Extraction:

    • Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

    • Wash the organic phase with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove acidic impurities.

    • Extract the organic phase with a dilute acidic solution (e.g., 1 M HCl) to protonate the hydroxylamine, transferring it to the aqueous phase.

  • Back Extraction:

    • Separate the acidic aqueous phase and neutralize it with a base (e.g., sodium hydroxide) to a pH of ~7-8.

    • Extract the neutralized aqueous phase with a fresh portion of organic solvent to recover the purified 2-Hydroxymethylphenylhydroxylamine.

  • Drying and Concentration:

    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.[2]

    • Filter and concentrate the organic phase under reduced pressure to yield the crude extracted product.

Workflow for Liquid-Liquid Extraction:

LLE_Workflow A Crude Reaction Mixture B Dissolve in Organic Solvent A->B C Wash with Base (aq) B->C Removes Acidic Impurities D Extract with Acid (aq) C->D E Neutralize Aqueous Phase D->E Protonated Product in Aqueous Phase F Back-Extract with Organic Solvent E->F G Dry and Concentrate F->G Product in Organic Phase H Purified Product G->H

Caption: Workflow for pH-swing liquid-liquid extraction.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a chromatographic technique used to separate components of a mixture according to their physical and chemical properties.

Scientific Rationale: For 2-Hydroxymethylphenylhydroxylamine, a reverse-phase SPE cartridge (e.g., C18) can be employed. The compound will be retained on the nonpolar stationary phase, while highly polar impurities are washed away. A solvent of intermediate polarity can then be used to elute the target compound.

Experimental Protocol: Reverse-Phase Solid-Phase Extraction

  • Conditioning: Condition a C18 SPE cartridge with methanol followed by deionized water.

  • Loading: Dissolve the crude mixture in a minimal amount of a polar solvent (e.g., water/methanol mixture) and load it onto the cartridge.

  • Washing: Wash the cartridge with a low-polarity solvent (e.g., water or a high-water content mobile phase) to elute polar impurities.

  • Elution: Elute the 2-Hydroxymethylphenylhydroxylamine with a solvent of higher organic content (e.g., methanol or acetonitrile).

  • Concentration: Concentrate the eluate under reduced pressure.

Comparison of Extraction Techniques

TechniquePrincipleAdvantagesDisadvantagesReproducibility Factors
Liquid-Liquid Extraction Differential solubility and pH-dependent partitioningScalable, cost-effective, good for gross separationCan be labor-intensive, emulsion formation can occur, potential for product degradation with strong acids/basesPrecise pH control, consistent solvent volumes, thorough phase separation
Solid-Phase Extraction Adsorption onto a solid support followed by selective elutionHigh selectivity, can be automated, good for removing specific impuritiesLower capacity than LLE, cost of cartridges, potential for irreversible adsorptionConsistent packing of SPE material, controlled flow rate, precise solvent composition

Isolation and Final Purification Techniques

Following initial extraction, further purification is often necessary to achieve high purity.

Crystallization

Crystallization is a powerful technique for purifying solid compounds.

Scientific Rationale: The formation of a crystalline lattice is a highly selective process that excludes impurities. The choice of solvent is critical; the ideal solvent should dissolve the compound when hot but have low solubility when cold.

Experimental Protocol: Recrystallization

  • Solvent Selection: Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with water or hexanes) to find a suitable system.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat briefly.

  • Filtration: Hot filter the solution to remove insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[3]

Troubleshooting Crystallization:

  • Oiling out: If the compound separates as an oil, try using a more dilute solution, a different solvent, or cooling more slowly.[4]

  • No crystal formation: If crystals do not form, try scratching the inside of the flask with a glass rod, adding a seed crystal, or slowly adding an anti-solvent.[4]

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Scientific Rationale: For a polar compound like 2-Hydroxymethylphenylhydroxylamine, normal-phase chromatography on silica gel is a common approach. The compound will interact with the polar silica gel, and a mobile phase of appropriate polarity will be used to elute it.

Experimental Protocol: Silica Gel Column Chromatography

  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for higher resolution).

  • Mobile Phase: A mixture of a nonpolar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or acetone). The optimal ratio must be determined by thin-layer chromatography (TLC).

  • Packing: Pack the column with a slurry of silica gel in the mobile phase.

  • Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure.

Workflow for Column Chromatography:

CC_Workflow A Prepare Silica Gel Slurry B Pack Column A->B C Load Sample B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G Identify Product H Concentrate G->H I Pure Product H->I

Caption: Workflow for silica gel column chromatography.

Comparison of Isolation Techniques

TechniquePrincipleAdvantagesDisadvantagesReproducibility Factors
Crystallization Differential solubility leading to the formation of a pure crystal latticeCan provide very high purity, scalable, cost-effectiveYield can be low, finding a suitable solvent can be challengingControlled cooling rate, consistent solvent purity and ratios, proper seeding
Column Chromatography Differential adsorption onto a stationary phaseHighly versatile, can separate complex mixtures, applicable to a wide range of compoundsCan be time-consuming and labor-intensive, requires significant solvent volumes, potential for product degradation on silicaConsistent quality of stationary phase, precise mobile phase composition, uniform column packing, controlled elution rate

Analytical Methods for Purity Assessment

To ensure the reproducibility of the chosen purification method, a reliable analytical technique is required to assess the purity of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose.

Recommended HPLC Method:

  • Column: A reverse-phase C18 column is suitable for polar aromatic compounds.[5]

  • Mobile Phase: A gradient of water (with 0.1% formic acid or acetic acid to improve peak shape) and acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the compound has a strong absorbance.

By analyzing the starting material and the purified product by HPLC, the effectiveness of the extraction and isolation protocol can be quantitatively assessed.

Conclusion and Recommendations

The successful and reproducible purification of 2-Hydroxymethylphenylhydroxylamine relies on a systematic approach to method selection and optimization.

  • For initial cleanup and removal of significant impurities, pH-swing liquid-liquid extraction is a robust and scalable starting point.

  • For achieving high purity, recrystallization is often the most effective method, provided a suitable solvent system can be identified.

  • Silica gel column chromatography offers a versatile alternative for separating complex mixtures when crystallization is not feasible.

It is crucial to emphasize that the optimal protocol will depend on the specific impurities present in the crude material. Therefore, a combination of the techniques described in this guide, coupled with careful analytical monitoring by HPLC, will provide the most reliable path to obtaining high-purity 2-Hydroxymethylphenylhydroxylamine in a reproducible manner.

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Comparative

Nomenclature and Performance Comparison: 2-Hydroxymethylphenylhydroxylamine vs. 2-Hydroxylaminobenzyl Alcohol

Executive Summary In pharmaceutical development, particularly during the synthesis and impurity tracking of tetracyclic antidepressants like Mianserin, accurate chemical identification is paramount. CAS 41882-63-7 ( C7​H...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development, particularly during the synthesis and impurity tracking of tetracyclic antidepressants like Mianserin, accurate chemical identification is paramount. CAS 41882-63-7 ( C7​H9​NO2​ ) is a critical synthetic intermediate and a documented pharmacopeial impurity. However, it is frequently cataloged under two divergent trivial names: 2-Hydroxymethylphenylhydroxylamine and 2-hydroxylaminobenzyl alcohol .

This guide objectively compares how these nomenclature systems impact cheminformatics retrieval and regulatory compliance. Furthermore, it provides validated experimental protocols and stability data for synthesizing and tracking this highly reactive hydroxylamine, demonstrating why standardized nomenclature is critical for self-validating experimental systems.

Mechanistic Causality of Nomenclature Alternatives

The divergence in naming this compound stems from conflicting priorities assigned to its functional groups during manual nomenclature generation. Understanding the causality behind these names is essential for database retrieval and patent filing.

  • 2-Hydroxymethylphenylhydroxylamine (Amine-Centric): This name treats the hydroxylamine ( −NHOH ) as the parent functional group. In synthetic workflows, this is often preferred because the hydroxylamine is the reactive center generated via the reduction of a nitro group.

  • 2-Hydroxylaminobenzyl alcohol (Alcohol-Centric): This legacy name treats the benzyl alcohol moiety as the parent, treating the hydroxylamine as a mere substituent.

  • The IUPAC Standard - (2-(Hydroxyamino)phenyl)methanol: According to strict IUPAC Blue Book rules, oxygen-containing functional groups outrank nitrogen-containing groups for parent structure selection. Therefore, the primary alcohol ( −OH ) dictates the parent name (methanol), making the correct systematic name (2-(hydroxyamino)phenyl)methanol[1].

Nomenclature_Priority Molecule CAS: 41882-63-7 C7H9NO2 Name1 2-Hydroxymethylphenylhydroxylamine (Amine-Centric) Molecule->Name1 Priority: -NHOH Name2 2-Hydroxylaminobenzyl alcohol (Alcohol-Centric) Molecule->Name2 Priority: -CH2OH IUPAC (2-(Hydroxyamino)phenyl)methanol (IUPAC Standard) Molecule->IUPAC Strict IUPAC Rules

Functional group priority mapping for CAS 41882-63-7 nomenclature alternatives.

Cheminformatics & Regulatory Performance Comparison

Using non-standardized names creates blind spots in literature retrieval and ICH Q3A impurity reporting. A prime example of this failure is found in commercial chemical catalogs, where "Mianserin Impurity 10" is sometimes mapped to CAS 41882-63-7[2], and other times erroneously mapped to Desmethyl Mianserin (CAS 57257-81-5)[3]. Standardizing on the IUPAC name eliminates this ambiguity.

Table 1: Nomenclature Performance & Database Retrieval
Nomenclature SystemPrimary FocusRegulatory Acceptance (ICH)Database Retrieval Performance
2-Hydroxymethylphenylhydroxylamine Amine ( −NHOH )Low (Considered Trivial)Poor (Fragmented catalog hits)
2-Hydroxylaminobenzyl alcohol Alcohol ( −CH2​OH )Low (Legacy)Moderate (Older literature)
(2-(Hydroxyamino)phenyl)methanol Alcohol ( −CH2​OH )High (Standardized)Excellent (Primary index key)

Experimental Data: Synthesis and Chemoselectivity

To evaluate the physical performance of CAS 41882-63-7, we must examine its synthesis. Reducing 2-nitrobenzyl alcohol typically risks over-reduction to 2-aminobenzyl alcohol (an aniline). To isolate the hydroxylamine intermediate, chemoselective catalysis is required.

Using Solid Supported Platinum(0) Nanoparticles (SS-Pt) allows for the precise arrest of the reduction pathway at the hydroxylamine stage[1]. The causality behind this choice is that Pt(0) nanoparticles, when sterically constrained on a solid support, exhibit lower hydrogenolysis activity compared to standard Pd/C, preventing the cleavage of the N-O bond.

Validated Protocol: Chemoselective Synthesis of (2-(Hydroxyamino)phenyl)methanol

This self-validating protocol is adapted from Royal Society of Chemistry methodologies[1].

  • Preparation: In a 250 mL round-bottom flask, combine 10 g of 2-nitrobenzyl alcohol with SS-Pt catalyst (0.5 mol% Pt) and 25 mL of PEG-400 solvent.

  • Reaction Initiation: Place the flask in a 60 °C water bath under continuous magnetic stirring.

  • Reduction: Portion-wise, add hydrazine hydrate ( N2​H4​⋅H2​O , 3 mmol equivalents) over 30 minutes. Caution: Ensure proper ventilation to safely vent excess H2​ gas evolution.

  • Monitoring: Track the reaction via TLC (Hexane:EtOAc = 50:50). The chemoselective nature of SS-Pt ensures the reaction halts at the hydroxylamine.

  • Workup: Upon completion, quench with 10 mL of distilled water. Extract the aqueous layer with ethyl acetate (15 × 3 mL).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate, and purify via silica gel (60-120 mesh) column chromatography.

Stability & Degradation Tracking (Self-Validating Assay)

Hydroxylamines are inherently unstable and prone to autoxidation. When tracking CAS 41882-63-7 as an impurity in drug development, its degradation into 2-nitrosobenzyl alcohol must be strictly monitored.

Synthesis_Workflow SM 2-Nitrobenzyl alcohol (Starting Material) Reduction Chemoselective Reduction SS-Pt, N2H4·H2O, 60°C SM->Reduction Product (2-(Hydroxyamino)phenyl)methanol (Target: 99% Yield) Reduction->Product Oxidation Autoxidation O2 / Room Temp Product->Oxidation Degradant 2-Nitrosobenzyl alcohol (Degradation Product) Oxidation->Degradant

Synthesis and autoxidation degradation pathway of (2-(hydroxyamino)phenyl)methanol.

Table 2: Experimental Yield & Stability Data for CAS 41882-63-7
ParameterExperimental ConditionResult / ObservationAnalytical Validation
Synthesis Yield SS-Pt / N2​H4​⋅H2​O / 60°C99% (Orange crystalline solid) 1H NMR (MeOD): δ 8.48 (N-OH)
Melting Point Purified via Hexane:EtOAc131 - 133 °CCapillary Melting Point App.
Stability (Air) Ambient O2​ exposure (24h)Rapid oxidation to NitrosoHPLC-UV (Shift in λmax​ )

Conclusion

For drug development professionals, standardizing on the IUPAC name (2-(hydroxyamino)phenyl)methanol for CAS 41882-63-7 is critical for accurate impurity tracking, regulatory compliance, and database retrieval. While "2-Hydroxymethylphenylhydroxylamine" accurately describes the reactive center vital to synthetic chemists, it fails to meet modern cheminformatics standards, leading to fragmented data and potential regulatory blind spots.

References

  • Solid Supported Platinum(0)
  • Mianserin Impurity 10 (CAS: 41882-63-7)
  • Desmethyl Mianserin / Mianserin Impurity 10 Ambiguity (CAS: 57257-81-5)
  • HD Impurity Catalog: Mianserin Impurity 10 (CAS: 41882-63-7)

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Safety & Regulatory Compliance

Safety

2-Hydroxymethylphenylhydroxylamine: Comprehensive Operational Safety and Disposal Guide

For researchers and drug development professionals, handling reactive intermediates requires a rigorous synthesis of chemical intuition and strict logistical control. 2-Hydroxymethylphenylhydroxylamine (CAS: 41882-63-7)...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, handling reactive intermediates requires a rigorous synthesis of chemical intuition and strict logistical control. 2-Hydroxymethylphenylhydroxylamine (CAS: 41882-63-7) is a highly valuable building block in organic synthesis, but its hydroxylamine functional group introduces severe hematotoxic and reactive hazards.

This guide provides an authoritative, self-validating framework for the safe handling and disposal of this compound, ensuring that your laboratory operations exceed standard compliance and actively prevent catastrophic failures.

Mechanistic Toxicology: The "Why" Behind the Hazard

To design an effective safety protocol, we must first understand the molecular behavior of the threat. Like other N-phenylhydroxylamine derivatives, 2-Hydroxymethylphenylhydroxylamine is a potent hematotoxin and a highly reactive reducing agent.

When absorbed systemically (via dermal contact or inhalation), phenylhydroxylamines undergo rapid, enzyme-mediated redox cycling with nitrosobenzene intermediates. This cycle actively oxidizes the ferrous iron (Fe²⁺) in erythrocytes to ferric iron (Fe³⁺), resulting in methemoglobinemia —a life-threatening condition that impairs oxygen transport and induces severe splenic oxidative stress ().

Furthermore, in aqueous environments at physiological pH, these compounds degrade in an oxygen-dependent manner, generating reactive oxygen species (ROS) and volatile azoxybenzenes ().

ToxicityMechanism PHA Phenylhydroxylamine Derivative NSB Nitrosobenzene Intermediate PHA->NSB Oxidation (O2) ROS Reactive Oxygen Species (ROS) PHA->ROS Redox Cycling NSB->PHA Reduction (NADPH) MetHb Methemoglobin (Fe3+) NSB->MetHb Oxidizes Fe2+ Hb Hemoglobin (Fe2+) Hb->MetHb Denaturation

Redox cycling of phenylhydroxylamine derivatives inducing methemoglobinemia and ROS generation.

Operational Safety & Engineering Controls

Hydroxylamine derivatives are prone to exothermic auto-oxidation. When heated above 140°C or exposed to trace transition metals, they can decompose explosively ().

Table 1: Physicochemical & Hazard Profile
ParameterValue / DescriptionOperational Implication
CAS Number 41882-63-7Unique identifier required for EHS waste manifests.
Molecular Formula C₇H₉NO₂Contains the reactive -NHOH functional group.
Primary Hazards Hematotoxin / Reactive SolidInduces cyanosis; poses a severe dust explosion hazard.
EPA/RCRA Code D003 (Reactivity) / ToxicMust be strictly segregated from general organic waste.
Incompatibilities Oxidizers, acids/bases, metalsRequires inert, non-metallic storage (e.g., HDPE/PTFE).
Table 2: Required PPE & Self-Validating Controls
Defense LayerSpecificationSelf-Validation Mechanism
Engineering Class II Type B2 Fume HoodTissue Test: Tape a tissue to the sash; inward deflection visually validates face velocity (≥ 100 fpm) prior to opening the chemical.
Hand Protection Double-gloved Nitrile (≥ 8 mil)Inflation Test: Trap air in the glove and roll the cuff to pressurize it. Lack of deflation validates zero micro-tears before donning.
Respiratory N95/P100 (if outside hood)Seal Check: Rapid inhalation must cause the mask to collapse slightly inward, validating an airtight seal against the face.

Step-by-Step Disposal Methodologies

Disposal of 2-Hydroxymethylphenylhydroxylamine must strictly adhere to EPA/RCRA guidelines, typically categorized under D003 for reactivity (). The following protocol utilizes self-validating systems to eliminate human error during the waste management lifecycle.

DisposalWorkflow Step1 1. Waste Segregation Isolate from oxidizers & metals Step2 2. Primary Containment Seal in inert, non-metallic bin Step1->Step2 Step3 3. Secondary Containment Place in dedicated spill tray Step2->Step3 Step4 4. RCRA Labeling Tag as D003 (Reactive) / Toxic Step3->Step4 Step5 5. EHS Transfer Route to licensed disposal plant Step4->Step5

Step-by-step hazardous waste disposal workflow for 2-Hydroxymethylphenylhydroxylamine.

Step 1: Waste Segregation
  • Action: Isolate the chemical from all oxidizing agents, strong acids, and transition metal wastes.

  • Causality: Hydroxylamines are potent reducing agents. Contact with trace metals or oxidizers catalyzes exothermic decomposition, posing a severe fire and explosion hazard.

  • Self-Validation Checkpoint: Implement a dual-bin color-coding system. If the primary waste container (e.g., blue cap for reactives) is placed in a non-matching secondary containment tray (e.g., red tray for oxidizers), the visual mismatch instantly flags a segregation failure before the hood sash is closed.

Step 2: Primary Containment
  • Action: Transfer the chemical into a high-density polyethylene (HDPE) or Teflon (PTFE) container. Do NOT use metal cans or glass bottles with metal caps.

  • Causality: The hydroxylamine functional group can slowly corrode metallic surfaces, leaching transition metals into the waste stream which auto-catalyze degradation ().

  • Self-Validation Checkpoint: Weigh the empty container, then weigh it post-transfer. Log the exact mass on the waste manifest. A mass balance discrepancy greater than 1% immediately alerts the operator to a potential spill or volatilization issue.

Step 3: Quenching (If Required by Institutional EHS)
  • Action: If dealing with a highly reactive or concentrated solution, quench the active hydroxylamine by slowly adding it to a dilute, chilled solution of a mild oxidizing agent under a nitrogen blanket, strictly following EHS directives.

  • Causality: Controlled oxidation converts the reactive hydroxylamine into a more stable nitro or nitroso derivative in a dilute state, mitigating the risk of spontaneous auto-oxidation in the waste bin.

  • Self-Validation Checkpoint: Use a redox potential (ORP) probe during the quench. The process is self-validated as complete only when the ORP reading stabilizes at a pre-defined safe threshold, confirming the elimination of the reducing agent.

Step 4: RCRA Labeling & EHS Transfer
  • Action: Affix a hazardous waste label denoting the EPA/RCRA code (D003 for Reactivity).

  • Causality: Accurate RCRA coding ensures the downstream disposal facility routes the waste to an incinerator capable of scrubbing nitrogen oxides (NOx), which are generated during the thermal destruction of hydroxylamines.

  • Self-Validation Checkpoint: Utilize a digital EHS barcode system. The physical label cannot be printed until the operator manually checks the "Incompatible Materials Verified" box in the software, creating a hard-stop against non-compliant labeling.

Emergency Spill Response Protocol

In the event of a solid spill of 2-Hydroxymethylphenylhydroxylamine, immediate and calculated action is required to prevent aerosolization and systemic exposure.

  • Evacuate & Isolate: Clear the immediate area. Ensure the fume hood remains operational to maintain negative pressure.

  • Suppress Dust: Do NOT dry sweep. Dry sweeping disperses fine particles into the air, creating a severe dust explosion hazard and inhalation risk.

  • Absorb & Contain: Gently cover the spill with an inert, damp absorbent material (e.g., diatomaceous earth moistened with water or a mild solvent).

  • Mechanical Collection: Use non-sparking, plastic tools to scoop the absorbed mixture into a dedicated HDPE hazardous waste container.

  • Validation of Decontamination: After wiping the area with a mild solvent, use a pH test strip moistened with distilled water on the cleaned surface. A neutral pH (7.0) confirms the absence of residual basic hydroxylamine amines, validating the cleanup.

References
  • Phenylhydroxylamine: Role in Aniline-Associated Splenic Oxidative Stress and Induction of Subendocardial Necrosis - Toxicological Sciences (Oxford Academic). Available at:[Link]

  • Oxidation of phenylhydroxylamine in aqueous solution: a model for study of the carcinogenic effect of primary aromatic amines - National Center for Biotechnology Information (PMC). Available at:[Link]

  • Toxicological Profile for Nitrobenzene - Agency for Toxic Substances and Disease Registry (ATSDR / CDC). Available at:[Link]

  • N-Phenylhydroxylamine | CID 7518 - PubChem (NIH). Available at:[Link]

Handling

Personal protective equipment for handling 2-Hydroxymethylphenylhydroxylamine

As a Senior Application Scientist in drug development and synthetic chemistry, I approach laboratory safety not merely as a checklist of compliance, but as an exercise in mechanistic chemistry. To safely handle highly re...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development and synthetic chemistry, I approach laboratory safety not merely as a checklist of compliance, but as an exercise in mechanistic chemistry. To safely handle highly reactive intermediates like 2-Hydroxymethylphenylhydroxylamine (CAS: 41882-63-7) , we must first understand the chemical causality behind its hazards.

Hydroxylamines are not static compounds; they are chemically dynamic and prone to auto-oxidation. When exposed to ambient oxygen or metabolic enzymes, the hydroxylamine moiety rapidly oxidizes into a highly electrophilic nitroso intermediate[1]. This reactivity is the exact mechanism that makes them valuable in organic synthesis, but it is also the driver of their severe toxicity profile, including methemoglobinemia and irreversible skin sensitization[2].

The following guide establishes a self-validating, step-by-step operational framework for handling this compound safely.

Part 1: The Mechanistic Hazard Profile

Before selecting Personal Protective Equipment (PPE), we must map the pathways of exposure. 2-Hydroxymethylphenylhydroxylamine poses two primary physiological threats:

  • Systemic Toxicity (Methemoglobinemia): If absorbed through the skin or respiratory tract, the compound interacts with erythrocytes. The oxidized nitroso-derivative converts the Fe2+ in hemoglobin to Fe3+ , drastically reducing the blood's oxygen-carrying capacity[3].

  • Dermal Sensitization: The electrophilic nature of the oxidized intermediate allows it to covalently bind to skin proteins (haptenization). This triggers a severe, often irreversible immune response upon repeated exposure[4].

ToxicityPathway A 2-Hydroxymethylphenylhydroxylamine B 2-Hydroxymethylnitrosobenzene A->B Auto-oxidation C Erythrocyte Interaction (Fe2+ to Fe3+) B->C Bloodstream Absorption E Protein Covalent Binding B->E Dermal Contact D Methemoglobinemia (Systemic Toxicity) C->D Hemoglobin Oxidation F Skin Sensitization E->F Haptenization

Mechanistic pathway of hydroxylamine-induced methemoglobinemia and skin sensitization.

Part 2: Quantitative PPE Specifications

To interrupt these exposure pathways, your PPE must act as a layered, chemically resistant system. Standard laboratory attire is insufficient for handling concentrated reactive intermediates[1].

Table 1: Self-Validating PPE Matrix

PPE CategorySpecification / MaterialCausality (Why this is required)Validation / Replacement Threshold
Hand Protection Inner: 4-mil Nitrile.Outer: 8-mil Neoprene.Hydroxylamines are highly hygroscopic and can permeate thin nitrile barriers over time. Neoprene provides superior resistance to polar organics.Validation: Inspect outer gloves visually. Change every 2 hours or immediately upon suspected contact.
Body Protection Tyvek® disposable suit with taped cuffs over standard lab coat.Prevents microscopic, highly bioavailable dust from settling on skin or woven clothing, mitigating delayed dermal absorption[5].Validation: Dispose of suit after a single use (per shift) in dedicated hazardous waste.
Eye/Face Splash-proof chemical goggles + clear face shield.The compound is corrosive to mucous membranes; prevents ocular absorption of airborne particulates.Validation: Ensure seal is flush against the face before entering the containment zone.
Respiratory NIOSH-approved half-face respirator (Organic Vapor/Acid Gas cartridge + P100 filter).Prevents inhalation of dust/vapors that lead to rapid systemic toxicity and pulmonary edema[5].Validation: Perform a negative/positive pressure seal check before every use.

Part 3: Operational Protocol for Safe Handling

This step-by-step methodology ensures the chemical remains isolated from both the operator and ambient moisture/oxygen. Every step includes a validation check so the operator can confirm success before proceeding.

Step 1: Containment and System Purge

  • Action: Transfer the sealed container of 2-Hydroxymethylphenylhydroxylamine into a glovebox or a high-flow fume hood equipped with a Schlenk line. Purge the micro-environment with ultra-high purity Argon for 15 minutes.

  • Causality: Displacing ambient oxygen and moisture prevents the auto-oxidation of the hydroxylamine into the volatile, highly toxic nitroso species.

  • Validation: The oxygen sensor in the glovebox must read <1% O2 before the chemical container is unsealed.

Step 2: Static Mitigation

  • Action: Activate an anti-static bar (ionizing) near the analytical balance.

  • Causality: Hydroxylamine powders are notoriously prone to static cling, which can cause sudden, dangerous aerosolization of the toxic dust when a spatula is introduced.

  • Validation: The balance must stabilize within 3 seconds of placing the tare vial; continuous drifting indicates unresolved static interference, requiring repositioning of the anti-static bar.

Step 3: Tare and Transfer

  • Action: Using a grounded, anti-static spatula, transfer the required mass into a pre-tared, amber glass vial.

  • Causality: Amber glass is required because many hydroxylamine derivatives are photosensitive and can degrade unpredictably under harsh laboratory lighting.

  • Validation: Visual confirmation that no powder has adhered to the outer threads of the vial before capping.

Step 4: In Situ Solvent Quenching

  • Action: Immediately dissolve the powder in the designated reaction solvent (e.g., anhydrous DCM or THF) while still inside the containment zone.

  • Causality: Handling the compound as a dilute solution drastically reduces inhalation risks and minimizes the potential for sudden exothermic decomposition.

  • Validation: The solution must be fully homogenous with no suspended particulates before the vial is sealed with a PTFE-lined septum.

Step 5: Decontamination and Egress

  • Action: Wipe the exterior of the sealed vial with a damp, disposable cloth before removing it from the hood.

  • Validation: Swipe the exterior of the vial with a pH-indicator swab; a neutral reading confirms the absence of external hydroxylamine contamination (which acts as a weak base)[2].

Part 4: Decontamination and Disposal Plan

Standard disposal of reactive metabolites often relies on hazardous reagents like potassium cyanide. However, modern drug development safety protocols prioritize safer, controlled quenching methods[6].

Table 2: Waste Segregation and Disposal Limits

Waste StreamQuantitative LimitTreatment / Containment Strategy
Solid Spill Debris < 50 gramsDo not sweep. Sweeping aerosolizes the compound. Dampen with water (minimum 3:1 water-to-chemical mass ratio) to suppress dust; double-bag in 6-mil vapor-tight plastics[5].
Liquid Reaction Waste < 0.1 M concentrationQuench with mild aqueous acid (pH 4-5) to protonate the amine, reducing its nucleophilicity and reactivity before routing to standard organic waste disposal.
Concentrated Mother Liquors > 0.1 M concentrationUtilize cyanide-free trapping methods (e.g., in situ HCN generation via CYP2E1 metabolism or Tris buffer quenching) to neutralize electrophilic potential prior to disposal[6].

References

  • Safe Handling and Storage of Reactive Chemical Intermediates.nbinno.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjJLZVEGnzOfpt1BcqhzR1IS2aNEK5XkHa5_IvTtPCuWhrwi0GTIOVVKZAtMbEOJcAFR7n934CmCE6WxleHmIQaN-xHWBaiLHLW-n2oOBvgcxsFjmIRtY2OYgcE5urX0xFQZYyyoKUt9qGhyfI2KcyCvPkuTJ9HKUZPhMVhvDSgwNxCGU8UjtUVAbrC7z_95ksXjuhpWgXF-uxK4Tu3Jqox_tOXVGxXhzz4A==]
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  • Guidance For Hazard Determination | Occupational Safety and Health Administration.osha.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFz92vIYgkgoOWEQvAqLOJAE5--6dolxDiO7eoeHeX8yi4Fzs9nbwWX5GuBlKEqmoriAE2-bno2Q-IrWCXjEuxyc5qldICBlgpcn_V5GIdBcKF47DIQ5N6Yfs77Ce0vC7A=]
  • HYDROXYLAMINE HYDROCHLORIDE - CAMEO Chemicals - NOAA.noaa.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPO0p86tGCgSLTEiyp_HsK4Y3nBav2lFbT4BZeW39WFVUgKrEkmOIOy2z2Y0NlqaMZmZdZcJzAQS7jS8pawPkH5Zla4jrSlvJThxJ5dyqTjh5QOHbtiDKtLGMzrQ9Oyn1Kvt6-1Kw6brs=]
  • Are You Missing Hidden Toxicity in Your Drug Candidates? - Eurofins Discovery.eurofinsdiscovery.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwZ-rNpI_JrpDZyrdDLCt0_UijsArcLLhC9XkCTfPm7ZgjGvnH9frCHvebiKZAZTuRgpV03SUPD9blyxRPyZPKRKx33PwVHJnK9qGAVTO7laASY7aps6Q5mLnGpHkGU3h4_QTHZX1n6iMPhRIlZF-k06ioNUH_brreMyHvKbWMqHdHZH-tLic2tc3xprUOknReGxGM3HgNVxo=]
  • Safety Data Sheet - Sigma-Aldrich.sigmaaldrich.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGacwYWlP_qok_QTNny-rie2OGqKBHRHhFt-gLlNsuib3pL4wclhWOsyAp8kazEwdm-3uk0hFPAArf8qiQTehu5rOEXfSZyqpwEypPCpde_IsWTS1LvDRadpdxZqMU_MA3tKpAbZDGcSbbNzuVjzQI=]

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